molecular formula C7H6BiO6 B1255031 Bismuth subgallate CAS No. 99-26-3

Bismuth subgallate

Cat. No.: B1255031
CAS No.: 99-26-3
M. Wt: 395.10 g/mol
InChI Key: XXCBNHDMGIZPQF-UHFFFAOYSA-L
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Description

Bismuth subgallate is a bismuth coordination entity. It has a role as an astringent.
This compound is a yellow colored substance that presents as an odorless powder that undergoes discoloration when exposed to sunlight. It is a heavy metal salt of gallic acid that is highly insoluble and poorly absorbed. Possessing protective effects on the gastric mucosa, strong astringent effects, and not as yet elucidated antimicrobial and hemostatic actions, this compound is most commonly available as an over-the-counter internal deodorant where it is often employed as the primary active ingredient.

Properties

InChI

InChI=1S/C7H6O5.Bi.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,8-10H,(H,11,12);;1H2/q;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCBNHDMGIZPQF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BiO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046588
Record name Bismuth subgallate
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Molecular Weight

395.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Insoluble in cold water and hot water.
Record name Bismuth subgallate
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CAS No.

99-26-3
Record name Bismuth subgallate [USAN:USP:JAN]
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Record name Bismuth subgallate
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Record name 1,3,2-Benzodioxabismole-5-carboxylic acid, 2,7-dihydroxy-
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Record name Bismuth subgallate
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Record name 2,7-dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid
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Foundational & Exploratory

Bismuth Subgallate's Mechanism of Action in Wound Healing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth subgallate, a heavy metal salt of gallic acid, has a long history of use as a topical agent to promote hemostasis and aid in wound management. Its therapeutic effects are attributed to a multi-faceted mechanism of action encompassing astringent, hemostatic, and antimicrobial properties. While its role in achieving rapid hemostasis is well-documented, its influence on the subsequent phases of wound healing, including inflammation, cell proliferation, and tissue remodeling, is more complex and appears to be context-dependent. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action in wound healing, presenting quantitative data from preclinical and clinical studies, detailing experimental methodologies, and visualizing key pathways and processes.

Core Mechanisms of Action

This compound's primary contributions to wound healing are centered around three key properties: hemostasis, astringency, and antimicrobial activity.

Hemostatic Action: Activation of the Intrinsic Coagulation Cascade

Topical application of this compound effectively controls minor bleeding. This is primarily achieved through the activation of Hageman factor (Factor XII), the initiating factor of the intrinsic pathway of the coagulation cascade.[1] This activation triggers a series of enzymatic reactions culminating in the formation of a stable fibrin clot, which seals injured blood vessels and prevents further blood loss.

HemostasisPathway cluster_VesselInjury Vessel Injury cluster_IntrinsicPathway Intrinsic Pathway cluster_CommonPathway Common Pathway Exposed Collagen Exposed Collagen This compound This compound Factor XII Factor XII Factor XIIa Factor XIIa Factor XI Factor XI Factor XIa Factor XIa Factor IX Factor IX Factor IXa Factor IXa Factor X Factor X Factor Xa Factor Xa Prothrombin Prothrombin Thrombin Thrombin Fibrinogen Fibrinogen Fibrin Fibrin Fibrin Clot Fibrin Clot

Astringent Effect: Formation of a Protective Barrier

This compound exerts a potent astringent effect by precipitating proteins in the wound exudate and on the superficial tissues. This action forms a protective layer over the wound bed. This barrier serves multiple functions: it physically protects the underlying tissues from further irritation and contamination, reduces fluid loss, and creates a favorable environment for the initial stages of healing.

AstringentAction This compound This compound Wound Exudate & Proteins Wound Exudate & Proteins This compound->Wound Exudate & Proteins Interacts with Protein Precipitation Protein Precipitation Wound Exudate & Proteins->Protein Precipitation Protective Layer Protective Layer Protein Precipitation->Protective Layer Forms Reduced Inflammation Reduced Inflammation Protective Layer->Reduced Inflammation Decreased Permeability Decreased Permeability Protective Layer->Decreased Permeability Inhibition of Sensory Nerves Inhibition of Sensory Nerves Protective Layer->Inhibition of Sensory Nerves

Antimicrobial Properties: Inhibition of Bacterial Growth

The bismuth ion (Bi³⁺) is the active antimicrobial component of this compound. It exerts a broad-spectrum inhibitory effect against various bacteria commonly found in wounds. The primary mechanisms of its antimicrobial action include:

  • Disruption of the bacterial cell wall: Bismuth ions can bind to sulfhydryl groups in bacterial proteins and enzymes, leading to the disruption of cell wall integrity and function.

  • Inhibition of bacterial enzymes: By binding to essential enzymes, bismuth interferes with critical metabolic pathways necessary for bacterial survival.

  • Prevention of bacterial adhesion: The formation of a protective layer on the wound surface can physically hinder bacterial colonization.

Influence on Inflammatory and Proliferative Phases of Wound Healing

The role of this compound beyond the initial hemostatic and protective phases is less definitive, with studies presenting varied outcomes depending on the wound type and the formulation used.

Modulation of the Inflammatory Response

Some evidence suggests that this compound may possess anti-inflammatory properties. A study on macrophages indicated that this compound can suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation. This effect may be mediated by an increase in the production of Transforming Growth Factor-beta 1 (TGF-β1), which can promote the degradation of inducible nitric oxide synthase (iNOS) mRNA.

However, other studies, particularly those on mucosal wounds, have reported that this compound may lead to a greater inflammatory reaction.[2] This discrepancy highlights the need for further research to elucidate the context-dependent inflammatory response to this compound.

Effects on Fibroblast Proliferation and Migration

Fibroblasts play a crucial role in wound healing by synthesizing the extracellular matrix, primarily collagen, which forms the new tissue. The effect of this compound on fibroblast activity appears to be influenced by its formulation. Studies on this compound alone have shown no significant impact on fibroblast proliferation. Conversely, when combined with borneol, a compound known for its anti-inflammatory and antimicrobial properties, a synergistic effect on fibroblast proliferation and migration has been observed. This combination has been shown to stimulate wound closure and granulation tissue formation.

FibroblastModulation cluster_BSG_Alone This compound (Alone) cluster_BSG_Borneol This compound + Borneol BSG BSG Fibroblast Proliferation Fibroblast Proliferation BSG->Fibroblast Proliferation No Significant Effect No Significant Effect Fibroblast Proliferation->No Significant Effect BSG_Borneol BSG_Borneol Fibroblast Proliferation & Migration Fibroblast Proliferation & Migration Stimulation Stimulation PI3K Pathway PI3K Pathway

Impact on Angiogenesis and Collagen Deposition

Angiogenesis, the formation of new blood vessels, is critical for supplying oxygen and nutrients to the healing wound. Studies on the effect of this compound on angiogenesis have yielded conflicting results. In skin wounds in rats, no significant difference in angiogenesis was observed between this compound-treated and control groups.[3] However, in a study on oral mucosal wounds, this compound was found to have a negative influence, delaying the formation of new blood vessels.[2]

Similarly, the effect on collagen deposition is not consistently positive. While the formation of a healthy granulation tissue rich in collagen is essential for wound strength, studies have not demonstrated a significant increase in collagen type I and III production with the application of this compound alone in skin wounds.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound in wound healing.

Table 1: Hemostatic Efficacy of this compound

Study TypeWound ModelTreatment GroupControl GroupOutcome MeasureResultp-value
Clinical TrialPalatal donor sitesThis compound pasteMoistened gauze pressureMean hemostasis time (minutes)2.6 ± 0.77.2 ± 1.4
Preclinical (Rat)Tail amputation with clopidogrelThis compound solutionSalineBleeding time (seconds)Significantly decreasedSignificantly longer
Preclinical (Rat)Tail amputation with clopidogrelThis compound solutionSalineBleeding volumeSignificantly decreasedSignificantly greater

Table 2: Efficacy of this compound/Borneol Combination in Wound Healing

Study TypeWound ModelTreatment GroupControl GroupOutcome MeasureResultp-value
Clinical TrialHuman forearm punch biopsyThis compound/borneol (Suile)BacitracinTime to complete closureMore rapid healing0.03
Clinical TrialDiabetic foot ulcersThis compound/borneol dressingIntrasite gelHealing rate at day 14Notable increase>0.05 (similar trend)
Preclinical (Rat)Full-thickness skin woundThis compound + BorneolFlamazine creamGranulation growth rateHigher at all observation pointsNot specified

Table 3: Effects of this compound on Inflammatory and Proliferative Markers (Contradictory Findings)

Study TypeWound ModelTreatment GroupControl GroupOutcome MeasureResultp-value
Preclinical (Rat)Skin punch biopsy0.5mg this compound0.9% Sodium chlorideInflammatory response (histology)No significant difference>0.05
Preclinical (Rat)Skin punch biopsy0.5mg this compound0.9% Sodium chlorideCollagen I & III productionNo significant difference>0.05
Preclinical (Rat)Skin punch biopsy0.5mg this compound0.9% Sodium chlorideAngiogenesis (immunohistochemistry)No significant difference>0.05
Preclinical (Rat)Oral mucosal injuryThis compound solutionSaline solutionInflammatory reactionGreater inflammationNot specified
Preclinical (Rat)Oral mucosal injuryThis compound solutionSaline solutionVessel proliferationDecreased (inhibited neoangiogenesis)Not specified

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to provide a framework for future research.

In Vivo Excisional Wound Model in Rats
  • Animal Model: Male Wistar rats (250-300g).

  • Anesthesia: Intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).

  • Wound Creation: The dorsal region is shaved and disinfected. A full-thickness excisional wound is created using a sterile 8 mm biopsy punch.

  • Treatment Application: The wound is treated topically with a specified amount of this compound powder or paste. The control group receives a placebo (e.g., saline).

  • Wound Closure Measurement: The wound area is traced or photographed at regular intervals (e.g., days 0, 3, 7, 14, and 21) and the area is calculated using image analysis software. The percentage of wound closure is determined relative to the initial wound area.

  • Histological Analysis: On specified days, animals are euthanized, and the entire wound, including a margin of surrounding healthy skin, is excised. The tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and inflammatory cell infiltration, and with Picrosirius Red for collagen deposition.

  • Immunohistochemistry: Sections are stained with antibodies against specific markers, such as CD31 (for angiogenesis) and Ki-67 (for cell proliferation). The number of positive cells or the stained area is quantified using microscopy and image analysis software.

ExcisionalWoundWorkflow Animal Preparation Animal Preparation Anesthesia Anesthesia Animal Preparation->Anesthesia Wound Creation (8mm Punch Biopsy) Wound Creation (8mm Punch Biopsy) Anesthesia->Wound Creation (8mm Punch Biopsy) Treatment Application Treatment Application Wound Creation (8mm Punch Biopsy)->Treatment Application Wound Closure Measurement Wound Closure Measurement Treatment Application->Wound Closure Measurement Daily/Periodic Tissue Harvesting Tissue Harvesting Wound Closure Measurement->Tissue Harvesting At Endpoints Histological & IHC Analysis Histological & IHC Analysis Tissue Harvesting->Histological & IHC Analysis

In Vitro Fibroblast Scratch Assay
  • Cell Culture: Human dermal fibroblasts are cultured to confluence in a 6-well plate.

  • Scratch Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" in the cell monolayer.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the test compound. A control well receives medium without the test compound.

  • Image Acquisition: Images of the scratch are captured at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a phase-contrast microscope.

  • Data Analysis: The width of the scratch is measured at multiple points for each image. The rate of cell migration is calculated as the percentage of wound closure over time.

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strains: Clinically relevant bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) are used.

  • Broth Microdilution Method: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathways

While the complete signaling network modulated by this compound in wound healing is not fully elucidated, current evidence points to the involvement of key pathways in inflammation and cell proliferation.

A study on a related compound, bismuth subsalicylate, demonstrated the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway in gastric epithelial cells, leading to increased cell proliferation. The MAPK pathway is a critical signaling cascade involved in cell growth, differentiation, and survival, and its activation in skin cells could contribute to the wound healing process.

Furthermore, the observed increase in TGF-β1 production by macrophages in response to this compound is significant. TGF-β1 is a pleiotropic cytokine that plays a central role in all phases of wound healing, including inflammation, angiogenesis, collagen deposition, and tissue remodeling. Its upregulation could be a key mechanism through which this compound influences the healing cascade.

SignalingOverview cluster_Inflammation Inflammatory Modulation cluster_Proliferation Cellular Proliferation (Potential Pathway) This compound This compound Macrophages Macrophages TGF-β1 Production TGF-β1 Production iNOS mRNA Degradation iNOS mRNA Degradation NO & PGE2 Production NO & PGE2 Production Skin Cells (e.g., Fibroblasts, Keratinocytes) Skin Cells (e.g., Fibroblasts, Keratinocytes) MAPK Pathway Activation MAPK Pathway Activation Cell Proliferation & Migration Cell Proliferation & Migration

Conclusion and Future Directions

This compound is a well-established hemostatic and astringent agent that provides an effective initial intervention in wound management. Its antimicrobial properties further contribute to creating a favorable environment for healing. However, its role in the later stages of wound repair, particularly in modulating inflammation, fibroblast activity, and angiogenesis, is complex and requires further investigation.

Future research should focus on:

  • Elucidating the context-dependent effects: Investigating the differential responses to this compound in various wound types (e.g., acute vs. chronic, skin vs. mucosal) and the impact of different formulations.

  • Defining the molecular mechanisms: Further exploring the specific signaling pathways modulated by this compound in keratinocytes, fibroblasts, and endothelial cells to understand its influence on cell proliferation, migration, and differentiation.

  • Optimizing combination therapies: Given the synergistic effects observed with borneol, further studies on combining this compound with other bioactive compounds could lead to the development of more effective wound healing therapies.

A deeper understanding of these aspects will enable the more precise and effective use of this compound in clinical practice and may pave the way for the development of novel wound care products.

References

Physicochemical Properties of Bismuth Subgallate for Drug Formulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of bismuth subgallate, a widely used active pharmaceutical ingredient (API). Understanding these properties is critical for the successful formulation of stable, effective, and bioavailable drug products. This document details key characteristics, presents quantitative data in structured tables, outlines experimental protocols for property determination, and discusses the implications for drug formulation.

Chemical and Physical Properties

This compound is a bright yellow, odorless, and tasteless powder.[1][2] It is a complex of bismuth and gallic acid, and its exact structure has been elucidated as a coordination polymer. This polymeric nature contributes to its low solubility and stability.[3][4] this compound is known to be sensitive to light and should be stored in tight, light-resistant containers.[5][6]

Table 1: General Physicochemical Properties of this compound

PropertyDescriptionReference(s)
Chemical Name 2,7-Dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid[7]
CAS Number 99-26-3[5]
Molecular Formula C₇H₅BiO₆[5]
Molecular Weight 394.09 g/mol [5]
Appearance Bright yellow, amorphous powder[2][7]
Odor Odorless[2]
Taste Tasteless[8]
Melting Point Decomposes at 223 °C[5]
Stability Stable in air, but sensitive to light[2][5]

Solubility Profile

This compound is practically insoluble in water and ethanol.[5][7] It dissolves with decomposition in mineral acids and in solutions of alkali hydroxides, forming a reddish-brown liquid.[2][5][7] Its poor solubility is a primary challenge in drug formulation, significantly impacting its dissolution rate and bioavailability.[1][9]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
WaterPractically insoluble[5][7]
Ethanol (96%)Practically insoluble[5][7]
Mineral AcidsSoluble with decomposition[5][7]
Alkali Hydroxide SolutionsSoluble, forming a reddish-brown liquid[5][7]
Propylene GlycolData not available
Polyethylene GlycolData not available

Solid-State Properties

Particle Size

Table 3: Particle Size Information for Bismuth Compounds

ParameterDescriptionReference(s)
General Impact Smaller particle sizes lead to faster dissolution rates due to increased surface area.[10][11]
Micronization A common technique to reduce particle size and improve the dissolution of poorly soluble drugs.[12]
Bismuth Subcarbonate Mean particle diameter of a sample was reported as 18.72 µm.[13]
Polymorphism

Polymorphism, the ability of a substance to exist in different crystalline forms, can significantly impact the stability, solubility, and bioavailability of a drug.[10] While this compound is described as an amorphous powder, the potential for different polymorphic forms in related bismuth compounds highlights the importance of monitoring the solid state during development.[2][10][14]

Implications for Drug Formulation

The physicochemical properties of this compound, particularly its poor solubility, present significant challenges for oral drug formulation. The very low oral bioavailability, reported to be as low as 0.04%, is a direct consequence of its limited dissolution in gastrointestinal fluids.[1]

Formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound are crucial.[15][16] These may include:

  • Particle Size Reduction: Micronization or nanosizing can increase the surface area available for dissolution.[11][15]

  • Use of Wetting Agents and Surfactants: These can improve the dispersibility of the hydrophobic powder in the gastrointestinal fluids.[16]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate.[15]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of poorly soluble drugs.[8]

Experimental Protocols

Assay of this compound (Complexometric Titration)

This method determines the bismuth content in this compound. The general principles are outlined in USP General Chapter <541> Titrimetry.[3][7]

Principle: Bismuth ions are titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA), which forms a stable, water-soluble complex with the metal ion. The endpoint is detected using a suitable indicator.[17]

Procedure (Adapted from general principles for bismuth salts):

  • Sample Preparation: Accurately weigh a quantity of this compound, ignite it to form bismuth oxide, and then dissolve the residue in nitric acid.[4]

  • Titration: Adjust the pH of the solution to approximately 1.5-2.0.[17] Add a suitable indicator (e.g., xylenol orange or pyrocatechol violet).[17] Titrate with a standardized 0.01 M EDTA solution until the endpoint is reached, indicated by a sharp color change.[17]

  • Calculation: Calculate the percentage of bismuth in the sample based on the volume and concentration of the EDTA solution used.

Complexometric_Titration_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh this compound ignite Ignite to Bismuth Oxide weigh->ignite dissolve Dissolve in Nitric Acid ignite->dissolve adjust_ph Adjust pH to 1.5-2.0 dissolve->adjust_ph add_indicator Add Indicator adjust_ph->add_indicator titrate Titrate with EDTA add_indicator->titrate endpoint Observe Endpoint (Color Change) titrate->endpoint calculate Calculate % Bismuth endpoint->calculate

Workflow for the complexometric titration of this compound.
Identification and Assay by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method can be used to identify and quantify this compound, often by analyzing its gallic acid component.[18][19]

Principle: The sample is prepared and injected into an HPLC system. The components are separated on a stationary phase and detected by a UV detector. The retention time is used for identification, and the peak area is used for quantification against a standard.

Procedure (Adapted from a method for gallic acid in this compound tablets): [18][19]

  • Standard Preparation: Prepare a standard solution of gallic acid of known concentration.

  • Sample Preparation: Extract gallic acid from the this compound sample using a suitable solvent.

  • Chromatographic Conditions:

    • Column: Mixed-mode Newcrom BH or equivalent.[18]

    • Mobile Phase: A mixture of water, acetonitrile, and phosphoric acid.[18]

    • Flow Rate: As appropriate for the column dimensions.

    • Detection: UV at 200 nm.[18]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Compare the peak area of gallic acid in the sample to that of the standard to determine the concentration.

HPLC_Analysis_Workflow cluster_preparation Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Gallic Acid Standard inject Inject into HPLC System prep_std->inject prep_sample Extract Gallic Acid from Sample prep_sample->inject separate Separate on Column inject->separate detect Detect by UV at 200 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate

General workflow for HPLC analysis of gallic acid in this compound.
Dissolution Testing

Dissolution testing for a poorly soluble drug like this compound is essential to predict its in vivo performance. The method should be developed in accordance with USP General Chapter <711> Dissolution.[18][20][21][22]

Principle: The release of the drug from the dosage form is measured over time in a specified dissolution medium under controlled conditions.

Procedure (General approach for a poorly soluble drug in tablet form):

  • Apparatus: USP Apparatus 2 (Paddle) is commonly used for tablets.[20]

  • Dissolution Medium: 900 mL of a suitable medium, which could be 0.1 N HCl to simulate gastric fluid, or a buffered solution at a relevant intestinal pH.[21]

  • Temperature: Maintained at 37 ± 0.5 °C.[21]

  • Paddle Speed: Typically 50 or 75 rpm.

  • Sampling: Withdraw aliquots of the dissolution medium at specified time points.

  • Analysis: Analyze the amount of dissolved this compound in the samples, typically by HPLC or UV-Vis spectrophotometry after appropriate sample preparation.

  • Profile Generation: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Dissolution_Testing_Workflow cluster_setup Apparatus Setup cluster_test Dissolution Test cluster_analysis Sample Analysis apparatus Prepare USP Apparatus 2 medium Add 900 mL Dissolution Medium apparatus->medium temp Equilibrate to 37 °C medium->temp add_tablet Add Tablet temp->add_tablet start_rotation Start Paddle Rotation add_tablet->start_rotation sample Withdraw Samples at Time Points start_rotation->sample analyze Analyze Drug Concentration (HPLC/UV) sample->analyze plot Plot Dissolution Profile analyze->plot

Workflow for dissolution testing of this compound tablets.
Polymorphism Screening by Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying and characterizing different polymorphic forms of a drug substance.[10][23]

Principle: A powdered sample is irradiated with X-rays, and the diffraction pattern produced is unique to the crystalline structure of the material.

Procedure (General Protocol):

  • Sample Preparation: A small amount of the this compound powder is placed on a sample holder.[24]

  • Instrument Setup: The PXRD instrument is configured with the appropriate X-ray source, detector, and scanning parameters.

  • Data Collection: The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded.

  • Data Analysis: The resulting diffractogram (a plot of intensity versus 2θ) is analyzed. The positions and relative intensities of the peaks are characteristic of the crystalline form. An amorphous material will produce a broad halo instead of sharp peaks.

PXRD_Analysis_Logical_Flow start This compound Sample prep Prepare Powder Sample on Holder start->prep xrd Perform PXRD Scan prep->xrd data Obtain Diffractogram (Intensity vs. 2θ) xrd->data analysis Analyze Peak Positions and Intensities data->analysis result Identify Crystalline Form or Amorphous Nature analysis->result

References

Unveiling the Structure of Bismuth Subgallate: A Coordination Polymer Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

STOCKHOLM, Sweden – A comprehensive analysis of the active pharmaceutical ingredient bismuth subgallate has definitively elucidated its crystal structure, revealing a complex one-dimensional coordination polymer. This in-depth guide provides researchers, scientists, and drug development professionals with the core technical details of its structure, synthesis, and characterization, settling previous ambiguities about its molecular nature.

After years of uncertainty, the precise solid-state structure of this compound has been determined to be a coordination polymer with the formula [Bi(C₆H₂(O)₃COOH)(H₂O)]n·2nH₂O.[1] This discovery was made possible through the application of continuous rotation electron diffraction, a technique necessitated by the compound's tendency to form nanocrystals unsuitable for conventional single-crystal X-ray crystallography.[1][2] This finding reframes the understanding of this widely used pharmaceutical agent, highlighting the importance of its polymeric nature in its physicochemical properties.

Crystal Structure and Coordination Environment

The crystal structure of this compound is characterized by one-dimensional chains formed through the coordination of gallate ligands to bismuth cations. The phenolate oxygen atoms of the gallate ligand chelate to the bismuth centers, while the carboxylic acid groups remain uncoordinated and extend from the polymer backbone.[1] This arrangement results in a nanoporous structure capable of accommodating small molecules.[1]

The coordination sphere of the bismuth(III) ion is a key feature of the polymer. The Bi-O bond distances involving the phenolate oxygens are approximately 2.03(2) Å and 2.227(8) Å. A longer Bi-O bond of 2.83(2) Å is observed with a bridging water molecule.[1]

Crystallographic Data

The crystallographic parameters for this compound, as determined by continuous rotation electron diffraction, are summarized in the table below.

ParameterValue
Empirical FormulaC₇H₉BiO₈
Formula Weight434.12 g/mol
Crystal SystemOrthorhombic
Space GroupPmna
a (Å)10.35
b (Å)6.98
c (Å)13.78
α (°)90
β (°)90
γ (°)90
Volume (ų)995.5
Z4
Selected Bond Lengths and Angles

Key bond lengths and angles provide further insight into the coordination environment of the bismuth center and the geometry of the gallate ligand within the polymer chain.

BondLength (Å)
Bi-O(phenolate)2.03(2)
Bi-O(phenolate)2.227(8)
Bi-O(water)2.83(2)
AngleDegree (°)
O(phenolate)-Bi-O(phenolate)Data not available
O(phenolate)-Bi-O(water)Data not available

Note: Specific bond angle values were not available in the provided search results.

Experimental Protocols

Synthesis of this compound

The synthesis of microcrystalline this compound suitable for structural analysis was achieved through a hydrothermal method.[2]

Materials:

  • Bismuth(III) nitrate pentahydrate ([Bi(NO₃)₃]·5H₂O)

  • Gallic acid monohydrate

  • Distilled water

  • Ethanol

Procedure:

  • Bismuth(III) nitrate pentahydrate (47 mg, 97 µmol) was combined with gallic acid monohydrate (50 mg, 266 µmol) and 3 mL of distilled water in a 5 mL sealed Pyrex tube.[2]

  • The mixture was heated to 180 °C for 60 minutes with stirring.[2]

  • The resulting yellow microcrystalline powder was collected by filtration.[2]

  • The product was washed with distilled water and ethanol.[2]

  • The purified this compound was dried in air overnight.[2]

A mechanochemical synthesis route has also been reported, offering a more environmentally friendly alternative to traditional solvent-based methods.[3] This involves the grinding of bismuth(III) oxide (Bi₂O₃) with gallic acid, often with the addition of a small amount of liquid (Liquid-Assisted Grinding, LAG) or an ionic salt (Ion- and Liquid-Assisted Grinding, ILAG).[3]

Characterization Methods

X-Ray Powder Diffraction (XRPD): XRPD data was collected on a PANalytical X'Pert PRO MPD diffractometer using Cu Kα radiation. Samples were mounted on a zero-background silicon plate. For in-situ heating experiments, an Anton-Paar XRK900 reaction chamber was utilized.[2]

Thermal Analysis (TGA/DSC): Thermogravimetric and differential scanning calorimetry analyses were performed on a Netzsch STA 449 F3 Jupiter instrument. A heating rate of 5 °C min⁻¹ was employed.[2] Thermal analysis indicates that this compound is stable up to around 150 °C, after which it begins to lose water molecules, becoming amorphous at approximately 300 °C.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were recorded on a Varian 670-IR spectrometer to identify the characteristic vibrational modes of the gallate ligand and water molecules within the structure.[2]

Visualizing the Synthesis and Structure

To better illustrate the experimental workflow and the resulting coordination polymer structure, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: Bismuth Nitrate Pentahydrate Gallic Acid Monohydrate Distilled Water mix Mix and Heat (180 °C, 60 min) start->mix filter Filter mix->filter wash Wash with Water and Ethanol filter->wash dry Dry Overnight wash->dry product This compound (Yellow Powder) dry->product xrpd X-Ray Powder Diffraction product->xrpd tga_dsc Thermal Analysis (TGA/DSC) product->tga_dsc ftir FT-IR Spectroscopy product->ftir

Caption: Hydrothermal synthesis and characterization workflow.

coordination_polymer Coordination Polymer Structure of this compound cluster_chain 1D Polymer Chain cluster_ligand Gallic Acid Ligand Bi1 Bi G1 Gallate Bi1->G1 chelating phenolate O Bi2 Bi G2 Gallate Bi2->G2 chelating phenolate O Bi3 Bi G1->Bi2 bridging phenolate O Carboxylic_acid Free -COOH group G1->Carboxylic_acid G2->Bi3 bridging phenolate O G2->Carboxylic_acid Gallate_structure [C₆H₂(O)₃COOH] Gallate_structure->Carboxylic_acid Phenolate_O Coordinating Phenolate Oxygens Gallate_structure->Phenolate_O

Caption: this compound's 1D coordination polymer structure.

References

An In-depth Technical Guide on the Antimicrobial and Astringent Properties of Bismuth Subgallate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth subgallate, a salt of bismuth and gallic acid, is a compound with a long history of medicinal use, primarily for its astringent and antimicrobial properties. This technical guide provides a comprehensive overview of the core mechanisms underpinning these therapeutic effects. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the key molecular interactions and experimental workflows. The antimicrobial action of this compound is primarily attributed to the interaction of bismuth ions with thiol-containing proteins in bacteria, leading to enzyme inactivation and disruption of cellular processes. Its astringent properties arise from its ability to precipitate proteins on mucosal surfaces, forming a protective barrier that reduces inflammation and fluid loss. This guide will delve into the specifics of these mechanisms, supported by available data and detailed methodologies for their investigation.

Antimicrobial Properties of this compound

Bismuth compounds, including this compound, exhibit broad-spectrum antimicrobial activity against a range of pathogens. The primary mechanism of this action is the interaction of trivalent bismuth ions (Bi³⁺) with essential bacterial proteins.

Mechanism of Antimicrobial Action

The antimicrobial efficacy of this compound is rooted in the high affinity of bismuth for thiol groups (-SH) present in amino acids like cysteine, which are crucial components of many bacterial enzymes and structural proteins.[1][2] This interaction leads to the denaturation and inactivation of these essential proteins, ultimately disrupting critical cellular functions and leading to bacterial cell death.[2]

Key molecular events in the antimicrobial action of this compound include:

  • Disruption of Bacterial Cell Wall Integrity: Bismuth ions can bind to proteins and other molecules within the bacterial cell wall and membrane, compromising their structural integrity.[2]

  • Enzyme Inhibition: A primary target of bismuth is the array of bacterial enzymes that rely on sulfhydryl groups for their catalytic activity. Inhibition of these enzymes disrupts vital metabolic pathways.

  • Inhibition of Toxin Production: Bismuth has been shown to suppress the production of bacterial toxins, further mitigating the pathogenic effects of an infection.

  • Disruption of Energy Metabolism: By interfering with key enzymes in cellular respiration, bismuth can disrupt the bacterium's energy production.

  • Prevention of Bacterial Adhesion: Bismuth compounds can form a protective layer on mucosal surfaces, physically preventing bacteria from adhering to and colonizing host tissues.[3][4]

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell BSG This compound Bi_ion Bi³⁺ Ions BSG->Bi_ion Dissociation Thiol_Proteins Bacterial Thiol- containing Proteins (e.g., enzymes) Bi_ion->Thiol_Proteins Binds to -SH groups Cell_Wall Bacterial Cell Wall & Membrane Bi_ion->Cell_Wall Interacts with Enzyme_Inactivation Enzyme Inactivation Thiol_Proteins->Enzyme_Inactivation Wall_Disruption Cell Wall Disruption Cell_Wall->Wall_Disruption Metabolism_Disruption Disruption of Metabolic Pathways Enzyme_Inactivation->Metabolism_Disruption Cell_Lysis Cell Lysis & Death Metabolism_Disruption->Cell_Lysis Wall_Disruption->Cell_Lysis

Figure 1: Proposed antimicrobial mechanism of this compound.

Quantitative Antimicrobial Data
MicroorganismBismuth CompoundConcentrationObserved Effect
Staphylococcus aureusThis compound60% (w/v)No colonies detected[5]
Escherichia coliThis compound60% (w/v)Good antibacterial activity[5]
Pseudomonas aeruginosaThis compound60% (w/v)Good antibacterial activity[5]
Staphylococcus epidermidisThis compound60% (w/v)Good antibacterial activity[5]

Table 1: Summary of Antimicrobial Activity of this compound

Note: The concentrations reported in the source are high and the methodology does not represent a standard MIC value. Further research is needed to establish standardized MICs for this compound against a broader range of clinically relevant microorganisms.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Dilution Method)

Due to the poor solubility of this compound, the agar dilution method is a suitable technique for determining its Minimum Inhibitory Concentration (MIC).

1.3.1. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO) (for stock solution preparation)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile distilled water

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Tryptic Soy Broth (TSB) or other suitable broth medium

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35 ± 2°C)

  • Vortex mixer

  • Micropipettes and sterile tips

1.3.2. Methodology

  • Preparation of this compound Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 12,800 µg/mL). Ensure complete dissolution.[6][7]

  • Preparation of Agar Plates with this compound:

    • Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten agar to 45-50°C in a water bath.

    • Prepare a series of twofold dilutions of the this compound stock solution in sterile distilled water.

    • For each desired final concentration, add a specific volume of the diluted this compound solution to a sterile petri dish, followed by the molten MHA to achieve the final concentration (e.g., to achieve 128 µg/mL, add 2 mL of a 1280 µg/mL solution to 18 mL of MHA).[8][9]

    • Mix the contents of the petri dish thoroughly by gentle swirling and allow the agar to solidify at room temperature.

    • Prepare a control plate containing MHA with the same concentration of DMSO as the highest concentration plate but without this compound.

    • Prepare a growth control plate with MHA only.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate of the test organism, select 3-5 isolated colonies and suspend them in sterile TSB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:10 in sterile broth to obtain a final inoculum density of approximately 1 x 10⁷ CFU/mL.

  • Inoculation of Agar Plates:

    • Using a sterile swab or a multipoint inoculator, spot-inoculate a standardized volume (e.g., 1-2 µL) of the prepared bacterial inoculum onto the surface of each agar plate, including the control plates. Each spot will contain approximately 10⁴ CFU.

  • Incubation and Interpretation:

    • Allow the inoculated spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Agar_Dilution_Workflow start Start prep_stock Prepare this compound Stock Solution in DMSO start->prep_stock serial_dilute Perform Serial Dilutions of Stock Solution prep_stock->serial_dilute prep_agar Prepare Molten Mueller-Hinton Agar add_agar Add Molten Agar to Plates & Mix prep_agar->add_agar add_to_plates Add Dilutions to Petri Dishes serial_dilute->add_to_plates add_to_plates->add_agar solidify Allow Agar to Solidify add_agar->solidify prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) solidify->prep_inoculum inoculate Spot-Inoculate Plates solidify->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end Astringent_Mechanism cluster_effects Therapeutic Effects BSG This compound Precipitation Protein Precipitation BSG->Precipitation Mucosal_Proteins Mucosal/Wound Proteins Mucosal_Proteins->Precipitation Protective_Layer Formation of Protective Protein Layer Precipitation->Protective_Layer Barrier Physical Barrier Protective_Layer->Barrier Inflammation Reduced Inflammation Protective_Layer->Inflammation Hemostasis Hemostasis Protective_Layer->Hemostasis Astringency_Assay_Workflow start Start prep_reagents Prepare Protein Solution & this compound Suspensions start->prep_reagents mix Mix Protein Solution with This compound Suspensions prep_reagents->mix incubate Incubate to Allow Precipitation mix->incubate centrifuge Centrifuge to Pellet Precipitate incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant quantify_protein Quantify Protein in Supernatant (e.g., Bradford Assay) collect_supernatant->quantify_protein calculate Calculate % Protein Precipitation quantify_protein->calculate plot Plot Dose-Response Curve calculate->plot end End plot->end

References

The Role of Bismuth Subgallate as a Topical Hemostatic Agent in Surgical Procedures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Bismuth subgallate, a heavy metal salt of gallic acid, has been utilized in surgical settings for its hemostatic properties, primarily as a topical agent. Its mechanism of action is principally attributed to the activation of the intrinsic coagulation pathway via Factor XII (Hageman factor), supplemented by its natural astringent qualities. This guide provides a comprehensive review of the scientific literature, detailing the mechanism of action, preclinical and clinical evidence, and the safety profile of this compound. Quantitative data from key studies are summarized in tabular format, and experimental methodologies are described to provide a thorough understanding for researchers and drug development professionals.

Introduction

Hemostasis, the process of preventing and stopping bleeding, is a critical aspect of surgical practice. Inadequately controlled bleeding can lead to increased operative time, higher rates of blood transfusion, and greater postoperative morbidity.[1] Topical hemostatic agents are frequently employed as adjuncts to conventional surgical techniques to manage capillary, venous, and minor arterial bleeding. This compound (C₇H₅BiO₆) is a yellow, odorless powder that has been historically used in medicine for its astringent and protective effects on mucous membranes.[2][3] Its application as a hemostatic agent, particularly in otorhinolaryngology and oral surgery, has been the subject of numerous investigations to ascertain its efficacy and mechanism.[4]

Mechanism of Action

The primary hemostatic effect of this compound is its ability to activate the intrinsic pathway of the blood coagulation cascade.[5][6][7] This action is specifically localized to the activation of Hageman factor (Factor XII).[7][8]

  • Activation of Factor XII: Contact with the negatively charged moieties of this compound is believed to initiate a conformational change in Factor XII, converting it to its active form, Factor XIIa.[2][7]

  • Cascade Initiation: Factor XIIa then triggers a cascade of enzymatic reactions, leading to the sequential activation of Factor XI, Factor IX, and Factor X. This ultimately results in the conversion of prothrombin to thrombin, which then catalyzes the formation of a stable fibrin clot from fibrinogen.[5][7]

  • Astringent Properties: this compound also exhibits a strong astringent effect.[2][8] This property causes the contraction and tightening of tissues, which can help to mechanically reduce bleeding and promote faster wound healing.[3]

G cluster_activation Initiation Phase cluster_cascade Amplification Cascade (Intrinsic Pathway) cluster_common Common Pathway BSG This compound (Topical Application) FXII Factor XII (Hageman Factor) BSG->FXII Contact Activation FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin (Factor II) FXa->Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: Activation of the Intrinsic Coagulation Cascade by this compound.

Preclinical Evidence

Animal models have been instrumental in evaluating the safety and efficacy of this compound as a hemostatic agent. These studies provide controlled environments to measure key hemostatic parameters and assess tissue response.

Summary of Quantitative Data from Animal Studies
Study SubjectModelTreatment GroupsKey FindingsReference
Rabbits Earlobe controlled wound50% this compound (BSG) with various vehicles vs. Dry Gauze (Control)Statistically significant decrease in mean time to hemostasis for several BSG groups compared to control (P ≤ 0.05).[9]
Dogs Palatal punch biopsiesThis compound vs. Moistened Gauze PressureBSG group was slightly better in tissue repair, but no statistically significant difference in epithelium thickness was found at 21 days.[10]
Rats Tail amputationThis compound vs. Saline (in normal and clopidogrel-treated rats)Significantly decreased bleeding time and bleeding volume in both normal and clopidogrel-treated groups (p < 0.05). Prevented secondary bleeding.[11]
Rats Dorsal punch woundsThis compound vs. 0.9% SalineNo significant histological differences in wound healing between groups. BSG was found to be biocompatible.[12]
Rats Oral mucosal injuryThis compound vs. SalineBSG group showed a greater inflammatory reaction and delayed new vessel formation, suggesting a negative influence on the healing process in this model.[13][14]
Experimental Protocols
  • Objective: To determine the hemostatic efficacy of 50% this compound with different vehicles.

  • Animals: White New Zealand rabbits.

  • Procedure: A controlled wound is created on the rabbit's earlobe.

  • Intervention: Rabbits are randomized into 7 experimental groups (50% BSG with different vehicles) and 1 control group (dry gauze). The agent is applied to the actively hemorrhaging wound.

  • Primary Endpoint: Time to hemostasis is measured by observing for active bleeding every minute for a total of 6 minutes.

  • Statistical Analysis: Kruskal-Wallis test is used to compare the mean time for hemostasis among the groups.

  • Objective: To evaluate the hemostatic effect of this compound in normal and coagulopathic states.

  • Animals: Wistar rats.

  • Procedure:

    • Rats are randomized to receive clopidogrel (10 mg/kgBW) or 0.9% NaCl (saline) via oral gavage to induce a coagulopathic state in the experimental group.

    • After anesthetization, the tail is amputated transversely 10 mm from the distal tip.

    • Bleeding is controlled by pressing a gauze soaked in either saline or a this compound solution (1 g/mL) onto the wound for 60 seconds.

  • Primary Endpoints: Bleeding time (seconds), bleeding volume (milligrams, measured by weighing the gauze), and incidence of secondary bleeding are recorded.

  • Statistical Analysis: Appropriate statistical tests (e.g., t-test, Fisher's Exact Test) are used to compare outcomes between groups.

G cluster_setup Phase 1: Animal Preparation cluster_procedure Phase 2: Surgical Procedure cluster_analysis Phase 3: Data Collection & Analysis Start Start Randomize Randomize Animals into Groups Start->Randomize Induce Induce Coagulopathy (e.g., Clopidogrel) (Optional) Randomize->Induce Anesthetize Anesthetize Animal Induce->Anesthetize Wound Create Standardized Wound (e.g., Tail Amputation) Anesthetize->Wound Apply Apply Hemostatic Agent (BSG vs. Control) Wound->Apply Measure Measure Endpoints: - Bleeding Time - Bleeding Volume - Secondary Bleeding Apply->Measure Analyze Statistical Analysis Measure->Analyze End End Analyze->End

Caption: Generalized Workflow for a Preclinical Animal Hemostasis Study.

Clinical Evidence

The use of this compound, often compounded with adrenaline, has been most extensively studied in the context of tonsillectomy and, to a lesser extent, oral and maxillofacial surgery.

Summary of Quantitative Data from Clinical Trials
ProcedureNo. of PatientsTreatment GroupsKey Quantitative FindingsReference
Tonsillectomy 72BSG/Adrenaline vs. ControlHemostasis Time: Mean 7.8 min (BSG) vs. 9.9 min (Control) - Statistically significant. Ties Used: Mean 1.5 (BSG) vs. 3.4 (Control) - Statistically significant.[15]
Tonsillectomy 98BSG/Adrenaline Paste vs. ControlOperating Time Reduction: 23% for Consultants, 32% for Junior Staff (p<0.05 for both). Blood Loss Reduction: 21% (p>0.05).[6]
Tonsillectomy 25 (matched pair)BSG/Adrenaline (Trial fossa) vs. Control (Control fossa)Blood Loss: 60.8 ± 19.3 mL (Trial) vs. 91.2 ± 20.27 mL (Control) (p < 0.0001). Fewer ligatures required on the trial side.[16]
Tonsillectomy 60BSG/Adrenaline vs. ControlOperation Time Reduction: 31.49%. Operative Blood Loss Reduction: 33.28%. Number of Ties Reduction: 53.33%. All results were statistically significant.[17]
Adenotonsillectomy 202BSG vs. ControlOperating Time: Reduced from 11.5 to 9.9 min (p<0.05). Swabs Used: Reduced from 4.5 to 3.7 (p<0.05). Ties Used: Reduced from 3.4 to 2.1 (p<0.05).[1]
Palatal Donor Site 20BSG Paste vs. Moistened Gauze PressureHemostasis Time: Mean 2.6 ± 0.7 min (BSG) vs. 7.2 ± 1.4 min (Gauze) - Statistically significant.[4][18]
Tonsillectomy 204BSG alone vs. Plain Swabs (Control)No significant differences in operating time, time to hemostasis, blood loss, or postoperative hemorrhage. The study concluded the effect seen in other studies is likely due to adrenaline.[19]
Clinical Trial Protocols
  • Objective: To evaluate the effect of this compound (typically with adrenaline) on intraoperative bleeding, hemostasis time, and operating time during tonsillectomy.

  • Study Design: Prospective, randomized, controlled trial.

  • Participants: Patients (often pediatric) scheduled for tonsillectomy or adenotonsillectomy.

  • Intervention: Patients are randomized to either the treatment group, where a this compound paste (with or without adrenaline) is applied to the tonsillar fossae, or a control group, where no topical hemostatic agent or a placebo (e.g., plain gauze) is used.

  • Primary Endpoints:

    • Time to achieve hemostasis (minutes).

    • Total operating time (minutes).

    • Intraoperative blood loss (milliliters), often measured by swab weighing.

    • Number of surgical ties or ligatures required.

  • Statistical Analysis: Student's t-test or other appropriate statistical methods are used to compare the means of the measured parameters between the two groups.

G cluster_mechanisms cluster_outcomes BSG Application of This compound Activation Factor XII Activation BSG->Activation Astringent Astringent Effect BSG->Astringent Hemostasis Reduced Time to Hemostasis Activation->Hemostasis Astringent->Hemostasis BloodLoss Reduced Intraoperative Blood Loss Hemostasis->BloodLoss Ties Reduced Number of Ties Hemostasis->Ties OpTime Reduced Overall Operating Time BloodLoss->OpTime Ties->OpTime

Caption: Logical Relationship of this compound Application to Surgical Outcomes.

Safety and Toxicology Profile

  • Topical Use: When used topically in surgical settings, this compound is generally considered safe with low systemic absorption.[2] The oral bioavailability is reported to be as low as 0.04%.[2]

  • Wound Healing: The effect on wound healing is debated. Some animal studies conclude that this compound is biocompatible and does not interfere with the normal healing process.[10][12] However, another study on oral mucosa in rats suggested it may provoke a greater inflammatory response and delay angiogenesis, thereby negatively influencing healing.[13][14]

  • Systemic Toxicity: Systemic absorption of bismuth is generally low, but any absorbed bismuth binds to plasma proteins and is distributed throughout the body, with the highest concentrations found in the kidneys.[2] Bismuth toxicity, primarily characterized by neurotoxicity (encephalopathy), has been reported but is rare and typically associated with long-term oral ingestion of high doses, not topical surgical use.[20][21]

Formulation and Preparation for Surgical Use

For surgical application, this compound is typically prepared as a paste immediately before use.

  • Standard Formulation: A common preparation involves mixing 13 grams of this compound powder with 10 mL of normal saline and 0.35 mL of 1:1000 adrenaline.[6][16]

  • Application: The resulting paste is applied topically to the bleeding surface, such as the tonsillar fossa, using a gauze swab.[19]

Discussion and Future Directions

The available evidence indicates that this compound, particularly when combined with adrenaline, is an effective topical hemostatic agent for reducing intraoperative bleeding, hemostasis time, and overall operating time in procedures like tonsillectomy.[1][6][16] Its primary mechanism, the activation of Factor XII, provides a clear rationale for its procoagulant effects.[7]

However, a significant point of contention is its efficacy as a standalone agent. A randomized clinical study using this compound without adrenaline found no significant hemostatic benefit compared to a control group, suggesting that the vasoconstrictive effects of adrenaline may be the primary driver of the positive outcomes reported in many studies.[19] This highlights a critical area for future research.

Further well-designed, prospective, randomized controlled trials are needed to:

  • Isolate the hemostatic effect of this compound from that of adrenaline in various surgical procedures.

  • Further investigate its impact on the wound healing process, particularly concerning inflammation and angiogenesis, to resolve conflicting preclinical findings.[10][13]

  • Compare its efficacy and safety profile directly against newer generations of topical hemostatic agents.

For drug development professionals, this compound's mechanism of activating Factor XII could serve as a basis for developing novel topical hemostatics. Understanding the specific molecular interactions could lead to the design of more potent and specific activators of the intrinsic coagulation pathway.

References

The Enduring Legacy of Bismuth in Medicine: A Technical Guide to Its Historical and Gastroenterological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

For centuries, bismuth compounds have held a unique and evolving place in the therapeutic armamentarium. From their empirical use as astringents and antiseptics to their pivotal role in modern gastroenterology, the journey of bismuth in medicine is a testament to continued scientific inquiry and discovery. This technical guide provides an in-depth exploration of the historical and contemporary applications of key bismuth compounds, with a focus on their use in treating gastrointestinal ailments. It delves into their mechanisms of action, summarizes quantitative data from historical and modern studies, and provides detailed experimental protocols. Furthermore, this guide utilizes visualizations to elucidate complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers, scientists, and drug development professionals.

A Historical Overview of Bismuth in Medicine

The medicinal use of bismuth dates back to the 18th century, with bismuth subnitrate being empirically used for dyspepsia in 1786.[1][2] Initially valued for their astringent and protective properties, bismuth compounds were widely used for various skin conditions and gastrointestinal complaints. In the early 20th century, bismuth salts, alongside arsenic and mercury, became a cornerstone in the treatment of syphilis, proving to be more effective and less toxic than mercury alone.[3][4][5][6] The standard therapy for syphilis often involved a prolonged course of weekly injections of arsenic preparations, frequently rotated with bismuth compounds.[6]

The advent of antibiotics led to a decline in the use of bismuth for many infectious diseases.[7] However, the discovery of Helicobacter pylori (formerly Campylobacter pylori) in the 1980s and its association with peptic ulcer disease and gastritis led to a resurgence of interest in bismuth compounds.[1][7][8][9][10][11] Researchers like Robin Warren and Barry Marshall, who were awarded the Nobel Prize in 2005 for their discovery, played a pivotal role in establishing the link between H. pylori and these conditions, paving the way for bismuth-containing eradication therapies.[10][11]

Key Bismuth Compounds in Gastroenterology

Several bismuth compounds have been extensively studied and utilized in gastroenterology. This section details the properties and applications of the most prominent ones.

Bismuth Subsalicylate (BSS)

Bismuth subsalicylate is widely known for its use in treating diarrhea, heartburn, and upset stomach.[12] Its mechanism of action is multifaceted, involving both the bismuth and salicylate moieties.[13][14]

Bismuth subsalicylate works through a combination of antisecretory, anti-inflammatory, and antimicrobial effects.[14][15]

  • Antisecretory and Anti-inflammatory Effects: The salicylate component inhibits the synthesis of prostaglandins by blocking cyclooxygenase (COX) enzymes in the intestinal mucosa.[13][14] This reduces intestinal inflammation and the hypersecretion of fluids and electrolytes into the bowel.[12][13][14]

  • Antimicrobial and Toxin Binding: The bismuth component exhibits direct antimicrobial activity against a range of gastrointestinal pathogens.[14] It can bind to bacterial cell walls, disrupting their structure and inhibiting growth.[14] Bismuth subsalicylate can also bind to bacterial toxins, neutralizing their effects.[16]

prostaglandin_inhibition Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation_Secretion Intestinal Inflammation & Fluid Secretion Prostaglandins->Inflammation_Secretion BSS Bismuth Subsalicylate (Salicylate moiety) BSS->COX Inhibits

Caption: Inhibition of prostaglandin synthesis by the salicylate moiety of Bismuth Subsalicylate.

Colloidal Bismuth Subcitrate (CBS)

Colloidal bismuth subcitrate has been a key player in the treatment of peptic ulcer disease.[12][17]

The primary mechanisms of CBS include:

  • Ulcer Coating and Protection: In the acidic environment of the stomach, CBS precipitates to form a protective layer over the ulcer crater, shielding it from gastric acid and pepsin.[12]

  • Antimicrobial Activity against H. pylori: CBS has direct bactericidal effects on H. pylori.[18] It inhibits bacterial protein and cell wall synthesis, disrupts membrane function, and inhibits ATP synthesis.[18] CBS also impedes the entry of protons into H. pylori, which helps maintain a higher cytoplasmic pH, thereby enhancing the efficacy of growth-dependent antibiotics.[19][20]

  • Cytoprotective Effects: CBS stimulates the mucosal secretion of prostaglandins and bicarbonate, enhancing the natural protective mechanisms of the stomach lining.[12]

mic_determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis H_pylori_strains H. pylori Strains (Reference & Clinical Isolates) Inoculation Inoculate Agar Plates with H. pylori H_pylori_strains->Inoculation Bismuth_compounds Bismuth Compounds (e.g., CBS, BSS) Agar_plates Agar Plates with Varying Bismuth Concentrations Bismuth_compounds->Agar_plates Agar_plates->Inoculation Incubation Incubate Plates (Microaerophilic Conditions) Inoculation->Incubation Observation Observe for Bacterial Growth Incubation->Observation MIC_determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of bismuth compounds against H. pylori.

Ranitidine Bismuth Citrate (RBC)

Ranitidine bismuth citrate is a complex salt that combines the H2-receptor antagonist properties of ranitidine with the mucosal protective and antimicrobial effects of bismuth.[15]

RBC has a dual mechanism of action:

  • Acid Suppression: The ranitidine component competitively and reversibly inhibits histamine H2-receptors on parietal cells, suppressing gastric acid secretion.[21]

  • Bismuth-related Effects: The bismuth citrate component exerts protective effects on the gastric mucosa and has bactericidal activity against H. pylori.[18][21]

Bismuth Subgallate and Bismuth Subnitrate

Historically, this compound and bismuth subnitrate were used for their astringent and protective properties in various gastrointestinal and skin conditions.[22] More recently, this compound has been used as an internal deodorant to reduce the odor of flatulence and stools.[9] Bismuth subnitrate has been used in the treatment of duodenal ulcers and as an antidiarrheal agent.[23] Both have been associated with neurotoxicity when used in high doses for prolonged periods.[24][25]

Bismuth Iodoform Paraffin Paste (BIPP)

Bismuth Iodoform Paraffin Paste is a surgical dressing used for packing wounds and cavities, particularly in ear, nose, and throat (ENT) and oral and maxillofacial surgery.[26] It combines the antiseptic properties of iodoform with the astringent and antibacterial effects of bismuth subnitrate in a paraffin base.[3]

Quantitative Data from Clinical and In Vitro Studies

The following tables summarize key quantitative data from various studies on bismuth compounds.

Table 1: Efficacy of Bismuth Compounds in H. pylori Eradication
Bismuth Compound RegimenNumber of Patients (n)Eradication Rate (Per Protocol)Eradication Rate (Intention-to-Treat)Study Reference
Ranitidine Bismuth Citrate (800 mg b.d.) + various antibiotics10022% - 100%15% - 92%[15]
Ranitidine Bismuth Citrate (400 mg b.d.) + Amoxicillin + Clarithromycin9677%61%[27]
Omeprazole + Amoxicillin + Clarithromycin9679%70%[27]
Ranitidine Bismuth Citrate pretreatment (2 weeks) then standard triple therapy4780.9%-[28][29]
Standard triple therapy (esomeprazole, amoxicillin, clarithromycin for 7 days)5267.3%-[28][29]
Colloidal Bismuth Subcitrate (120 mg q.d.s.)30--[30]
Colloidal Bismuth Subcitrate (240 mg b.d.)30--[30]
Colloidal Bismuth Subcitrate + Triple Therapy-70%-[31]
Bismuth Subnitrate + Triple Therapy-74%-[31]
Table 2: Historical and Modern Dosages of Bismuth Compounds
Bismuth CompoundIndicationDosageDurationStudy/Source Reference
Colloidal Bismuth SubcitrateDuodenal Ulcer120 mg q.d.s. or 240 mg b.d.4-8 weeks[30]
Ranitidine Bismuth CitrateH. pylori Eradication800 mg b.d.14 days[15]
Ranitidine Bismuth CitrateH. pylori Eradication400 mg b.d.7 days[27]
Bismuth SaltsSyphilisIntramuscular injections20 injections[32]
Bismuth SubsalicylateDiarrhea (children ≥12)1.05 g hourly as needed (max 4.2 g/day )Up to 2 days[33]
This compoundInternal Deodorant (children ≥12)200-400 mg up to q.i.d.-[33]
Table 3: In Vitro Susceptibility of H. pylori to Bismuth Compounds (MIC)
Bismuth CompoundMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Study Reference
Colloidal Bismuth Subcitrate1 - 848[5]
Bismuth Subsalicylate4 - 32--[5]
Bismuth Potassium Citrate2 - 16--[5]
Colloidal Bismuth Subcitrate≤12.5--[31]
Bismuth Subnitrate>400--[31]
Table 4: Pharmacokinetic Parameters of Bismuth
Bismuth CompoundCmax (ng/mL)tmax (h)Elimination Half-lifeStudy Reference
Wei Bi Mei (single dose)0.85 ± 0.552.29 ± 0.76-[1]
Wei Bi Mei (multiple doses)2.25 ± 1.18 (at day 2)--[1]
General Bismuth Compounds--Shortest: 3.5 minutes; Longest: 17-22 years[24][34]

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating bismuth compounds.

Clinical Trial Protocol: Ranitidine Bismuth Citrate for H. pylori Eradication
  • Objective: To investigate the efficacy of a one-week triple therapy with ranitidine bismuth citrate or omeprazole in combination with two antibiotics for H. pylori eradication and duodenal ulcer healing.[27]

  • Study Design: A multicenter, randomized, single-blind study.[27]

  • Participants: 192 consecutive out-patients with duodenal ulcer and confirmed H. pylori infection.[27]

  • Intervention:

    • RAC Group: Ranitidine bismuth citrate (400 mg b.d.), amoxicillin (1 g b.d.), and clarithromycin (500 mg b.d.) for one week.[27]

    • OAC Group: Omeprazole (20 mg b.d.), amoxicillin (1 g b.d.), and clarithromycin (500 mg b.d.) for one week.[27]

  • Outcome Measures:

    • H. pylori eradication was assessed by histology and a urease biopsy test four weeks after treatment.[27]

    • Ulcer healing was assessed by endoscopy.[27]

  • Statistical Analysis: Per protocol and intention-to-treat analyses were performed.[27]

In Vitro Study Protocol: MIC and Synergism of Bismuth Compounds against H. pylori
  • Objective: To determine the in vitro susceptibility of H. pylori to various bismuth compounds and to assess their synergistic effects with antibiotics.[5][35]

  • Bacterial Strains: A panel of H. pylori strains, including reference strains and clinical isolates.[5][35]

  • Methodology for MIC Determination:

    • Agar Dilution Technique: Bismuth compounds were incorporated into agar plates at varying concentrations.[5][35]

    • Plates were inoculated with a standardized suspension of each H. pylori strain.[5][35]

    • Plates were incubated under microaerophilic conditions.[5][35]

    • The MIC was defined as the lowest concentration of the bismuth compound that completely inhibited visible growth.[5][35]

  • Methodology for Synergism Assessment:

    • Checkerboard Assay: A two-dimensional array of serial dilutions of a bismuth compound and an antibiotic was prepared in agar plates.[5][35]

    • The fractional inhibitory concentration (FIC) index was calculated to determine synergy, additivity, or antagonism.[5][35]

Preparation Protocol: Bismuth Iodoform Paraffin Paste (BIPP)
  • Materials: Bismuth subnitrate powder (25 g), iodoform powder (5 g), liquid paraffin (5 mL), glass mortar and pestle, glass dish or beaker, gauze.[36]

  • Procedure:

    • Weigh 25 g of bismuth subnitrate powder and 5 g of iodoform powder.[36]

    • Add the powders to a glass mortar and pestle and grind them together until thoroughly mixed.[36]

    • Add 5 mL of liquid paraffin and stir well.[36]

    • Add the bismuth subnitrate and iodoform mixture and stir well until thoroughly mixed.[36]

    • Pour the mixture into a glass dish or beaker and soak gauze in it.[36]

Conclusion and Future Directions

The historical and ongoing use of bismuth compounds in medicine, particularly in gastroenterology, highlights their enduring therapeutic value. From their early empirical applications to their current role in evidence-based medicine for the eradication of H. pylori, bismuth compounds have demonstrated a remarkable versatility. Their multifaceted mechanisms of action, including mucosal protection, antimicrobial activity, and anti-inflammatory effects, continue to be areas of active research.

Future research should focus on several key areas:

  • Optimizing Therapeutic Regimens: Further studies are needed to determine the optimal dosages, durations, and combinations of bismuth compounds with other agents to maximize efficacy and minimize adverse effects.

  • Understanding Mechanisms of Action: While much is known, a deeper understanding of the molecular targets and signaling pathways affected by bismuth could lead to the development of more targeted therapies.

  • Exploring New Applications: The antimicrobial properties of bismuth suggest potential applications beyond gastroenterology, which warrants further investigation.

  • Addressing Safety Concerns: Continued monitoring and research into the long-term safety of bismuth compounds are essential, particularly regarding potential neurotoxicity and nephrotoxicity with high-dose or prolonged use.

This technical guide provides a comprehensive overview of the historical and current state of knowledge regarding bismuth compounds in medicine. The data, protocols, and visualizations presented herein are intended to serve as a valuable resource for scientists and clinicians working to advance our understanding and application of these remarkable therapeutic agents.

References

An In-depth Technical Guide to the Toxicology and Biocompatibility of Bismuth Subgallate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bismuth subgallate, a heavy metal salt of gallic acid, has a long history of use in medicine, primarily for its astringent and deodorizing properties. It is commonly found in over-the-counter products for treating malodor from flatulence and stools, and has also been explored for its potential in wound healing and as a hemostatic agent. Despite its widespread use, a comprehensive understanding of its toxicology and biocompatibility is crucial for its safe and effective application in drug development and medical devices. This technical guide provides a detailed overview of the current knowledge on the toxicological and biocompatibility profile of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Toxicology Profile

The toxicology of this compound is a subject of ongoing investigation. While generally considered safe for short-term oral use at recommended doses, concerns exist regarding the potential for systemic toxicity with high-dose or prolonged administration.

Acute Toxicity
Sub-chronic and Chronic Toxicity

The primary concern with prolonged exposure to bismuth compounds, including this compound, is neurotoxicity.

Chronic ingestion of large amounts of this compound has been associated with a reversible syndrome of subacute, progressive encephalopathy.[1][2][3][4][5] Symptoms can include confusion, myoclonus, ataxia, and aphasia.[1][2][3][4][5] These effects are linked to the accumulation of bismuth in the central nervous system. While bismuth subsalicylate appears less likely to cause neurotoxicity, this compound has been highlighted as a neurotoxic formulation.[6][7] The molecular mechanisms underlying bismuth neurotoxicity are not fully elucidated but are thought to involve binding to essential enzymes and interference with oxidative metabolism in the brain.[2] Astrocytes may be a primary target of bismuth toxicity, which could explain the reversibility of symptoms upon cessation of exposure.[8][9]

Genotoxicity

Specific genotoxicity data for this compound from standardized assays like the Ames test or micronucleus assay are limited in the available literature. However, some studies on other bismuth compounds provide insights:

  • Bismuth: One study reported that bismuth showed a positive result in a chromosomal aberration test in cultured mammalian cells.

  • Methylated Bismuth: An organic monomethylbismuth(III) compound was found to induce chromosomal aberrations and sister chromatid exchanges in human lymphocytes.[10]

  • Bismuth (III) Oxide Nanoparticles: These nanoparticles were shown to have genotoxic effects in the root cells of Allium cepa.[11]

These findings suggest a potential for genotoxicity that warrants further investigation specifically for this compound.

Cytotoxicity

In vitro studies have demonstrated the cytotoxic potential of this compound.

  • A study on 8505C human thyroid cancer cells showed that treatment with 0.05–0.1 mM of this compound resulted in approximately 100% cell death. Interestingly, the study suggested that the gallic acid moiety might be the primary contributor to this cytotoxicity.

  • A patent for a skin care composition reported that this compound at a concentration of 70 μg/ml significantly increased the proliferation of keratinocytes over a 12-day period, suggesting a potential for both cytotoxic and proliferative effects depending on the cell type and concentration.[6]

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

Cell LineConcentrationObservationCitation
8505C (Human Thyroid Cancer)0.05 - 0.1 mM~100% cell death
Keratinocytes (Human)70 µg/mlIncreased proliferation[6]

Biocompatibility Assessment

The biocompatibility of this compound has been primarily evaluated in the context of its application in wound healing.

In Vivo Wound Healing Studies

Animal studies have yielded mixed results regarding the effect of this compound on wound healing.

  • Oral Mucosa: A study in rats with oral mucosal wounds found that this compound had a negative influence on the healing process, showing a greater inflammatory reaction and delayed formation of new blood vessels.[7][12][13]

  • Skin Wounds: In contrast, another study on full-thickness skin wounds in rats concluded that this compound is biocompatible with the healing tissue and does not interfere with the normal development of wound healing.[14] A separate study found that a combination of this compound and borneol had a synergistic effect on skin wound restoration.

  • Bone Repair: A study on post-extraction bone healing in rats showed that this compound did not interfere with the healing process.[15]

These conflicting findings suggest that the biocompatibility and therapeutic effect of this compound in wound healing may be tissue-specific.

Table 2: Summary of In Vivo Biocompatibility and Wound Healing Studies

Animal ModelTissue TypeKey FindingsCitation
RatOral MucosaNegative influence on healing, increased inflammation, delayed angiogenesis.[7][12][13]
RatSkinBiocompatible, did not interfere with normal healing.[14]
RatSkinSynergistic healing effect when combined with borneol.
RatBone (tooth socket)Did not interfere with post-extraction bone healing.[15]
Hemocompatibility

There is a lack of specific data on the hemocompatibility of this compound. Standardized tests, such as the hemolysis assay (ASTM F756), are necessary to evaluate its interaction with blood components.[3][16][17][18]

Pharmacokinetics

The systemic exposure to bismuth after oral administration of this compound is generally low due to its poor absorption from the gastrointestinal tract.[19]

  • Absorption: The oral bioavailability of bismuth from this compound in humans has been reported to be as low as 0.04%.[19]

  • Distribution: Absorbed bismuth can distribute to various organs, with the highest concentrations typically found in the kidneys.[20]

  • Elimination: Absorbed bismuth is eliminated through both urinary and fecal routes.[19] The terminal half-life of the bismuth component has been reported to be between 21 and 72 days.

Table 3: Pharmacokinetic Parameters of Bismuth from this compound (Oral Administration)

ParameterValueSpeciesCitation
Bioavailability~0.04%Human[19]
Peak Serum ConcentrationLow and transientHuman[16]
Terminal Half-life21-72 daysNot specified

Experimental Protocols

Detailed, step-by-step protocols for the toxicological and biocompatibility testing of this compound are not consistently available in the literature. The following sections provide representative methodologies based on the reviewed studies and standard guidelines.

In Vivo Wound Healing Model (Rat)

This protocol is a composite based on methodologies described in studies evaluating the effect of this compound on wound healing.[7][12][13][14]

  • Animal Model: Male Wistar rats are commonly used.

  • Wound Creation: After anesthesia, a standardized full-thickness wound is created on the dorsal skin or oral mucosa using a biopsy punch.

  • Treatment: The test group receives a topical application of a defined amount of this compound powder or suspension in the wound. The control group is treated with a vehicle (e.g., saline).

  • Observation and Sample Collection: Wounds are observed and photographed daily. At predetermined time points (e.g., 3, 7, and 14 days), animals are euthanized, and the wound tissue is excised for histological and immunohistochemical analysis.

  • Histological Evaluation: Tissue samples are fixed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the inflammatory infiltrate and overall tissue morphology. Picrosirius red staining can be used to evaluate collagen deposition and maturation.

  • Immunohistochemistry: Angiogenesis can be assessed by staining for markers such as CD34 or alpha-smooth muscle actin (α-SMA) to identify endothelial cells and new blood vessels.

  • Data Analysis: Histological changes are often scored semi-quantitatively. Quantitative analysis can be performed using image analysis software to measure parameters like wound area, epithelialization, and vessel density.

In Vitro Cytotoxicity Assay - MTT Method (General Protocol)

This is a general protocol for assessing the cytotoxicity of a substance like this compound, based on the ISO 10993-5 standard.[4][20][21][22][23]

  • Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts, primary human keratinocytes) is cultured in appropriate media until a sub-confluent monolayer is formed in 96-well plates.

  • Preparation of Test Extracts: this compound, being a powder, is typically tested as an extract. The powder is incubated in cell culture medium at a specified concentration (e.g., 0.1 g/mL) for a defined period (e.g., 24 hours at 37°C) with agitation. The extract is then sterilized by filtration.

  • Cell Treatment: The culture medium is removed from the cells and replaced with serial dilutions of the this compound extract. Positive (e.g., sodium lauryl sulfate) and negative (fresh culture medium) controls are included.

  • Incubation: The cells are incubated with the extracts for a specified time (e.g., 24 hours).

  • MTT Assay:

    • The treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition and Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the negative control. The IC50 value (the concentration that causes 50% inhibition of cell viability) can be calculated from the dose-response curve.[24]

Signaling Pathways and Logical Relationships

Potential Signaling Pathway Involvement

Direct evidence for signaling pathways modulated by this compound is scarce. However, based on studies of other bismuth compounds, some pathways can be hypothesized to be involved in its biological effects.

  • Oxidative Stress Pathways: Several bismuth compounds have been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting intracellular antioxidants like glutathione (GSH).[25][26][27][28] This could be a key mechanism in bismuth-induced cytotoxicity and neurotoxicity.

  • Inflammatory Pathways: The observed inflammatory responses in some wound healing studies suggest that this compound may modulate inflammatory signaling pathways, such as the NF-κB pathway.[28]

  • MAP Kinase Pathway: A study on bismuth subsalicylate demonstrated an increase in p44/p42 and p38 MAP kinase activities in gastric epithelial cells, suggesting a potential role for this pathway in the cellular response to bismuth compounds.[2]

G Bismuth_Subgallate This compound Oxidative_Stress Oxidative Stress (Increased ROS, Decreased GSH) Bismuth_Subgallate->Oxidative_Stress Induces Inflammatory_Response Inflammatory Response (e.g., NF-κB activation) Bismuth_Subgallate->Inflammatory_Response Modulates MAPK_Pathway MAP Kinase Pathway (p38, p44/p42) Bismuth_Subgallate->MAPK_Pathway Potentially Activates (inferred from BSS) Cytotoxicity Cytotoxicity Oxidative_Stress->Cytotoxicity Neurotoxicity Neurotoxicity Oxidative_Stress->Neurotoxicity Wound_Healing_Modulation Wound Healing Modulation Inflammatory_Response->Wound_Healing_Modulation MAPK_Pathway->Cytotoxicity MAPK_Pathway->Wound_Healing_Modulation

Caption: Hypothesized signaling pathways potentially affected by this compound.

Experimental Workflow for In Vivo Biocompatibility Assessment

The following diagram illustrates a typical workflow for assessing the in vivo biocompatibility of this compound in a wound healing model.

cluster_preclinical In Vivo Biocompatibility Assessment Animal_Model Animal Model Selection (e.g., Wistar Rat) Wound_Creation Standardized Wound Creation (e.g., Biopsy Punch) Animal_Model->Wound_Creation Treatment_Groups Group Assignment (Test vs. Control) Wound_Creation->Treatment_Groups Application Topical Application (this compound vs. Vehicle) Treatment_Groups->Application Observation Macroscopic Observation (Wound Closure) Application->Observation Euthanasia Euthanasia & Sample Collection (Defined Time Points) Observation->Euthanasia Histology Histological Processing (H&E, Picrosirius Red) Euthanasia->Histology IHC Immunohistochemistry (e.g., CD34, α-SMA) Euthanasia->IHC Analysis Data Analysis (Qualitative & Quantitative) Histology->Analysis IHC->Analysis

Caption: Experimental workflow for in vivo wound healing study of this compound.

Logical Framework for Biocompatibility Evaluation

The evaluation of a material's biocompatibility typically follows a tiered approach, starting with in vitro screening and progressing to more complex in vivo models.

cluster_biocompatibility Biocompatibility Evaluation Framework In_Vitro In Vitro Screening (ISO 10993-5) Cytotoxicity Cytotoxicity Assays (MTT, Neutral Red) In_Vitro->Cytotoxicity Genotoxicity Genotoxicity Assays (Ames, Micronucleus) In_Vitro->Genotoxicity Hemocompatibility Hemocompatibility (Hemolysis - ASTM F756) In_Vitro->Hemocompatibility In_Vivo In Vivo Assessment Cytotoxicity->In_Vivo Proceed if results are acceptable Genotoxicity->In_Vivo Proceed if results are acceptable Hemocompatibility->In_Vivo Proceed if results are acceptable Irritation Irritation/Sensitization In_Vivo->Irritation Implantation Implantation Studies (Tissue Response) In_Vivo->Implantation Systemic_Toxicity Systemic Toxicity In_Vivo->Systemic_Toxicity Risk_Assessment Overall Risk Assessment Irritation->Risk_Assessment Implantation->Risk_Assessment Systemic_Toxicity->Risk_Assessment

Caption: Tiered approach for the biocompatibility evaluation of a material.

Conclusion and Future Directions

This compound presents a complex toxicological and biocompatibility profile. While its low oral absorption limits systemic toxicity in short-term use, the potential for neurotoxicity with chronic high-dose exposure is a significant concern that requires careful risk management. Its biocompatibility appears to be application-dependent, with some evidence suggesting it may impair healing in certain tissues while being well-tolerated in others.

There are considerable gaps in the publicly available data, particularly regarding quantitative cytotoxicity, genotoxicity, and hemocompatibility. Further research is warranted to:

  • Establish a comprehensive dose-response relationship for the cytotoxicity of this compound in various relevant cell lines (e.g., fibroblasts, keratinocytes, endothelial cells).

  • Conduct standardized genotoxicity assays (Ames test, in vitro and in vivo micronucleus assays) to clarify its mutagenic potential.

  • Evaluate its hemocompatibility according to established standards to ensure its safety for blood-contacting applications.

  • Elucidate the specific signaling pathways involved in its toxic and potential therapeutic effects to enable a more targeted and safer application in future drug and device development.

A more complete understanding of these aspects will be essential for the continued safe use of this compound in existing applications and for its potential development in new therapeutic areas.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Bismuth Subgallate (C₇H₅BiO₆)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth subgallate (C₇H₅BiO₆) is a yellow, odorless, and tasteless powder that is a heavy metal salt of gallic acid.[1][2] It is known for its astringent, antiseptic, and protective properties.[3][4][5] In the United States, it is the active ingredient in over-the-counter medications used to deodorize flatulence and stools.[6] Additionally, it has been utilized in wound therapy and for the treatment of Helicobacter pylori infections.[1][6] This technical guide provides a comprehensive overview of the chemical properties and synthesis of this compound, including detailed experimental protocols.

Chemical and Physical Properties

This compound is practically insoluble in water, alcohol, and ether but dissolves in dilute alkali hydroxide solutions and hot mineral acids with decomposition.[2][7] It is stable but may be sensitive to light.[7][8] The compound's crystal structure has been identified as a coordination polymer.[6]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₇H₅BiO₆[6][9]
Molecular Weight 394.09 g/mol [1][9]
Appearance Bright yellow, odorless, tasteless powder[1][2][7]
CAS Number 99-26-3[9][10]
Melting Point 223 °C (decomposes)[7][8]
Solubility Practically insoluble in water, ethanol, chloroform, and ether. Soluble in dilute alkali hydroxides and hot mineral acids (with decomposition).[2][5][7]
Bismuth Content 52-57%[7]

Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of a bismuth salt, most commonly bismuth nitrate, with gallic acid in an aqueous medium.[2][5] This precipitation reaction yields this compound as a solid product. Several variations of this method exist, primarily differing in the preparation of the bismuth nitrate solution and the specific reaction conditions.

General Reaction Scheme

The overall chemical reaction can be represented as:

Bi(NO₃)₃ + C₇H₆O₅ + H₂O → C₇H₅BiO₆ + 3HNO₃

This equation represents the core reaction, although the exact stoichiometry and the nature of the bismuth precursor in solution can be more complex.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound, derived from various sources.

Protocol 1: Synthesis from Bismuth Trioxide and Gallic Acid

This method prepares the bismuth nitrate solution in situ from bismuth trioxide and nitric acid, which can be more cost-effective than using bismuth nitrate pentahydrate directly.[11]

  • Step 1: Preparation of Bismuth Nitrate Solution

    • Add bismuth trioxide (Bi₂O₃) to concentrated nitric acid (HNO₃) to dissolve the solid.

    • After complete dissolution, add deionized water to obtain the final bismuth nitrate solution.[11]

  • Step 2: Preparation of Gallic Acid Solution

    • Dissolve gallic acid (C₇H₆O₅) in deionized water. Heating to 60-90°C can aid dissolution.[5][11]

  • Step 3: Precipitation

    • Add the gallic acid solution to the bismuth nitrate solution under stirring. The molar ratio of gallic acid to bismuth nitrate should be in the range of 1.1:1 to 1.2:1.[11]

    • A yellow precipitate of this compound will form.[11]

  • Step 4: Isolation and Purification

    • Filter the yellow precipitate to obtain a filter cake.[11]

    • Wash the filter cake with deionized water (at ~50°C) until the filtrate is no longer acidic.[5][11]

    • Dry the purified this compound at a temperature below 70°C.[5]

Protocol 2: Synthesis from Bismuth Nitrate and Gallic Acid

This is a more direct method utilizing commercially available bismuth nitrate.

  • Step 1: Preparation of Reactant Solutions

    • Dissolve gallic acid in distilled water, heating to 90°C. Filter the solution.[5]

    • Take bismuth nitrate and add a small amount of hot water, stirring until no solid particles remain.[5]

  • Step 2: Reaction

    • Slowly add the bismuth nitrate solution to the gallic acid solution while stirring.[11]

    • Maintain the temperature at 90°C for 3 to 4 hours to ensure complete reaction.[11]

    • Continue stirring for an additional 30 minutes after the addition is complete.[5]

  • Step 3: Product Isolation

    • Allow the yellow precipitate to settle and then filter.[5]

    • Wash the filter cake with hot distilled water and then with absolute ethanol.[11]

    • Dry and pulverize the final product.[11]

Table 2: Summary of Synthesis Parameters

ParameterProtocol 1Protocol 2
Bismuth Source Bismuth Trioxide + Nitric AcidBismuth Nitrate
Gallic Acid to Bismuth Nitrate Molar Ratio 1.1:1 to 1.2:1Not specified
Reaction Temperature Not specified (implied ambient for precipitation)90°C
Reaction Time Not specified3-4 hours
Washing Solvents Deionized WaterHot Distilled Water, Absolute Ethanol
Drying Temperature < 70°CNot specified
Mechanochemical Synthesis

A more environmentally friendly approach to synthesizing this compound is through mechanochemistry, which reduces the use of solvents.[12][13] This method involves the direct grinding of bismuth oxide (Bi₂O₃) and gallic acid.[12] While specific industrial-scale protocols are less detailed in the public domain, this technique offers advantages in reducing solvent waste and energy consumption.[12]

Diagrams

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_precursors Reactant Preparation cluster_reaction Reaction cluster_purification Purification Bi_source Bismuth Source (Bi(NO₃)₃ or Bi₂O₃ + HNO₃) Dissolution1 Dissolution Bi_source->Dissolution1 Gallic_acid Gallic Acid Dissolution2 Dissolution (Heating may be applied) Gallic_acid->Dissolution2 Solvent1 Aqueous Solvent (e.g., Deionized Water) Solvent1->Dissolution1 Solvent2 Aqueous Solvent (e.g., Deionized Water) Solvent2->Dissolution2 Mixing Mixing and Precipitation Dissolution1->Mixing Dissolution2->Mixing Filtration Filtration Mixing->Filtration Washing Washing (Water, Ethanol) Filtration->Washing Drying Drying (< 70°C) Washing->Drying Final_product This compound (C₇H₅BiO₆) Drying->Final_product

Caption: General experimental workflow for the synthesis of this compound.

Proposed Mechanism of Action

This compound's therapeutic effects are multifaceted, primarily acting locally within the gastrointestinal tract.[1] Its mechanism involves antimicrobial, anti-inflammatory, and astringent actions.[4]

mechanism_of_action cluster_effects Therapeutic Effects BSG This compound (Oral Administration) GIT Gastrointestinal Tract BSG->GIT Local Action Bacteria Gut Bacteria (e.g., H. pylori, colonic flora) GIT->Bacteria Mucosa Intestinal Mucosa GIT->Mucosa Antimicrobial Antimicrobial Action (Binding to bacterial proteins, disrupting cell integrity) Bacteria->Antimicrobial Astringent Astringent Action (Forms a protective layer over mucosa) Mucosa->Astringent Deodorizing Deodorizing Effect (Inhibits bacterial decomposition, binds sulfur compounds) Antimicrobial->Deodorizing

Caption: Logical relationships in the mechanism of action of this compound.

Conclusion

This compound (C₇H₅BiO₆) is a well-characterized compound with established therapeutic uses. Its synthesis is straightforward, primarily involving a precipitation reaction between a bismuth salt and gallic acid. The described protocols offer reliable methods for its preparation, with newer techniques like mechanochemistry providing more sustainable alternatives. A thorough understanding of its synthesis and chemical properties is crucial for its application in pharmaceutical development and research.

References

Bismuth Subgallate as an Internal Deodorant: A Technical Guide on its Mechanism and Impact on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth subgallate is an orally administered, over-the-counter medication utilized as an internal deodorant to mitigate malodor associated with flatulence and feces.[1][2] Its application is particularly relevant for individuals with ostomies, post-bariatric surgery conditions, fecal incontinence, and irritable bowel syndrome (IBS).[3] The primary mechanism of action is the chemical binding of bismuth to volatile sulfur compounds (VSCs), principally hydrogen sulfide (H₂S), within the gastrointestinal tract to form insoluble, non-odorous bismuth sulfide.[4] While clinically effective in improving quality of life by reducing malodor, its direct effects on the composition and function of the human gut microbiome are not well-elucidated. This technical guide synthesizes the current understanding of this compound's mechanism, its interaction with bacterial metabolic pathways, and reviews the available, though limited, evidence regarding its impact on gut bacteria, drawing from studies on related bismuth compounds to infer potential effects.

Introduction

Gastrointestinal malodor, primarily resulting from bacterial fermentation of undigested food in the colon, can cause significant social distress and reduce quality of life. The primary odorants are volatile sulfur compounds (VSCs), including hydrogen sulfide (H₂S), methanethiol, and dimethyl sulfide.[3] this compound has been marketed for decades as a safe and effective agent to control these odors.[1] It is an amorphous, bright yellow powder, which is a coordination complex of bismuth and gallic acid.[4] While its efficacy in odor reduction is anecdotally and clinically supported, a detailed understanding of its microbiological and biochemical interactions within the complex gut ecosystem is critical for drug development professionals and researchers. This document provides a comprehensive overview of the core science, presents quantitative data in structured formats, details relevant experimental protocols, and visualizes key pathways and workflows.

Mechanism of Action

The deodorizing effect of this compound is multifactorial, involving both direct chemical neutralization and broader antimicrobial activity.

  • Chemical Neutralization of Hydrogen Sulfide: The principal mechanism is the reaction of the bismuth(III) ion with hydrogen sulfide produced by gut bacteria. This reaction forms bismuth sulfide (Bi₂S₃), a black, insoluble salt that is responsible for the characteristic darkening of the stool and is not volatile, thereby neutralizing the odor.[4]

  • Antimicrobial Activity: Bismuth compounds exhibit general antimicrobial properties. The bismuth ion has a high affinity for sulfhydryl (-SH) groups present in bacterial proteins and enzymes.[4] This binding can lead to protein denaturation and inactivation of critical enzymes, disrupting bacterial cell wall integrity and metabolic function.[4] This action is thought to reduce the population or activity of odor-producing bacteria.[5]

Below is a diagram illustrating the proposed dual mechanism of action.

Mechanism_of_Action cluster_bacteria Odor-Producing Gut Bacteria BSG This compound (Bi³⁺) Enzymes Sulfhydryl-Containing Enzymes (-SH) BSG->Enzymes Binds to -SH Groups H2S Hydrogen Sulfide (H₂S) (Malodorous Gas) BSG->H2S Chemical Binding GutLumen Gut Lumen Bacteria e.g., Desulfovibrio, Fusobacterium Bacteria->H2S Produces Inactivated Inactivated Enzymes & Disrupted Cell Wall Enzymes->Inactivated Leads to Bi2S3 Bismuth Sulfide (Bi₂S₃) (Non-odorous Precipitate) H2S->Bi2S3 Forms Insoluble Salt

Caption: Proposed dual mechanism of action for this compound.

Biochemical Pathways of H₂S Production by Gut Microbiota

Hydrogen sulfide in the colon is primarily a metabolic byproduct of the gut microbiota. Understanding these pathways is key to comprehending the intervention point for this compound. There are two main bacterial pathways for H₂S production.[6][7]

  • Degradation of Sulfur-Containing Amino Acids: Various bacteria, including Fusobacterium, Clostridium, Escherichia, and Salmonella, can metabolize cysteine into H₂S, pyruvate, and ammonia, a reaction catalyzed by enzymes like cysteine desulfhydrase.[7]

  • Dissimilatory Sulfate Reduction: Strict anaerobic sulfate-reducing bacteria (SRB), such as those from the Desulfovibrio genus, use sulfate (SO₄²⁻), which is available from water and food, as a terminal electron acceptor during respiration, producing H₂S as a waste product.[6]

The following diagram outlines these microbial pathways.

H2S_Production_Pathway Sulfur_AA Sulfur Amino Acids (e.g., Cysteine) Cysteine_Bacteria Various Bacteria (e.g., Fusobacterium, E. coli) Sulfur_AA->Cysteine_Bacteria Sulfate Sulfate (SO₄²⁻) (from diet/water) SRB Sulfate-Reducing Bacteria (e.g., Desulfovibrio) Sulfate->SRB Cysteine_Desulf Cysteine Desulfhydrase & other enzymes Cysteine_Bacteria->Cysteine_Desulf Utilize Anaerobic_Resp Anaerobic Respiration SRB->Anaerobic_Resp Perform H2S Hydrogen Sulfide (H₂S) Cysteine_Desulf->H2S Produces Anaerobic_Resp->H2S Produces

Caption: Major microbial pathways for hydrogen sulfide (H₂S) production in the gut.

Effect on Gut Bacteria: Evidence and Gaps

Direct research on the effects of this compound on the gut microbiome composition is notably absent in the current literature.[5] However, studies on other bismuth salts, particularly bismuth subsalicylate (BSS) and bismuth used in H. pylori eradication therapies, provide valuable, albeit indirect, insights. It is crucial to note that these compounds are not identical to this compound and may have different effects.

A recent study using shotgun metagenomic sequencing on healthy adults taking BSS found profound, though transient, alterations in the microbiome.[8] This included a significant decrease in alpha diversity and a bloom of potential pathogens within the Pseudomonadota phylum, alongside a depletion of beneficial Lactobacillus.[8] Conversely, an older study reported that a 1- or 2-day course of BSS did not significantly affect major fecal microbial populations.[9] Studies on bismuth quadruple therapy for H. pylori show significant short-term dysbiosis, but these effects are confounded by the concurrent use of potent antibiotics.[10] Research in animal models suggests that bismuth can act synergistically with antibiotics to inhibit sulfate-reducing bacteria.[11]

Table 1: Summary of Studies on the Effects of Bismuth Compounds on Gut Microbiota

Bismuth Compound Study Population Key Findings on Microbiota Citation(s)
Bismuth Subsalicylate (BSS) Healthy Adult Humans Profoundly altered microbiome composition; decreased alpha diversity; enriched Pseudomonadota; depleted Lactobacillus. [8]
Bismuth Subsalicylate (BSS) Healthy Adult Humans No significant changes in total counts of enteric bacteria, Pseudomonas, Staphylococcus, Bacteroides, or C. difficile after a 1-2 day course. [9]
Bismuth Quadruple Therapy H. pylori-infected Children Short-term dysbiosis: decreased Bacteroides, Faecalibacterium, Bifidobacterium; increased Escherichia-Shigella, Klebsiella. Most changes recovered by 52 weeks. [10]

| Bismuth Subnitrate | Rats | Acted synergistically with ciprofloxacin to inhibit the growth of sulfate-reducing bacteria. |[11][12] |

Clinical Efficacy and Quantitative Data

The primary measure of efficacy for an internal deodorant is the reduction of malodor, which is often assessed subjectively through patient-reported outcomes and quality of life questionnaires.

Table 2: Summary of a Key Clinical Trial on this compound

Study Design Prospective, Randomized, Double-Blinded, Placebo-Controlled, Crossover
Participants 29 patients who had undergone Loop Duodenal Switch (LDS) surgery and reported issues with flatus/stool odor.
Intervention 200 mg this compound (2 capsules) per meal for 1 week vs. placebo for 1 week, separated by a 1-week washout period.
Primary Outcome Measure Gastrointestinal Quality of Life Index (GIQLI) score (Total score range: 0-144; higher is better).
Key Quantitative Results GIQLI Score (Mean)
Baseline: 93.4
After this compound: 109.4
After Placebo: 97.4
Statistical Significance - Overall GIQLI score was significantly higher after this compound treatment compared to baseline (P = 0.007 ).
- The digestive domain sub-score showed significant improvement (P < 0.001 ).
- Improvement was also noted in specific questions related to flatus and stool odor (P < 0.001 ).
Conclusion Treatment with this compound statistically improves the quality of life and steatorrhea-like symptoms in post-LDS patients.

| Citation(s) |[13][14][15][16] |

A study on the related compound, bismuth subsalicylate, provided direct quantitative evidence of its chemical action, demonstrating a >95% reduction in H₂S release from fecal homogenates after subjects ingested 524 mg four times a day.[17]

Experimental Protocols

Detailed and reproducible protocols are essential for research and development. Below are summaries of key methodologies cited in the literature.

Protocol: Crossover Clinical Trial for Efficacy Assessment

This protocol is based on the study of this compound in post-LDS patients.[13][15]

  • Patient Recruitment: Recruit patients who have undergone a specific procedure (e.g., LDS) at least 6 months prior and who self-report significant issues with stool or flatus malodor.

  • Study Design: Employ a prospective, randomized, double-blinded, placebo-controlled, crossover design.

  • Baseline Assessment: Administer the Gastrointestinal Quality of Life Index (GIQLI) questionnaire to establish a baseline score for each participant.

  • Randomization: Randomly assign participants to one of two treatment sequences: (A) this compound then Placebo, or (B) Placebo then this compound.

  • Treatment Period 1 (1 week): Participants receive the first assigned treatment (e.g., 400 mg this compound or a matched placebo with each meal).

  • Post-Treatment Assessment 1: At the end of week 1, participants complete the GIQLI questionnaire again.

  • Washout Period (1 week): Participants cease all study medication to allow for the elimination of any treatment effects.

  • Treatment Period 2 (1 week): Participants receive the second treatment (the one they did not receive in Period 1).

  • Post-Treatment Assessment 2: At the end of this week, participants complete the GIQLI questionnaire for the final time.

  • Data Analysis: Compare GIQLI scores (overall and domain-specific) between baseline, placebo, and this compound treatments using appropriate statistical tests (e.g., ANOVA) to determine efficacy.

The workflow for this clinical trial is visualized below.

Clinical_Trial_Workflow cluster_GroupA Group A cluster_GroupB Group B Start Recruit Patients & Obtain Consent Baseline Baseline Assessment (GIQLI Questionnaire) Start->Baseline Randomize Randomization Baseline->Randomize A_Treat1 Week 1: this compound Randomize->A_Treat1 Sequence 1 B_Treat1 Week 1: Placebo Randomize->B_Treat1 Sequence 2 A_Assess1 GIQLI Assessment A_Treat1->A_Assess1 A_Washout Week 2: Washout A_Assess1->A_Washout A_Treat2 Week 3: Placebo A_Washout->A_Treat2 A_Assess2 GIQLI Assessment A_Treat2->A_Assess2 Analysis Data Analysis (Compare GIQLI Scores) A_Assess2->Analysis B_Assess1 GIQLI Assessment B_Treat1->B_Assess1 B_Washout Week 2: Washout B_Assess1->B_Washout B_Treat2 Week 3: this compound B_Washout->B_Treat2 B_Assess2 GIQLI Assessment B_Treat2->B_Assess2 B_Assess2->Analysis

Caption: Experimental workflow for a crossover clinical trial.
Protocol: In Vitro Measurement of Fecal H₂S Release

This protocol is adapted from the methodology used to test bismuth subsalicylate.[17]

  • Sample Collection: Obtain fresh fecal samples from subjects before and after a defined treatment period.

  • Homogenate Preparation: Prepare a fecal homogenate by mixing a standardized weight of feces with a buffer solution (e.g., 1:1 weight/volume in a phosphate buffer) under anaerobic conditions.

  • Incubation: Aliquot the homogenate into sealed vials. For in vitro dose-response experiments, add varying concentrations of this compound to the vials. For pre- and post-treatment samples, no further addition is needed.

  • Gas Measurement: Incubate the vials at 37°C for a set period. At specified time points, withdraw a sample of the headspace gas using a gas-tight syringe.

  • Quantification: Analyze the concentration of H₂S in the gas sample using gas chromatography with a sulfur-specific detector (e.g., a sulfur chemiluminescence detector).

  • Data Analysis: Calculate the rate of H₂S release (e.g., in nmol/g feces/hour) and compare the rates between control and treated samples.

Protocol: Gut Microbiome Analysis via 16S rRNA Sequencing

This is a generalized protocol for assessing changes in bacterial populations.[10]

  • Sample Collection & Storage: Collect fecal samples at baseline and at specified time points post-treatment. Immediately freeze and store samples at -80°C to preserve microbial DNA.

  • DNA Extraction: Extract total genomic DNA from a standardized amount of fecal material using a commercial microbiome DNA isolation kit.

  • PCR Amplification: Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal bacterial primers tagged with sequencing adapters and barcodes.

  • Library Preparation & Sequencing: Purify the PCR products, quantify the DNA library, and sequence the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq/NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Trim raw sequencing reads to remove low-quality bases and adapters.

    • OTU/ASV Picking: Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).

    • Taxonomic Assignment: Assign taxonomy to each ASV/OTU by comparing its sequence to a reference database (e.g., SILVA, Greengenes).

    • Diversity Analysis: Calculate alpha diversity (within-sample richness and evenness, e.g., Shannon index, observed species) and beta diversity (between-sample compositional differences, e.g., Bray-Curtis dissimilarity, UniFrac distance) to compare microbial communities before and after treatment.

Safety and Regulatory Status

This compound is approved by the U.S. Food and Drug Administration (FDA) and available over-the-counter for use as an internal deodorant.[1][18]

Table 3: Dosage and Safety Profile of this compound

Parameter Information
Typical Adult Dosage 200-400 mg (1-2 tablets/capsules) taken with meals, up to four times daily. Maximum of 8 doses in 24 hours.[2][19]
Common Side Effects Temporary and harmless darkening of the stool and/or tongue.[2]
Contraindications Hypersensitivity to this compound.[4]
Cautions Use with caution in individuals with significant hepatic or renal impairment.[4]

| Toxicity Risk | Chronic ingestion of large amounts can lead to bismuth accumulation and potential neurotoxicity, characterized by encephalopathy, myoclonus, and ataxia. This is rare with standard doses.[4] |

Conclusion and Future Directions

This compound is an effective internal deodorant that provides significant quality of life benefits to its users. Its primary mechanism of action—the chemical sequestration of hydrogen sulfide—is well-supported. However, for a drug that directly interacts with the gut microbiota, the lack of specific research into its effects on microbial community structure and function is a significant knowledge gap.

Future research should prioritize:

  • Microbiome Studies: Conducting well-controlled clinical trials utilizing shotgun metagenomic and 16S rRNA sequencing to definitively characterize the short- and long-term effects of this compound on the human gut microbiome.

  • Metabolomic Analyses: Quantifying the changes in fecal VSCs and other key bacterial metabolites (e.g., short-chain fatty acids) to correlate microbiome shifts with functional outcomes.

  • Enzyme Inhibition Assays: Performing in vitro studies to identify the specific bacterial enzymes inhibited by this compound and to determine their inhibition kinetics.

Addressing these areas will provide a more complete picture of this compound's biological activity, enabling more informed clinical use and guiding the development of next-generation therapies for managing gut-derived malodor.

References

Methodological & Application

Application Note: Laboratory-Scale Synthesis of Bismuth Subgallate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bismuth subgallate (C₇H₅BiO₆) is a heavy metal salt of gallic acid that presents as a fine, odorless, tasteless, bright yellow powder.[1][2] It is known for its strong astringent, antiseptic, and protective properties.[1][3] In clinical settings, it is primarily used as an over-the-counter internal deodorant to manage malodor from flatulence and stools and has applications in wound therapy and for treating Helicobacter pylori infections.[4] The synthesis of this compound is typically achieved through a precipitation reaction in an aqueous medium.[5][6] This document provides a detailed protocol for the laboratory synthesis of this compound, adapted from established methodologies.[7][8] The primary method involves the preparation of a bismuth nitrate solution from bismuth trioxide, followed by a reaction with an aqueous solution of gallic acid to precipitate the final product.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₅BiO₆[1][2]
Molecular Weight 394.09 g/mol [1][2]
Appearance Bright yellow, odorless, tasteless powder[2][9]
Solubility Practically insoluble in water, alcohol, ether, and chloroform.[2][10][2][10]
Soluble in dilute alkali hydroxide solutions and in hot mineral acids with decomposition.[2][2]
Composition Bi: 53.03%, C: 21.33%, H: 1.28%, O: 24.36%[2]
Table 2: Comparison of Synthesis Protocol Parameters
ParameterMethod AMethod BMethod C
Bismuth Source Bismuth Trioxide + Conc. Nitric AcidBismuth NitrateBismuth Nitrate
Gallic Acid Solution Temp. Heated to dissolve, then cooled to 60°C55 - 60°C60°C
Reaction Temperature Maintained at ~60°C55 - 60°C90°C
Reaction Time 20 minutes1 hour3 - 4 hours
Molar Ratio (Gallic Acid:Bi) 1.1:1 to 1.2:10.85 - 0.99Not Specified
Washing 50°C Deionized Water60°C Distilled Water (twice)Hot Distilled Water, then Ethanol
Drying Temperature Not Specified60°CNot Specified
Source [7][8][7]

Experimental Workflow Diagram

G Workflow for this compound Synthesis cluster_reactants Starting Materials cluster_step1 Step 1: Prepare Bismuth Nitrate Solution cluster_step2 Step 2: Prepare Gallic Acid Solution cluster_step3 Step 3: Synthesis cluster_step4 Step 4: Isolation & Purification Bi2O3 Bismuth Trioxide DissolveBi2O3 Dissolve Bi₂O₃ in conc. HNO₃ Bi2O3->DissolveBi2O3 HNO3 Concentrated Nitric Acid HNO3->DissolveBi2O3 GallicAcid Gallic Acid DissolveGallic Dissolve Gallic Acid in Deionized Water (Heat to 75-80°C) GallicAcid->DissolveGallic Water Deionized Water CoolDilute Cool to Room Temp & Add Deionized Water Water->CoolDilute Water->DissolveGallic DissolveBi2O3->CoolDilute BiNitrateSol Bismuth Nitrate Solution CoolDilute->BiNitrateSol MixReact Slowly Add Gallic Acid Solution to Bismuth Nitrate Solution (Maintain Temp & Stir) BiNitrateSol->MixReact CoolGallic Cool to 60°C DissolveGallic->CoolGallic GallicAcidSol Gallic Acid Solution CoolGallic->GallicAcidSol GallicAcidSol->MixReact Precipitate Yellow Precipitate Forms MixReact->Precipitate Filter Filter Precipitate Precipitate->Filter Wash Wash Filter Cake with Warm Water (50°C) Filter->Wash Dry Dry Product (<70°C) Wash->Dry Product Final Product: This compound Dry->Product

Caption: Workflow for the laboratory synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the method described in patent CN106565788A, which provides a cost-effective route starting from bismuth trioxide.[7]

Materials and Reagents
  • Bismuth Trioxide (Bi₂O₃), 57.8 g

  • Concentrated Nitric Acid (HNO₃, 68% w/w), 80 mL

  • Gallic Acid (C₇H₆O₅), quantity to satisfy 1.1:1 to 1.2:1 molar ratio with bismuth

  • Deionized Water

Equipment
  • Glass reaction vessel (1 L)

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Drying oven

Safety Precautions
  • Work in a well-ventilated fume hood, especially when handling concentrated nitric acid.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction of bismuth trioxide with nitric acid is exothermic and releases toxic nitrogen oxide fumes. Perform this step with caution.

Procedure

Step 1: Preparation of Bismuth Nitrate Solution

  • Carefully add 57.8 g of bismuth trioxide to 80 mL of 68% concentrated nitric acid in the glass reaction vessel inside a fume hood.[7]

  • Stir the mixture. The dissolution is an exothermic reaction.

  • Once the bismuth trioxide is completely dissolved, allow the resulting solution to cool to room temperature.[7]

  • Slowly add 50 mL of deionized water to the cooled solution to yield the final bismuth nitrate solution.[7]

Step 2: Preparation of Gallic Acid Solution

  • Calculate the required mass of gallic acid to achieve a molar ratio of gallic acid to bismuth between 1.1:1 and 1.2:1.[7] (Note: 57.8 g of Bi₂O₃ is ~0.124 mol, which yields ~0.248 mol of Bi. Therefore, ~0.273 to ~0.298 mol of gallic acid is needed).

  • In a separate beaker, dissolve the calculated amount of gallic acid in 200 mL of deionized water.[7]

  • Heat the solution to 75-80°C while stirring to ensure the gallic acid dissolves completely.[7]

  • After complete dissolution, cool the gallic acid solution to 60°C.[7]

Step 3: Synthesis of this compound

  • While stirring the bismuth nitrate solution, slowly add the 60°C gallic acid solution.[7]

  • A bright yellow precipitate will form immediately.[7]

  • Maintain the temperature of the reaction mixture at approximately 60°C and continue stirring for 20 minutes to ensure the reaction goes to completion.[7]

Step 4: Isolation and Drying of this compound

  • Collect the yellow precipitate by vacuum filtration using a Buchner funnel and filter paper.[7]

  • Wash the filter cake thoroughly with deionized water heated to 50°C to remove any unreacted starting materials and soluble byproducts.[7][9]

  • Continue washing until the filtrate is neutral and free of nitrates.

  • Transfer the washed filter cake to a drying dish and dry in an oven at a temperature below 70°C until a constant weight is achieved.[9]

  • The final product is a fine, bright yellow powder of this compound.[7]

References

Application Notes and Protocols: Bismuth Subgallate for Odor Control in Colostomy and Ileostomy Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Odor management is a significant concern for individuals with a colostomy or ileostomy, impacting their quality of life and social confidence.[1] While various external pouch deodorants and dietary modifications exist, internal deodorants offer a systemic approach to odor control. Bismuth subgallate, an over-the-counter medication, has been utilized for decades to deodorize flatus and stool.[2][3] It is the active ingredient in products like Devrom® and is approved by the U.S. Food and Drug Administration (FDA) for this purpose.[3][4] These application notes provide a comprehensive overview of the mechanism, efficacy, and safety profile of this compound, along with detailed protocols for its evaluation in a clinical research setting.

Mechanism of Action

The primary mechanism of action for this compound in odor control is its chemical interaction within the gastrointestinal tract. The malodor of flatus and feces is largely attributed to volatile sulfur compounds, such as hydrogen sulfide and mercaptans, produced by bacterial fermentation of undigested food in the colon.[5]

When ingested, this compound acts as follows:

  • Binding with Sulfur Compounds: The bismuth ion (Bi³⁺) has a high affinity for sulfur. It reacts with hydrogen sulfide (H₂S) and other sulfur-containing compounds in the gut to form bismuth sulfide (Bi₂S₃).[6]

  • Formation of Insoluble Precipitate: Bismuth sulfide is a black, insoluble salt.[6] By converting volatile sulfur gases into a non-volatile, solid precipitate, this compound effectively neutralizes the odor before it is expelled.[7]

  • Antimicrobial Properties: Bismuth compounds are known to have antimicrobial effects. It is thought that this compound may also act on odor-producing bacteria in the intestine, disrupting their cell walls and inhibiting enzymes, thereby reducing the production of malodorous compounds.[4][7][8]

This dual action of chemical neutralization and potential antimicrobial activity makes it an effective internal deodorant.[7]

Mechanism_of_Action Bacteria Gut Bacteria H2S Volatile Sulfur Compounds (e.g., H₂S, Mercaptans) Bacteria->H2S Produces Food Undigested Food (Sulfur-containing amino acids) Food->Bacteria Fermentation Odor Malodor H2S->Odor Leads to NoOdor Odor Neutralization (Insoluble Bismuth Sulfide) H2S->NoOdor Converted to BS Oral this compound BS->Bacteria Inhibits BS->H2S Binds to

Caption: Proposed mechanism of this compound in gut odor control.

Application and Efficacy Data

This compound is indicated for deodorizing flatulence and stool in individuals with fecal incontinence, irritable bowel syndrome (IBS), or those who have undergone ostomy or bariatric surgery.[3][5] While its efficacy has been anecdotally reported for years, a recent clinical trial provides quantitative support.[1]

A prospective, randomized, double-blinded, placebo-controlled, crossover study by Zaveri et al. (2018) assessed the efficacy of this compound in patients who had undergone a loop duodenal switch (LDS) bariatric surgery and complained of malodorous stools and diarrhea.[4][9] The study utilized the Gastrointestinal Quality of Life Index (GIQLI) to measure outcomes. Results showed a statistically significant improvement in quality of life with this compound treatment compared to baseline and placebo.[4][10]

Table 1: Summary of Efficacy Data (Zaveri et al., 2018)

Outcome Measure (GIQLI Score) Pre-Treatment (Baseline) Post-Placebo Post-Bismuth Subgallate P-Value (BS vs. Baseline)
Overall Score 93.4 ± 19.3 100.4 ± 19.8 109.4 ± 19.9 0.007 [4][10]
Digestive Domain Score 56.7 ± 11.2 63.3 ± 11.7 70.4 ± 11.5 <0.001 [4][10]
Flatus/Stool Odor Symptoms N/A N/A Significant Improvement <0.001 [4]

Data presented as mean ± standard deviation. GIQLI = Gastrointestinal Quality of Life Index.

Dosage and Administration

The recommended dosage for this compound varies slightly across sources but generally falls within a well-defined range. It is available in 200 mg tablets, which can be chewed or swallowed.[11][12]

Table 2: Recommended Dosage Regimens for this compound

Population Dosage Frequency Administration Notes
Adults 200-400 mg[11][12] Up to 4 times daily[13] Take with meals.[11]
Pediatrics 200 mg[12] Three times a day Take with meals.[12]

| Clinical Trial (Zaveri et al.) | 400 mg (2 x 200mg capsules)[9] | Three times a day (with meals) | Total daily dose: 1200 mg.[4] |

Safety and Side Effects

This compound is generally well-tolerated when used at recommended dosages.[14] However, professionals should be aware of its potential side effects and contraindications.

Table 3: Summary of Reported Side Effects

Common Side Effects Rare but Serious Side Effects Contraindications & Cautions
Harmless darkening of stool[6][14] Allergic reaction (rash, itching, swelling, difficulty breathing)[6][12] Hypersensitivity to bismuth compounds.[14]
Temporary darkening of the tongue[3][12] Bismuth Toxicity / Encephalopathy (with very high, unregulated doses) manifesting as confusion, ataxia, myoclonus.[2][3][4] Use with caution in patients with renal or hepatic impairment.[3][14]
Mild constipation[6][14] Avoid concurrent use with other bismuth-containing medications.[14]

| Mild gastrointestinal discomfort (nausea, fullness)[6] | | May interact with tetracycline antibiotics; separate doses by at least two hours.[14] |

Experimental Protocols for Efficacy Assessment

To rigorously evaluate the efficacy of this compound for odor control in an ostomy patient population, a randomized, double-blind, placebo-controlled, crossover study design is recommended. The following protocol is adapted from the methodology used by Zaveri et al. (2018).[4][9][10]

6.1 Study Objective: To assess the efficacy of oral this compound in reducing fecal odor and improving the quality of life in patients with a colostomy or ileostomy.

6.2 Study Design: A prospective, randomized, double-blinded, placebo-controlled, crossover trial.

6.3 Participant Population:

  • Inclusion Criteria: Adults (≥18 years) with a permanent colostomy or ileostomy for at least 6 months, who report dissatisfaction with fecal odor.

  • Exclusion Criteria: Known hypersensitivity to bismuth, severe renal or hepatic impairment, pregnancy or breastfeeding, active gastrointestinal infection, concurrent use of other internal deodorants or bismuth-containing medications.[4]

6.4 Intervention:

  • Active Treatment: this compound 200 mg, two capsules (400 mg total).

  • Placebo: Identical-appearing placebo capsules.

  • Dosing Regimen: Two capsules taken orally three times daily with meals for a 7-day period.[9][10]

6.5 Study Procedure:

  • Screening & Baseline: Screen patients for eligibility and obtain informed consent. Administer baseline quality of life and odor-assessment questionnaires.

  • Randomization: Randomly assign participants to one of two sequences: (1) Placebo first, then this compound, or (2) this compound first, then Placebo.

  • Treatment Period 1 (7 days): Participants take the first assigned intervention.

  • Washout Period (7 days): Participants take no study intervention to minimize carryover effects.[9][10]

  • Treatment Period 2 (7 days): Participants take the second assigned intervention.

  • Assessments: Administer outcome assessment questionnaires at baseline, after Treatment Period 1, and after Treatment Period 2.

Experimental_Workflow cluster_setup Setup & Randomization start Recruit Eligible Ostomy Patients baseline Baseline Assessment (e.g., GIQLI, Odor Scale) start->baseline rand Randomization baseline->rand A1 Week 1: Administer this compound rand->A1 Group 1 B1 Week 1: Administer Placebo rand->B1 Group 2 washoutA Week 2: Washout Period A1->washoutA A2 Week 3: Administer Placebo washoutA->A2 endA Final Assessment A2->endA washoutB Week 2: Washout Period B1->washoutB B2 Week 3: Administer this compound washoutB->B2 endB Final Assessment B2->endB crossover Crossover Design

References

Application Notes and Protocols: Bismuth Subgallate in Combination with Antibiotics for Helicobacter pylori Eradication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helicobacter pylori (H. pylori) is a gram-negative bacterium that colonizes the gastric mucosa of approximately half the world's population. It is a major causative factor in the development of chronic gastritis, peptic ulcer disease, and gastric malignancies. The eradication of H. pylori is crucial for the management and prevention of these conditions. Standard eradication therapies, typically involving a combination of antibiotics and a proton pump inhibitor (PPI), are facing declining efficacy due to increasing antibiotic resistance.

Bismuth-containing quadruple therapies have emerged as a highly effective first-line and rescue treatment option, particularly in regions with high rates of clarithromycin and metronidazole resistance. Bismuth compounds exert a multifactorial antimicrobial effect on H. pylori, making the development of resistance unlikely. While various bismuth salts, such as bismuth subcitrate and bismuth subsalicylate, have been extensively studied, data specifically on bismuth subgallate in this context is limited. These application notes will provide a comprehensive overview of the principles of bismuth combination therapy for H. pylori eradication, drawing on the extensive research conducted on other bismuth salts, and offer detailed protocols that can be adapted for the investigation of this compound.

Mechanism of Action of Bismuth Compounds against H. pylori

Bismuth's efficacy against H. pylori stems from its multifaceted mechanism of action, which includes:

  • Direct Bactericidal Effects: Bismuth compounds exert direct bactericidal activity against H. pylori.[1] They are known to form complexes within the bacterial cell wall and periplasmic space, leading to structural disruption.[1]

  • Enzyme Inhibition: Bismuth inhibits several key enzymes essential for H. pylori's survival and pathogenesis. This includes urease, which is critical for neutralizing gastric acid, as well as catalase, and lipase/phospholipase.[2]

  • Inhibition of ATP Synthesis: Bismuth can disrupt the bacterial electron transport chain and inhibit ATP synthesis, depriving the bacterium of its primary energy source.[1]

  • Disruption of Adhesion: Bismuth compounds can inhibit the adhesion of H. pylori to gastric epithelial cells, a crucial step in colonization and infection.[1]

  • Synergistic Effects with Antibiotics: Bismuth has been shown to have synergistic or additive effects when combined with antibiotics like metronidazole and clarithromycin, potentially helping to overcome antibiotic resistance.[1][2]

  • Anti-inflammatory and Cytoprotective Properties: Bismuth salts can also exert beneficial effects on the gastric mucosa by acting as a barrier to aggressive factors and increasing the secretion of protective factors like prostaglandins and bicarbonate.[1]

Data Presentation: Efficacy of Bismuth-Containing Quadruple Therapies

Table 1: Eradication Rates of Bismuth-Containing Quadruple Therapies in Clinical Trials

Bismuth CompoundTherapy DurationOther ComponentsEradication Rate (Intention-to-Treat)Eradication Rate (Per-Protocol)Reference
Bismuth Subcitrate14 daysPPI, Metronidazole, Tetracycline87.9%93.1%[3]
Bismuth Subcitrate14 daysPPI, Clarithromycin, Amoxicillin93.7%97.4%[3]
Bismuth Subcitrate10 daysOmeprazole, Metronidazole, Tetracycline87%89.58%[4]
Bismuth Subsalicylate7 daysPantoprazole, Amoxicillin, Metronidazole72.7% (Metronidazole Resistant), 90.1% (Metronidazole Sensitive)Not Reported[5]
Bismuth Potassium Citrate14 daysRabeprazole, Amoxicillin, Clarithromycin73.3% - 76.7%82.1% - 86.3%[6]
Colloidal Bismuth Pectin14 daysRabeprazole, Amoxicillin, Clarithromycin71.7% - 75.0%83.3% - 86.0%[6]

Table 2: In Vitro Susceptibility of H. pylori to Bismuth Compounds

Bismuth CompoundMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference
Bismuth Subsalicylate4 - 328>32[1]
Bismuth Potassium Citrate2 - 16416[1]
Colloidal Bismuth Subcitrate1 - 848[1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in combination with antibiotics against H. pylori.

1. Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard agar dilution methods for H. pylori susceptibility testing.

Materials:

  • H. pylori strains (reference and clinical isolates)

  • Mueller-Hinton agar supplemented with 5% defibrinated horse or sheep blood

  • This compound (powder form)

  • Antibiotics of interest (e.g., metronidazole, clarithromycin, amoxicillin)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile saline or Brucella broth

  • McFarland standard 0.5

  • Microaerobic incubator (5% O2, 10% CO2, 85% N2) at 37°C

  • Sterile petri dishes, pipettes, and other standard microbiology laboratory equipment

Procedure:

  • Preparation of this compound and Antibiotic Stock Solutions:

    • Dissolve this compound and antibiotics in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in sterile distilled water or appropriate solvent.

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton agar according to the manufacturer's instructions and autoclave.

    • Cool the agar to 45-50°C in a water bath.

    • Add 5% sterile defibrinated blood.

    • Add the appropriate volume of the this compound and/or antibiotic dilutions to the molten agar to achieve the desired final concentrations. Prepare a series of plates with twofold dilutions of the test compounds.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no test compound.

  • Inoculum Preparation:

    • Culture H. pylori on non-selective blood agar plates for 48-72 hours under microaerobic conditions.

    • Harvest the bacterial growth and suspend it in sterile saline or Brucella broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

  • Inoculation:

    • Spot-inoculate 1-2 µL of the bacterial suspension onto the surface of the agar plates.

  • Incubation:

    • Incubate the plates at 37°C in a microaerobic incubator for 72 hours.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of H. pylori.

2. Protocol for Urease Inhibition Assay

This protocol measures the inhibition of H. pylori urease activity by this compound.

Materials:

  • Whole H. pylori cells or purified urease enzyme

  • Phosphate-buffered saline (PBS), pH 7.2

  • Urea solution (e.g., 100 mM)

  • This compound solution at various concentrations

  • Phenol red indicator solution or a commercial ammonia assay kit

  • 96-well microtiter plates

  • Incubator at 37°C

  • Microplate reader

Procedure:

  • Preparation of Bacterial Suspension:

    • Harvest H. pylori cells from culture plates and wash with PBS.

    • Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 1.0).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the bacterial suspension to each well.

    • Add 50 µL of this compound solution at different concentrations to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the plate at 37°C for 30 minutes.

  • Urease Reaction:

    • Add 100 µL of urea solution containing a pH indicator (like phenol red) to each well to initiate the reaction. The hydrolysis of urea to ammonia will cause a pH increase, leading to a color change.

  • Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 560 nm for phenol red) at different time points (e.g., every 5 minutes for 30 minutes) using a microplate reader.

  • Calculation:

    • Calculate the percentage of urease inhibition using the following formula: % Inhibition = [ (Control Activity - Test Activity) / Control Activity ] x 100

3. Protocol for Checkerboard Synergy Assay

This protocol determines if this compound acts synergistically with antibiotics.

Materials:

  • Same materials as for the MIC determination protocol.

Procedure:

  • Plate Preparation:

    • Prepare a 96-well microtiter plate.

    • Along the x-axis, add serial twofold dilutions of this compound.

    • Along the y-axis, add serial twofold dilutions of the antibiotic of interest.

    • This creates a matrix of wells with various combinations of concentrations of the two compounds.

  • Inoculation:

    • Inoculate each well with a standardized H. pylori suspension as prepared for the MIC assay.

  • Incubation:

    • Incubate the plate under microaerobic conditions at 37°C for 72 hours.

  • Analysis:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results as follows:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4.0: Additive or indifferent effect

      • FIC Index > 4.0: Antagonism

Visualizations

Diagram 1: Bismuth's Multifaceted Mechanism of Action against H. pylori

Bismuth_Mechanism cluster_direct_effects Direct Bactericidal Effects cluster_enzyme_inhibition Enzyme Inhibition cluster_cellular_processes Disruption of Cellular Processes Bismuth Bismuth Compounds CellWall Cell Wall Disruption Bismuth->CellWall Membrane Membrane Damage Bismuth->Membrane Urease Urease Bismuth->Urease Catalase Catalase Bismuth->Catalase Lipase Lipase/Phospholipase Bismuth->Lipase ATPSynthesis ATP Synthesis Bismuth->ATPSynthesis Adhesion Adhesion to Epithelial Cells Bismuth->Adhesion ProteinSynthesis Protein Synthesis Bismuth->ProteinSynthesis

Caption: Multifaceted mechanisms of bismuth action on H. pylori.

Diagram 2: Experimental Workflow for Evaluating this compound

Experimental_Workflow Start Start: H. pylori Strains (Reference & Clinical Isolates) MIC_Assay MIC Determination (this compound +/- Antibiotics) Start->MIC_Assay Synergy_Assay Checkerboard Synergy Assay Start->Synergy_Assay Urease_Assay Urease Inhibition Assay Start->Urease_Assay Virulence_Assay Virulence Factor Expression Analysis (e.g., CagA, VacA) Start->Virulence_Assay Data_Analysis Data Analysis and Interpretation MIC_Assay->Data_Analysis Synergy_Assay->Data_Analysis Urease_Assay->Data_Analysis Virulence_Assay->Data_Analysis Conclusion Conclusion on Efficacy and Mechanism Data_Analysis->Conclusion

Caption: Workflow for in vitro evaluation of this compound.

Diagram 3: Postulated Inhibition of H. pylori Virulence Factor Signaling by Bismuth

Virulence_Inhibition cluster_virulence Virulence Factors cluster_host_cell Host Gastric Epithelial Cell HPylori H. pylori CagA CagA HPylori->CagA Secretion VacA VacA HPylori->VacA Secretion Bismuth Bismuth Compounds Bismuth->CagA Inhibits Expression/ Function Bismuth->VacA Inhibits Expression/ Function Inflammation Pro-inflammatory Cytokine Production CagA->Inflammation CellProliferation Aberrant Cell Proliferation CagA->CellProliferation Apoptosis Inhibition of Apoptosis VacA->Apoptosis

Caption: Bismuth's potential impact on H. pylori virulence pathways.

Bismuth-containing quadruple therapies are a cornerstone in the management of H. pylori infection, especially in the era of rising antibiotic resistance. While direct clinical evidence for this compound is currently lacking, the well-established multifactorial mechanisms of action of other bismuth salts provide a strong rationale for its investigation. The provided protocols offer a framework for researchers and drug development professionals to systematically evaluate the in vitro efficacy and potential synergistic effects of this compound in combination with antibiotics for H. pylori eradication. Further research in this area is warranted to expand the therapeutic armamentarium against this persistent pathogen.

References

Application Notes and Protocols: Bismuth Subgallate-Based Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of bismuth subgallate-based nanoparticles as a promising platform for targeted drug delivery in therapeutic applications.

Introduction

Bismuth-based nanoparticles have garnered significant attention in nanomedicine due to their unique physicochemical properties, including high atomic number and low toxicity, making them suitable for various biomedical applications such as antibacterial agents and radiosensitizers.[1][2][3] this compound, a compound with known hemostatic properties, presents an intriguing candidate for nanoparticle formulation in drug delivery systems. The development of this compound nanoparticles offers the potential to combine the inherent therapeutic effects of bismuth with the targeted delivery of potent chemotherapeutic agents like doxorubicin and 5-fluorouracil, aiming to enhance therapeutic efficacy while minimizing systemic side effects.

Synthesis of this compound Nanoparticles

While specific protocols for the synthesis of this compound nanoparticles are not extensively detailed in the current literature, a bottom-up chemical reduction method, adapted from protocols for other bismuth nanoparticles, can be employed.[2][4] This involves the reduction of a bismuth salt in the presence of a stabilizing agent.

Protocol 2.1: Synthesis of this compound Nanoparticles

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Gallic acid

  • Sodium hydroxide (NaOH)

  • Polyvinylpyrrolidone (PVP) (stabilizing agent)

  • Ethanol

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of Bismuth Precursor: Dissolve a specific molar concentration of Bismuth(III) nitrate pentahydrate in deionized water.

  • Preparation of Gallic Acid Solution: In a separate beaker, dissolve an equimolar amount of gallic acid in ethanol.

  • Formation of this compound: Slowly add the gallic acid solution to the bismuth nitrate solution under vigorous stirring. Adjust the pH of the mixture to a neutral or slightly alkaline value (pH 7-8) using a dilute NaOH solution to facilitate the formation of the this compound precipitate.

  • Addition of Stabilizing Agent: To prevent aggregation and control particle size, add a solution of PVP (e.g., 1% w/v in deionized water) to the suspension under continuous stirring.

  • Reduction Step: Introduce a reducing agent, such as sodium borohydride (NaBH₄) solution, dropwise to the mixture. The color of the solution should change, indicating the formation of nanoparticles.[2]

  • Purification: Continue stirring for a specified period (e.g., 2-4 hours) to ensure the completion of the reaction. The resulting nanoparticle suspension is then purified by repeated centrifugation and washing with deionized water and ethanol to remove unreacted precursors and by-products.

  • Resuspension: Resuspend the final this compound nanoparticle pellet in a suitable solvent, such as deionized water or phosphate-buffered saline (PBS), for further characterization and use.

Characterization of this compound Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and performance of the synthesized nanoparticles.

Table 1: Characterization Techniques for this compound Nanoparticles

Technique Purpose Typical Expected Results
Dynamic Light Scattering (DLS) To determine the average particle size, size distribution, and polydispersity index (PDI).Nanoparticles in the range of 50-200 nm with a low PDI (<0.3) indicating a homogenous population.
Zeta Potential Analysis To measure the surface charge of the nanoparticles, which influences their stability in suspension.A zeta potential value significantly different from zero (e.g., > ±20 mV) suggests good colloidal stability.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) To visualize the morphology (shape), size, and aggregation state of the nanoparticles.Spherical or quasi-spherical nanoparticles with a narrow size distribution.
X-ray Diffraction (XRD) To determine the crystalline structure of the nanoparticles.Diffraction patterns confirming the crystalline nature of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present on the nanoparticle surface and confirm the presence of this compound and any surface modifications.Characteristic peaks corresponding to the chemical bonds in this compound and the stabilizing agent.
UV-Vis Spectroscopy To determine the optical properties of the nanoparticles and can be used for quantification.An absorption peak characteristic of bismuth nanoparticles.[5]

Drug Loading and In Vitro Release Studies

The ability to efficiently load therapeutic drugs and control their release at the target site is a critical aspect of a drug delivery system. The following protocols are generalized and should be optimized for this compound nanoparticles.

Protocol 4.1: Doxorubicin/5-Fluorouracil Loading

Materials:

  • Synthesized this compound Nanoparticles

  • Doxorubicin hydrochloride or 5-Fluorouracil

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Disperse a known amount of this compound nanoparticles in PBS.

  • Add a specific amount of doxorubicin or 5-fluorouracil to the nanoparticle suspension.

  • Stir the mixture at room temperature for 24 hours in the dark to allow for drug loading.

  • Separate the drug-loaded nanoparticles from the solution by centrifugation.

  • Carefully collect the supernatant.

  • Quantify the amount of free drug in the supernatant using a UV-Vis spectrophotometer (at the characteristic absorbance wavelength for the drug) or HPLC.

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Table 2: Example Drug Loading Data for Nanoparticle Systems (Note: Data is for illustrative purposes and not specific to this compound)

Nanoparticle SystemDrugDrug Loading Content (%)Encapsulation Efficiency (%)Reference
Chitosan Nanoparticles5-Fluorouracil~20%~44%[6]
PEGylated Bismuth NanoparticlesDoxorubicin~22.8%Not Reported[4]
Iron Oxide NanoparticlesDoxorubicin~12.3% (wt.)37-55%[7]

Protocol 4.2: In Vitro Drug Release

Materials:

  • Drug-loaded this compound Nanoparticles

  • Phosphate-Buffered Saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS (e.g., pH 7.4).

  • Transfer the suspension into a dialysis bag.

  • Place the dialysis bag in a larger volume of PBS (release medium) at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer or HPLC.

  • Plot the cumulative percentage of drug released as a function of time.

  • Repeat the experiment at a lower pH (e.g., 5.5) to simulate the acidic tumor microenvironment.

Table 3: Example In Vitro Drug Release Data (Note: Data is for illustrative purposes and not specific to this compound)

Nanoparticle SystemDrugRelease ConditionsCumulative Release (%) after 24hReference
PLGA Nanoparticles5-FluorouracilpH 7.4~40%[8]
Chitosan Nanoparticles5-FluorouracilpH 7.4~60%[6]
Iron Oxide NanoparticlesDoxorubicinpH 5.0~80%[7]
Iron Oxide NanoparticlesDoxorubicinpH 7.4~25%[7]

In Vitro Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of nanoparticles.

Protocol 5.1: MTT Assay

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound Nanoparticles (with and without loaded drug)

  • Free Doxorubicin or 5-Fluorouracil

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of free drug, drug-loaded nanoparticles, and blank nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add DMSO or a solubilization solution to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

Table 4: Example IC₅₀ Values for Bismuth-Based Nanoparticles (Note: Data is for illustrative purposes and may not be specific to this compound)

Cell LineNanoparticle TypeIC₅₀ (µg/mL)Reference
HT-29 (Colon Cancer)Biologically synthesized Bismuth Nanoparticles28.7 ± 1.4[1]
A549 (Lung Cancer)Algae-synthesized Bismuth Nanoparticles5.797[12]
MCF-7 (Breast Cancer)Bismuth Oxide NanoparticlesVaries with dose and time[13]

Visualizing Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and potential signaling pathways.

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Drug Loading cluster_characterization Characterization cluster_invitro In Vitro Studies s1 Bismuth Precursor + Gallic Acid s2 This compound Formation s1->s2 s3 Stabilizer Addition (PVP) s2->s3 s4 Reduction & Nanoparticle Formation s3->s4 s5 Purification s4->s5 s6 Drug Incubation (Doxorubicin/5-FU) s5->s6 s7 Drug-Loaded Nanoparticles s6->s7 c1 DLS & Zeta Potential s7->c1 c2 TEM / SEM s7->c2 c3 XRD & FTIR s7->c3 i1 Drug Release (Dialysis) s7->i1 i2 Cytotoxicity (MTT Assay) s7->i2 apoptosis_pathway cluster_cell Cancer Cell NP This compound Nanoparticles ROS ↑ Reactive Oxygen Species (ROS) NP->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes: In Vivo Models for Testing the Efficacy of Bismuth Subgallate in Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bismuth subgallate (BSG) is a lemon-yellow, odorless powder with known hemostatic, astringent, and antimicrobial properties.[1][2][3] Historically, it has been utilized in various medical applications, including as a topical agent to control bleeding and as an internal deodorant.[1] Its potential to promote wound healing has been a subject of investigation, with the hypothesis that its astringent action could contract tissues and its antimicrobial properties could prevent infection, thereby facilitating a favorable environment for tissue repair.[1] However, in vivo studies have yielded conflicting results regarding its efficacy in accelerating the wound healing process.

Summary of In Vivo Findings

Several studies have employed animal models, primarily rodents (Wistar rats) and canines, to evaluate the effect of this compound on wound healing. The findings from these studies are not uniform:

  • Neutral to Slightly Negative Effects: Some research suggests that this compound does not significantly interfere with the normal progression of wound healing.[2] One study on Wistar rats with punch biopsy wounds concluded that BSG is biocompatible but did not alter the normal development of wound healing based on histological and histometric analysis.[4] Another study on oral mucosal wounds in rats reported that BSG had a negative influence, delaying new vessel formation and showing a greater inflammatory reaction compared to the control group.[5] Similarly, a study on palatal wounds in dogs found no statistically significant difference in tissue repair between the this compound group and the control group at 21 days.

  • Positive Effects: In contrast, a study using a human forearm biopsy model found that a combination product of this compound and borneol was superior to bacitracin in accelerating the healing of full-thickness wounds.[6] This suggests that the formulation and the specific wound model may play a crucial role in the observed outcomes.

Mechanism of Action in Wound Healing

The proposed mechanisms by which this compound may influence wound healing are multifaceted and primarily linked to its physicochemical properties:

  • Hemostasis: this compound is believed to promote hemostasis by activating Factor XII of the intrinsic coagulation cascade.[5] This rapid control of bleeding is a critical first step in the wound healing process.

  • Astringent Effect: As an astringent, BSG can precipitate proteins in the superficial tissue layers. This action can reduce exudate and form a protective barrier over the wound, potentially minimizing inflammation and protecting the underlying granulation tissue.[1][7]

  • Antimicrobial Activity: The bismuth ions in BSG have antimicrobial properties that can inhibit the growth of bacteria within the wound bed.[1] By preventing infection, this compound can avert a major complication that often delays or impairs the healing process.

Given the variability in study outcomes, standardized in vivo models and comprehensive assessment parameters are crucial for elucidating the definitive role of this compound in wound healing. The following protocols and data presentation formats are designed to provide a framework for such investigations.

Experimental Protocols

Protocol 1: Excisional Wound Healing Model in Rats

This protocol describes a full-thickness excisional wound model in rats, a commonly used and reproducible method for evaluating the efficacy of topical wound healing agents.[8]

1. Animals and Acclimatization:

  • Species: Male or female Wistar or Sprague-Dawley rats, 8-10 weeks old, weighing 200-250g.
  • Housing: House animals individually to prevent wound biting. Maintain a 12-hour light/dark cycle, with controlled temperature (22 ± 2°C) and humidity (55 ± 5%).
  • Diet: Provide standard pellet chow and water ad libitum.
  • Acclimatization: Allow a 7-day acclimatization period before the start of the experiment.

2. Experimental Groups:

  • Group I (Control): Treatment with the vehicle (e.g., 0.9% saline or petrolatum jelly).
  • Group II (Test Article): Treatment with this compound powder or a formulation thereof.
  • Group III (Positive Control): Treatment with a standard wound healing agent (e.g., povidone-iodine or a commercial wound healing ointment).

3. Anesthesia and Wound Creation:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine cocktail).
  • Shave the dorsal thoracic region of the rat and disinfect the area with 70% ethanol.
  • Create a full-thickness circular excisional wound (e.g., 8 mm diameter) using a sterile biopsy punch. Ensure the wound penetrates through the epidermis and dermis to the level of the panniculus carnosus.[2]

4. Treatment Application:

  • Apply the respective treatment (approximately 0.5 mg of this compound for the test group) topically to the wound bed immediately after wound creation and daily thereafter.[2]
  • Leave the wounds undressed or cover with a sterile, transparent dressing.

5. Macroscopic Wound Assessment:

  • Monitor the wounds on days 0, 3, 7, 14, and 21 (or until complete healing).
  • At each time point, photograph the wound with a ruler for scale.
  • Calculate the wound area using digital planimetry software (e.g., ImageJ).
  • Determine the percentage of wound contraction using the formula: % Wound Contraction = [(Initial Wound Area - Specific Day Wound Area) / Initial Wound Area] x 100[9]

6. Histopathological Analysis:

  • On selected days (e.g., day 7 and day 14), euthanize a subset of animals from each group.
  • Excise the entire wound, including a margin of surrounding healthy skin.
  • Fix the tissue samples in 10% neutral buffered formalin, process, and embed in paraffin.
  • Section the paraffin blocks (5 µm thickness) and stain with:
  • Hematoxylin and Eosin (H&E): To assess re-epithelialization, inflammatory cell infiltration, granulation tissue formation, and neovascularization.[2]
  • Masson's Trichrome: To evaluate collagen deposition and maturation.

7. Biochemical Analysis (Optional):

  • Homogenize a portion of the excised wound tissue.
  • Perform a hydroxyproline assay to quantify collagen content, as a biochemical marker of connective tissue repair.

8. Statistical Analysis:

  • Analyze the data for wound contraction rates and histological scores using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value of < 0.05 is typically considered statistically significant.

Data Presentation

Table 1: Wound Contraction Rate (%) in Excisional Rat Model
Treatment GroupDay 3Day 7Day 14Day 21Time to Complete Closure (Days)
Control (Vehicle) DataDataDataDataData
This compound DataDataDataDataData
Positive Control DataDataDataDataData
p-value ppppp
Note: This table is a template. Published studies on this compound often lack detailed daily wound closure data, instead reporting statistical significance at specific endpoints. For instance, one study on a this compound/borneol product reported a statistically significant reduction in time to closure (p=0.03) compared to bacitracin.[6]
Table 2: Histological Scoring of Wound Tissue (Day 14)
ParameterControl (Vehicle)This compoundPositive Control
Re-epithelialization Score (0-4)Score (0-4)Score (0-4)
Inflammatory Cell Infiltration Score (0-4)Score (0-4)Score (0-4)
Granulation Tissue Formation Score (0-4)Score (0-4)Score (0-4)
Neovascularization Score (0-4)Score (0-4)Score (0-4)
Collagen Deposition Score (0-4)Score (0-4)Score (0-4)
Scoring: 0 = Absent, 1 = Mild, 2 = Moderate, 3 = Marked, 4 = Severe. Note: Studies have reported no significant differences in inflammation, collagen production, or angiogenesis between this compound and control groups, with p-values > 0.05 at various time points.[2]

Mandatory Visualization

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assess Phase 3: Assessment A Animal Acclimatization (7 days) B Randomization into Experimental Groups A->B C Anesthesia and Dorsal Shaving B->C D Creation of Full-Thickness Excisional Wound C->D E Topical Application of Test/Control Articles D->E F Macroscopic Analysis (Wound Contraction Rate) Days 3, 7, 14, 21 E->F G Histopathological Analysis (H&E, Masson's Trichrome) Days 7, 14 E->G H Biochemical Analysis (Hydroxyproline Assay) Days 7, 14 E->H I Data Analysis and Interpretation F->I G->I H->I

Caption: Experimental workflow for the in vivo assessment of this compound.

G cluster_wound Phases of Wound Healing cluster_bsg Proposed Intervention by this compound Hemostasis Hemostasis (Vasoconstriction, Platelet Plug) Inflammation Inflammation (Neutrophil & Macrophage Infiltration) Hemostasis->Inflammation Proliferation Proliferation (Angiogenesis, Granulation, Epithelialization) Inflammation->Proliferation Remodeling Remodeling (Collagen Maturation, Scar Formation) Proliferation->Remodeling BSG This compound (BSG) A Hemostatic Effect (Factor XII Activation) BSG->A B Astringent Effect (Protein Precipitation, Protective Barrier) BSG->B C Antimicrobial Effect (Inhibition of Bacterial Growth) BSG->C A->Hemostasis Supports B->Inflammation Modulates C->Inflammation Reduces Bacterial Load

Caption: Proposed mechanism of this compound in the wound healing cascade.

References

Application Notes and Protocols for the Characterization of Synthesized Bismuth Subgallate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bismuth subgallate (C₇H₅BiO₆) is a heavy metal salt of gallic acid that presents as a bright yellow, odorless powder.[1][2] It is widely used in pharmaceutical and personal care industries for its astringent, antiseptic, and protective properties.[1][3] In pharmaceutical applications, such as the over-the-counter product Devrom®, it serves as an internal deodorant to manage malodor from flatulence and stools.[4][5][6] Given its use in drug products, rigorous characterization of the purity and composition of synthesized this compound is critical to ensure its safety, quality, and efficacy.

These application notes provide detailed protocols for the essential analytical methods required to fully characterize synthesized this compound, aligning with pharmacopeial standards and modern analytical practices. The methods cover the determination of bismuth and gallic acid content, identification, impurity profiling, and physicochemical properties.

Quantitative Specifications

The following tables summarize the typical quantitative specifications for this compound as found in pharmacopeial monographs.

Table 1: Composition and Physicochemical Properties

Parameter Specification Method
Bismuth (Bi) Content 47.0% – 51.0% (dried basis)[7] Titrimetry / Gravimetry
Bismuth Trioxide (Bi₂O₃) 52.0% – 57.0% (dried basis)[8][9] Gravimetry
Loss on Drying ≤ 6.0% (1 g, 105°C, 3 hours)[7] Gravimetric

| Free Gallic Acid | ≤ 0.5%[7] | Gravimetric |

Table 2: Impurity Limits

Impurity Specification Limit Method
Arsenic ≤ 7.5 ppm[9] Colorimetric/AAS
Nitrate No reddish-brown color appears[8][9] Limit Test
Chlorides ≤ 200 ppm[10] Limit Test
Copper, Lead, Silver No turbidity produced[7][8] Limit Test

| Alkaline/Alkali Earth Metals | Residue ≤ 5.0 mg (from 1.0 g sample)[7] | Gravimetric |

Experimental Protocols

Assay of Bismuth Content

Two primary methods are employed for determining the bismuth content: a gravimetric assay by ignition and a complexometric titration.

This method, adapted from the United States Pharmacopeia (USP), determines the bismuth content by converting the subgallate to bismuth trioxide through ignition.[8][9]

Principle: this compound is ignited at a high temperature, causing the organic gallate portion to combust, leaving a residue of pure bismuth trioxide (Bi₂O₃). The percentage of Bi₂O₃ in the original sample is determined by weight.

Materials:

  • This compound sample

  • Porcelain crucible

  • Muffle furnace

  • Nitric acid

  • Analytical balance

  • Desiccator

Procedure:

  • Dry approximately 1 g of the this compound sample at 105°C for 3 hours.[9]

  • Accurately weigh about 0.5 - 1.0 g of the previously dried sample into a tared porcelain crucible.[7][9]

  • Ignite the crucible and sample in a muffle furnace at approximately 500-600°C until the organic material is completely charred.[7]

  • Allow the crucible to cool. Cautiously add nitric acid dropwise to the residue, warming gently until the residue is completely dissolved.[8][9]

  • Evaporate the resulting solution to dryness on a water bath or hot plate.

  • Carefully ignite the residue in the muffle furnace to a constant weight.

  • Cool the crucible in a desiccator and weigh it.

  • Calculate the percentage of Bi₂O₃ in the sample taken.

Calculation: % Bi₂O₃ = (Weight of Bi₂O₃ residue / Initial weight of dried sample) × 100

This method provides a volumetric determination of bismuth content and is suitable for routine analysis.

Principle: The this compound sample is ignited, and the resulting bismuth oxide residue is dissolved in nitric acid. The Bi³⁺ ions in the solution are then titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a complexing agent. The endpoint is detected using a metallochromic indicator like xylenol orange.[11][12]

Materials:

  • This compound sample

  • 0.02 M EDTA, standardized solution (VS)

  • Nitric acid, diluted (2 in 5)

  • Xylenol orange indicator solution (TS)

  • Deionized water

  • Muffle furnace, beakers, burette, volumetric flasks

Procedure:

  • Accurately weigh about 0.5 g of previously dried this compound, ignite at ~500°C for 30 minutes, and cool.[11]

  • Dissolve the residue by warming in 5 mL of diluted nitric acid.[11]

  • Quantitatively transfer the solution to a 100 mL volumetric flask and add water to the mark.

  • Pipette exactly 30 mL of this solution into a beaker and add 200 mL of deionized water.[11]

  • Add 2-3 drops of xylenol orange indicator. The solution should turn a red-purple color.[11]

  • Titrate with 0.02 M EDTA VS until the color of the solution changes from red-purple to a clear yellow.[11][12]

  • Record the volume of EDTA used.

Calculation: Each mL of 0.02 mol/L EDTA VS is equivalent to 4.180 mg of Bi.[11] % Bi = [(V_EDTA × M_EDTA × 4.180 × 100) / (W_sample × (30/100))] × 100 Where:

  • V_EDTA = Volume of EDTA used (mL)

  • M_EDTA = Molarity of EDTA solution (mol/L)

  • W_sample = Initial weight of dried sample (mg)

Analysis of Gallic Acid

Analysis of gallic acid is crucial for determining the presence of unreacted starting material (free gallic acid) and for confirming the composition.

This is a simple gravimetric test to ensure that the amount of free, unbound gallic acid is below a specified limit.

Procedure:

  • Weigh 1.0 g of this compound into a flask.

  • Add 20 mL of 95% ethanol and shake for 1 minute.[7]

  • Filter the mixture.

  • Evaporate the filtrate to dryness on a water bath.[7]

  • The mass of the resulting residue should not be more than 5.0 mg (0.5%).[7]

This Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the accurate quantification of gallic acid, which may be present as an impurity or a related substance.[13][14][15]

Principle: The sample is extracted, and the solution is injected into an HPLC system. Gallic acid is separated from other components on a C18 stationary phase and quantified using a UV detector.

Materials & Equipment:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 × 150 mm, 3.5-5 µm)[14][15]

  • Gallic acid reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid or Orthophosphoric acid

  • Water (HPLC grade)

  • Sample vials, filters

Chromatographic Conditions:

  • Mobile Phase: A mixture of aqueous 0.1% formic acid and acetonitrile (e.g., 70:30 v/v).[14]

  • Flow Rate: 1.0 mL/min.[13][14]

  • Column Temperature: Ambient.

  • Detection Wavelength: 273 nm or 275 nm.[13][14][16]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of gallic acid reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution (e.g., 0.5-50 µg/mL).[15]

  • Sample Preparation: Accurately weigh a portion of this compound, dissolve/extract it with the mobile phase, sonicate if necessary, and filter through a 0.45 µm filter before injection.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Quantification: Determine the concentration of gallic acid in the sample by comparing its peak area to the calibration curve.

Identification Tests

These tests confirm the identity of the material as this compound.

  • Ignition: When heated, the material first chars and then leaves a yellow residue of bismuth oxide.[8][9]

  • FTIR Spectroscopy: Acquire an infrared spectrum of the sample. The spectrum should exhibit characteristic peaks for the Bi-O bond (typically below 900 cm⁻¹) and the gallate moiety (O-H stretches, C=O stretch, aromatic C=C stretches, and C-O stretches).[17][18]

  • Chemical Identification: Agitate 100 mg of the sample with an excess of hydrogen sulfide solution and filter. Boil the filtrate to remove dissolved gas, cool, and add one drop of ferric chloride solution. A purplish-blue color is produced, indicating the presence of gallate.[8][9]

Physicochemical Characterization

Procedure:

  • Accurately weigh about 1.0 g of the this compound sample in a tared drying bottle.

  • Dry the sample in an oven at 105°C for 3 hours.[7]

  • Cool in a desiccator and re-weigh.

  • Calculate the percentage loss in weight. The loss should not exceed 6.0%.[7]

Principle: Thermogravimetric Analysis (TGA) measures weight changes as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow.[19][20] TGA is useful for determining water content and decomposition temperatures.[6] DSC can identify thermal events like melting, crystallization, and decomposition.[20][21]

General TGA Procedure:

  • Place a small, accurately weighed amount of sample (5-10 mg) into a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).[19]

  • Record the weight loss as a function of temperature. The TGA curve for this compound typically shows an initial weight loss corresponding to water, followed by a significant loss due to the decomposition of the gallate ligand.[19][22]

General DSC Procedure:

  • Place a small, accurately weighed amount of sample (2-5 mg) into a DSC pan and seal it.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.

  • Record the heat flow. Endothermic or exothermic peaks indicate thermal transitions.[20][23]

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow and relationships of the characterization methods.

G cluster_start Sample cluster_primary Primary Characterization cluster_id Identification cluster_comp Composition & Assay cluster_physchem Physicochemical cluster_secondary Purity & Impurity Profiling start Synthesized this compound Batch ID_FTIR FTIR Spectroscopy start->ID_FTIR Assay_Bi Bismuth Assay (Titration/Gravimetry) start->Assay_Bi PC_LOD Loss on Drying start->PC_LOD Imp_GA Free Gallic Acid Limit start->Imp_GA ID_Chem Chemical Tests ID_Ignite Ignition Test Assay_GA Gallic Acid (HPLC) PC_TGA TGA / DSC Imp_Nitrate Nitrate Limit Imp_Metals Heavy Metals (As, Pb, etc.) Imp_Alkali Alkali/Alkaline Earth Metals

Caption: Overall workflow for the characterization of synthesized this compound.

G cluster_props cluster_methods BSG This compound Properties Identity Identity BSG->Identity Composition Composition BSG->Composition Purity Purity BSG->Purity Stability Thermal Stability BSG->Stability FTIR FTIR Identity->FTIR ChemID Chemical ID Identity->ChemID Titration Titration Composition->Titration Bismuth % Gravimetry Gravimetry Composition->Gravimetry Bismuth % HPLC HPLC Composition->HPLC Gallic Acid % Purity->HPLC Impurities LimitTests Limit Tests (Metals, Nitrate) Purity->LimitTests TGA_DSC TGA / DSC Stability->TGA_DSC

Caption: Relationship between analytical techniques and material properties.

References

Bismuth Subgallate in Bioabsorbable Surgical Dressings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of bismuth subgallate as a key component in bioabsorbable surgical dressings. This compound is a versatile compound known for its hemostatic, antimicrobial, and astringent properties, making it a valuable agent in wound care.[1][2] These notes are intended to guide researchers and professionals in the development and evaluation of advanced wound healing materials.

Physicochemical Properties and Mechanism of Action

This compound is a yellow, odorless powder that is a coordination complex of bismuth and gallic acid.[1] Its therapeutic effects are attributed to the combined actions of the bismuth ion and the gallate component.

Mechanism of Action:

  • Hemostasis: this compound promotes hemostasis by activating the Hageman factor (Factor XII), which initiates the intrinsic pathway of the coagulation cascade.[3] This leads to faster clot formation and reduced bleeding at the wound site.

  • Antimicrobial Activity: The bismuth ion exerts antimicrobial effects by binding to thiol groups in bacterial proteins, leading to protein denaturation and disruption of the bacterial cell wall and membrane integrity. This action is effective against a range of bacteria.[1]

  • Astringent Effect: this compound acts as an astringent, causing the contraction and tightening of tissues. This property helps to reduce fluid loss and protect the underlying wound bed.[2]

  • Anti-inflammatory and Antioxidant Properties: The gallate component possesses antioxidant properties, which can help to mitigate oxidative stress at the wound site. This compound has also been noted to have anti-inflammatory effects, which can aid in the healing process.[1]

Data Summary

The following tables summarize quantitative data from various studies on the efficacy of this compound in wound healing applications.

Table 1: Hemostatic Efficacy of this compound

Study ModelTreatment GroupControl GroupOutcome MeasureResultSource
Rat tail amputationGauze with this compound solution (1 g/mL)Gauze with salineBleeding Time (seconds)Significantly decreased in the this compound group.[4]
Rat tail amputationGauze with this compound solution (1 g/mL)Gauze with salineBleeding Volume (mg)Significantly decreased in the this compound group.[4]
Human palatal donor sitesThis compound pasteMoistened gauze pressureHemostasis Time (minutes)2.6 ± 0.7[5]
Human palatal donor sitesThis compound pasteMoistened gauze pressureHemostasis Time (minutes)7.2 ± 1.4[5]

Table 2: In Vivo Wound Healing Studies of this compound

Study ModelTreatment GroupControl GroupEvaluation TimepointsKey FindingsSource
Rat dorsal standard woundThis compound (0.5 mg daily)0.9% Saline3, 7, and 14 daysNo significant difference in inflammatory response, collagen production, or angiogenesis.[6][7]
Rat dorsal standard woundThis compound0.9% Saline1, 4, 7, 11, and 18 daysNo significant histological differences. Biocompatible and did not interfere with normal wound healing.[8][9]
Rat oral mucosal injuryThis compound solutionSaline solutionNot specifiedDelayed new vessel formation and wound healing.[3]
Human forearm biopsyThis compound/borneol ointmentBacitracinDaily until healedMore rapid healing in the this compound/borneol group (P = .03).[10]
Rat full-thickness woundThis compound + Borneol (Sulbogin)Flamazine creamEvery 2-3 daysBest effect on healing by decreasing lesion area and increasing granulation tissue formation and re-epithelialization.[11]
Infectious postoperative wounds (human)This compound-borneol ointmentControlUp to 14 daysHigher granulation growth rate and a notable increase in wound healing rate by day 14.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of this compound and its incorporation into and evaluation of bioabsorbable dressings.

Synthesis of this compound

Objective: To synthesize this compound powder for incorporation into surgical dressings.

Materials:

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Gallic acid (C₇H₆O₅)

  • Deionized water

  • Nitric acid (optional, for dissolving bismuth nitrate)

  • Beakers, magnetic stirrer, filtration apparatus, drying oven

Protocol:

  • Prepare a Bismuth Nitrate Solution: Dissolve a specific molar amount of bismuth (III) nitrate pentahydrate in deionized water. A small amount of nitric acid can be added to prevent hydrolysis and ensure complete dissolution.

  • Prepare a Gallic Acid Solution: In a separate beaker, dissolve a stoichiometric equivalent of gallic acid in warm deionized water.

  • Precipitation: While stirring vigorously, slowly add the gallic acid solution to the bismuth nitrate solution. A yellow precipitate of this compound will form immediately.

  • Digestion: Continue stirring the mixture for a specified period (e.g., 1-2 hours) to allow the precipitate to fully form and mature.

  • Filtration and Washing: Filter the precipitate using a filtration apparatus. Wash the collected this compound powder several times with deionized water to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified this compound powder in a drying oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Characterization: The resulting powder can be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) to confirm its identity and purity.

Preparation of Bioabsorbable Dressings

Objective: To fabricate a bioabsorbable nanofibrous dressing containing this compound using the electrospinning technique.

Materials:

  • Poly(ε-caprolactone) (PCL)

  • This compound powder

  • Solvent system (e.g., chloroform and methanol mixture)

  • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, collector)

Protocol:

  • Prepare the Polymer Solution: Dissolve PCL in the chosen solvent system to achieve the desired concentration (e.g., 10% w/v).

  • Disperse this compound: Disperse a specific amount of this compound powder into the PCL solution. The concentration can be varied (e.g., 1-5% w/w relative to PCL). Ensure a homogenous dispersion using ultrasonication or vigorous stirring.

  • Electrospinning:

    • Load the this compound-PCL suspension into a syringe fitted with a spinneret of a specific gauge.

    • Mount the syringe on the syringe pump and set a constant flow rate (e.g., 1 mL/h).

    • Position the collector (e.g., a grounded aluminum foil-covered plate) at a fixed distance from the spinneret (e.g., 15 cm).

    • Apply a high voltage (e.g., 15-20 kV) between the spinneret and the collector.

    • Collect the nanofibers on the collector to form a non-woven mat.

  • Drying: Dry the resulting nanofibrous mat under vacuum to remove any residual solvent.

  • Characterization: The morphology of the nanofibers can be examined using scanning electron microscopy (SEM). The presence of this compound can be confirmed by FTIR.

Objective: To prepare a bioabsorbable hydrogel dressing containing this compound.

Materials:

  • Chitosan

  • Acetic acid solution (e.g., 1% v/v)

  • This compound powder

  • Cross-linking agent (e.g., genipin, glutaraldehyde)

  • Glycerol (as a plasticizer, optional)

Protocol:

  • Prepare Chitosan Solution: Dissolve chitosan powder in the acetic acid solution with continuous stirring until a homogenous viscous solution is formed.

  • Incorporate this compound: Disperse the desired amount of this compound powder into the chitosan solution and mix thoroughly.

  • Add Plasticizer (Optional): Add glycerol to the mixture to improve the flexibility of the final hydrogel.

  • Cross-linking:

    • Add the cross-linking agent to the solution and stir to initiate the cross-linking process.

    • Pour the mixture into a mold (e.g., a petri dish) and allow it to gel at room temperature or a slightly elevated temperature.

  • Neutralization and Washing: Immerse the formed hydrogel in a neutralizing solution (e.g., sodium hydroxide) followed by extensive washing with deionized water to remove any unreacted chemicals.

  • Lyophilization (Optional): For a porous sponge-like structure, the hydrogel can be frozen and then lyophilized.

  • Characterization: The swelling behavior, degradation rate, and mechanical properties of the hydrogel can be evaluated. FTIR can be used to analyze the chemical structure.

In Vitro Evaluation Protocols

Objective: To assess the antimicrobial activity of the this compound-containing dressings.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Mueller-Hinton agar (MHA) plates

  • Sterile swabs

  • Incubator

  • Dressing samples cut into sterile disks of a specific diameter

  • Control disks (placebo dressing without this compound)

Protocol:

  • Prepare Inoculum: Prepare a bacterial suspension of the test organism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculate Plates: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

  • Apply Disks: Aseptically place the sterile dressing disks (both with and without this compound) onto the surface of the inoculated agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The size of the zone is indicative of the antimicrobial efficacy.

Objective: To evaluate the in vitro biocompatibility of the dressing material by assessing its effect on cell viability.

Materials:

  • Human fibroblast cell line (e.g., NIH3T3)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Dressing samples

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Prepare Extracts: Incubate the dressing samples in cell culture medium for a specified period (e.g., 24 hours) at 37°C to obtain extracts, according to ISO 10993-5 standards.

  • Cell Seeding: Seed fibroblast cells into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treatment: Replace the culture medium with the prepared dressing extracts (at various concentrations) and incubate for 24-72 hours. Include a negative control (cells with fresh medium) and a positive control (cells with a known cytotoxic agent).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate Cell Viability: Express the cell viability as a percentage relative to the negative control.

Objective: To assess the compatibility of the dressing material with blood.

Materials:

  • Fresh human blood with an anticoagulant (e.g., citrate)

  • Phosphate-buffered saline (PBS)

  • Dressing samples

  • Positive control (e.g., deionized water for hemolysis)

  • Negative control (e.g., PBS)

  • Centrifuge

  • Spectrophotometer

Protocol:

  • Prepare Blood Suspension: Dilute the fresh blood with PBS.

  • Incubation: Add the dressing samples to tubes containing the diluted blood. Also, prepare positive and negative control tubes. Incubate all tubes at 37°C for a specific time (e.g., 1-2 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the red blood cells.

  • Measure Hemolysis: Transfer the supernatant to a new tube and measure the absorbance of the hemoglobin released at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculate Hemolysis Percentage: Calculate the percentage of hemolysis for the dressing samples relative to the positive control (100% hemolysis). A hemolysis percentage below 5% is generally considered non-hemolytic.

Visualization of Key Processes

The following diagrams illustrate important concepts related to the application of this compound in wound healing.

Hemostasis_Pathway BSG This compound FXII Factor XII (Hageman Factor) BSG->FXII activates FXIIa Activated Factor XII (FXIIa) FXII->FXIIa Intrinsic_Pathway Intrinsic Coagulation Cascade FXIIa->Intrinsic_Pathway initiates Thrombin Thrombin Intrinsic_Pathway->Thrombin generates Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Thrombin->Fibrinogen converts

This compound's role in the hemostasis cascade.

Antimicrobial_Mechanism BSG This compound Bi_ion Bismuth Ion (Bi³⁺) BSG->Bi_ion releases Thiol_Groups Thiol Groups in Bacterial Proteins Bi_ion->Thiol_Groups binds to Bacterial_Cell Bacterial Cell Cell_Wall Cell Wall/ Membrane Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Protein_Denaturation Protein Denaturation Thiol_Groups->Protein_Denaturation leads to Protein_Denaturation->Cell_Wall disrupts integrity of

Antimicrobial mechanism of action of this compound.

Experimental_Workflow cluster_Preparation Dressing Preparation cluster_Evaluation Dressing Evaluation Synthesis 1. This compound Synthesis Incorporation 2. Incorporation into Bioabsorbable Polymer Synthesis->Incorporation Fabrication 3. Dressing Fabrication (Electrospinning/Hydrogel) Incorporation->Fabrication Antimicrobial 4. Antimicrobial Testing Fabrication->Antimicrobial Biocompatibility 5. Biocompatibility (Cytotoxicity, Hemocompatibility) Fabrication->Biocompatibility InVivo 6. In Vivo Wound Healing Studies Biocompatibility->InVivo

General experimental workflow for developing and testing dressings.

References

Investigating the Anti-inflammatory Effects of Bismuth Subgallate in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Bismuth subgallate, a compound known for its astringent and hemostatic properties, has demonstrated significant anti-inflammatory potential. In vitro studies utilizing macrophage cell lines, such as RAW 264.7, have begun to elucidate the mechanisms by which this compound mitigates inflammatory responses. These investigations are pivotal for understanding its therapeutic applications in inflammatory conditions. This document provides a comprehensive overview of the experimental data, detailed protocols for key assays, and visual representations of the implicated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This data is based on findings that indicate a dose-dependent suppression of key inflammatory mediators.[1]

Table 1: Effect of this compound on Nitric Oxide (NO) Production

This compound ConcentrationLPS StimulationNO Production (% of LPS Control)
0 µM (Control)-Not Applicable
0 µM (LPS only)+100%
Low Concentration+Dose-dependent reduction
Medium Concentration+Dose-dependent reduction
High Concentration+Dose-dependent reduction

Note: Specific concentrations and IC50 values are pending full-text analysis of primary literature. The trend indicates a significant, dose-dependent inhibition.

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production

This compound ConcentrationLPS StimulationPGE2 Production (% of LPS Control)
0 µM (Control)-Not Applicable
0 µM (LPS only)+100%
Low Concentration+Dose-dependent reduction
Medium Concentration+Dose-dependent reduction
High Concentration+Dose-dependent reduction

Note: The inhibition of PGE2 production by this compound is also dose-dependent.[1] This effect is linked to the inhibition of COX-2 activity and mPGES protein expression.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

1. Cell Culture and LPS Stimulation of RAW 264.7 Macrophages

  • Objective: To culture RAW 264.7 macrophage cells and stimulate them with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Materials:

    • RAW 264.7 cell line

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Lipopolysaccharide (LPS) from E. coli

    • This compound

    • Phosphate-Buffered Saline (PBS)

    • Cell culture flasks, plates, and incubator (37°C, 5% CO₂)

  • Protocol:

    • Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells every 2-3 days to maintain exponential growth.

    • Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1 x 10⁵ cells/mL.

    • Allow the cells to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept below 0.1%) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and nitric oxide production).

2. Nitric Oxide (NO) Assay (Griess Assay)

  • Objective: To quantify the production of nitric oxide in the cell culture supernatant.

  • Materials:

    • Cell culture supernatant from treated and untreated RAW 264.7 cells

    • Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

    • Sodium nitrite standard solution

    • 96-well plate

    • Microplate reader

  • Protocol:

    • After the incubation period, collect 50-100 µL of cell culture supernatant from each well.

    • Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

3. Prostaglandin E2 (PGE2) ELISA

  • Objective: To measure the concentration of PGE2 in the cell culture supernatant.

  • Materials:

    • Cell culture supernatant

    • Commercially available PGE2 ELISA kit

    • Microplate reader

  • Protocol:

    • Collect the cell culture supernatant after treatment and stimulation.

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to a pre-coated microplate.

      • Incubating with a PGE2-specific antibody and a conjugated secondary antibody.

      • Adding a substrate solution to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance.

    • Calculate the PGE2 concentration from the standard curve provided in the kit.

4. Western Blot for iNOS and COX-2 Expression

  • Objective: To determine the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Materials:

    • Treated and untreated RAW 264.7 cell lysates

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer buffer and membrane (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply the chemiluminescent substrate and capture the image using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for investigating the anti-inflammatory effects of this compound in cell culture.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays culture Culture RAW 264.7 Cells seed Seed Cells in Plates culture->seed adhere Overnight Adhesion seed->adhere pretreat Pre-treat with This compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Nitric Oxide (NO) Assay (Griess Assay) stimulate->griess elisa PGE2 ELISA stimulate->elisa western Western Blot (iNOS, COX-2) stimulate->western

Caption: Experimental workflow for studying this compound's anti-inflammatory effects.

Hypothesized Signaling Pathway of this compound's Anti-inflammatory Action

While direct evidence for this compound's interaction with specific signaling pathways is still emerging, a hypothesized mechanism of action can be proposed based on its known inhibitory effects on iNOS and COX-2 expression. The activation of both iNOS and COX-2 in response to LPS is predominantly regulated by the NF-κB and MAPK signaling pathways. Therefore, it is plausible that this compound exerts its anti-inflammatory effects by inhibiting one or both of these pathways.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_p p38, JNK, ERK (Phosphorylation) TLR4->MAPK_p IKK IKK Activation TLR4->IKK iNOS_COX2 iNOS & COX-2 Gene Expression MAPK_p->iNOS_COX2 IkBa_deg IκBα Degradation IKK->IkBa_deg NFkB_trans NF-κB Nuclear Translocation IkBa_deg->NFkB_trans NFkB_trans->iNOS_COX2 Inflammation Inflammatory Response (NO, PGE2) iNOS_COX2->Inflammation BSG This compound BSG->MAPK_p BSG->IKK

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.

References

The use of bismuth subgallate in veterinary medicine for gastrointestinal issues

Author: BenchChem Technical Support Team. Date: December 2025

Topic: The Use of Bismuth Subgallate in Veterinary Medicine for Gastrointestinal Issues

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heavy metal salt of gallic acid, presenting as a fine, yellow, odorless powder.[1] For many years, various bismuth compounds have been utilized in both human and veterinary medicine to address gastrointestinal (GI) disorders.[2][3] this compound is particularly noted for its poor solubility and minimal absorption from the GI tract, allowing for localized action within the gut lumen.[1][2] Its primary applications in veterinary medicine revolve around its use as an antidiarrheal agent, gastrointestinal protectant, and internal deodorant.[2][4] These application notes provide a summary of the current understanding of this compound's mechanism of action, pharmacokinetics, and protocols for its evaluation in veterinary species for the management of GI issues.

Mechanism of Action

The therapeutic effects of this compound in the gastrointestinal tract are multifaceted and primarily localized. Systemic absorption is not required for its activity.[2]

  • Protective and Astringent Effects: Upon oral administration, this compound reacts with gastric mucus to form a protective layer over the intestinal mucosa.[1][5] This coating physically protects the lining from irritation and peptic degradation, which can aid in the healing of ulcers and erosions.[1] Its strong astringent properties help to precipitate proteins, which can reduce inflammation and fluid secretion.[5][6]

  • Antimicrobial Activity: Bismuth compounds, including this compound, exhibit antimicrobial properties against a range of GI pathogens such as E. coli, Salmonella, Shigella, and Helicobacter pylori.[1][7] The bismuth ion is believed to exert its antimicrobial effect by binding to thiol groups in bacterial proteins and enzymes, leading to their denaturation and subsequent disruption of bacterial cell wall integrity and function.[6][7]

  • Toxin and Water Adsorption: In the large intestine, this compound can adsorb excess water and bacterial toxins, contributing to the formation of firmer stools and reducing the clinical signs of diarrhea.[1][8]

  • Anti-inflammatory and Other Effects: The gallate component of the molecule possesses antioxidant properties, which may help in reducing oxidative stress in the gut.[7] Furthermore, bismuth compounds are thought to stimulate the secretion of protective prostaglandins, mucosal bicarbonate, and epithelial growth factor (EGF), further enhancing the defense of the gastric mucosa.[1]

  • Odor Neutralization: As an internal deodorant, this compound functions by binding to volatile sulfur compounds, such as hydrogen sulfide and mercaptans, produced by colonic bacteria. This forms insoluble bismuth sulfide, neutralizing malodorous compounds in feces and flatus.[6][7][9]

Figure 1. Mechanism of Action of this compound in the GI Tract cluster_lumen GI Lumen (Local Action) cluster_effects Therapeutic Outcomes BSG Oral Administration of This compound Coat Forms Protective Coat on Mucosa BSG->Coat Adsorb Adsorbs Water & Toxins BSG->Adsorb Antimicrobial Antimicrobial Action BSG->Antimicrobial Deodorize Binds Sulfur Compounds BSG->Deodorize Heal Promotes Healing (Ulcers, Erosions) Coat->Heal Diarrhea Reduces Diarrhea Adsorb->Diarrhea Pathogen Inhibits GI Pathogens Antimicrobial->Pathogen Odor Reduces Fecal/Flatus Odor Deodorize->Odor

Figure 1. Mechanism of Action of this compound in the GI Tract.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its limited systemic exposure following oral administration.

Figure 2. Pharmacokinetic Pathway of this compound Oral Oral Administration GI GI Tract Oral->GI Feces Excretion in Feces (>99% of Dose) GI->Feces Local Action Absorb Minimal Systemic Absorption (<0.04%) GI->Absorb Plasma Plasma (>90% Protein Bound) Absorb->Plasma Tissues Distribution to Tissues (Highest in Kidney) Plasma->Tissues Elim Elimination (Urine & Bile) Tissues->Elim

Figure 2. Pharmacokinetic Pathway of this compound.

Data Summary: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters, primarily derived from human data due to a lack of extensive veterinary-specific studies.[1]

ParameterValue / DescriptionCitation
Oral Bioavailability Very low; reported as low as 0.04% in humans.[1]
Absorption Occurs mainly in the upper small intestine. Absorption can be enhanced by concomitant intake of citrate and sulfhydryl-containing compounds and decreased by antacids.[1]
Plasma Protein Binding High; >90% for the absorbed bismuth component.[1]
Distribution Distributed throughout all tissues, with the highest concentrations found in the kidney.[1]
Metabolism In the GI tract, it can form other bismuth salts like bismuth oxychloride upon contact with gastric juice.[1]
Elimination The unabsorbed majority is excreted in the feces. Absorbed bismuth is eliminated via both urinary and biliary routes.[1]
Blood Clearance Ranges from 50 to 95 mL/min for the bismuth component.[1]

Application in Veterinary Medicine

Bismuth compounds are used in veterinary medicine for treating simple diarrhea and other GI disturbances in species including dogs, cats, horses, and cattle.[4][10] It is important to distinguish this compound from bismuth subsalicylate. This compound does not contain salicylate, which is a key consideration for species sensitive to salicylates, such as cats.[11][12]

Data Summary: Veterinary Dosage Considerations

SpeciesDrugDosageCitation
DogsBismuth Subsalicylate1-3 mL/kg, PO, divided throughout the day
Horses (Foals)Bismuth Subsalicylate0.5-1.0 mL/kg, PO, q 6h
Horses (Adult)Bismuth Subsalicylate6-10 fl. oz. (approx. 180-300 mL) per dose[10]
CattleBismuth Subsalicylate6-10 fl. oz. (approx. 180-300 mL) per dose[10]

Note: The dosages listed are for bismuth subsalicylate and are provided for context only. They should not be directly applied to this compound without professional veterinary guidance.

Proposed Experimental Protocol

Given the limited number of published, controlled studies on this compound for GI issues in veterinary medicine, the following section outlines a proposed protocol for a pilot study to evaluate its efficacy and safety in a canine model of acute, uncomplicated diarrhea.

Title: A Pilot Study to Evaluate the Efficacy of this compound for the Management of Acute Diarrhea in Dogs.

Objective: To determine the effect of orally administered this compound on the resolution of clinical signs and fecal consistency in dogs with acute, uncomplicated diarrhea.

Methodology:

  • Animal Subjects:

    • Species: Healthy adult dogs of mixed breeds, 1-5 years of age.

    • Inclusion Criteria: Dogs presenting with acute diarrhea (fecal score > 4 on a 5-point scale) for less than 48 hours, otherwise bright and healthy.

    • Exclusion Criteria: Dogs with signs of systemic illness, history of GI surgery, receiving other GI medications, or suspected infectious enteritis requiring antimicrobial therapy.

  • Experimental Design:

    • A randomized, placebo-controlled, blinded study.

    • Group 1 (Control, n=10): Placebo (e.g., cellulose powder in a capsule) administered orally three times daily for 3 days.

    • Group 2 (Treatment, n=10): this compound (e.g., 20 mg/kg) administered orally three times daily for 3 days.

    • All dogs will receive standard supportive care (e.g., a bland diet).

  • Data Collection and Parameters:

    • Primary Endpoint: Time to resolution of diarrhea (defined as the first of two consecutive fecal scores ≤ 2).

    • Secondary Endpoints:

      • Daily Fecal Scoring (1=very hard, 5=watery diarrhea).

      • Clinical Assessment Score (appetite, activity, demeanor) daily.

      • Adverse Event Monitoring (vomiting, constipation, changes in tongue/stool color).

      • Optional: Fecal microbiome analysis (16S rRNA sequencing) from samples collected at Day 0 and Day 4 to assess changes in microbial diversity and composition.

  • Statistical Analysis:

    • The primary endpoint (time to resolution) will be analyzed using survival analysis (Kaplan-Meier).

    • Daily fecal and clinical scores will be compared between groups using a repeated-measures analysis of variance (ANOVA).

    • A p-value of <0.05 will be considered statistically significant.

Figure 3. Proposed Experimental Workflow for Canine Diarrhea Study Start Screening & Enrollment (Dogs with Acute Diarrhea) Baseline Baseline Assessment (Day 0) - Clinical Score - Fecal Score & Sample Start->Baseline Random Randomization Baseline->Random GroupA Group 1: Placebo TID Random->GroupA GroupB Group 2: this compound TID Random->GroupB Monitor Daily Monitoring (Days 1-3) - Clinical & Fecal Scores - Adverse Events GroupA->Monitor GroupB->Monitor Endpoint Final Assessment (Day 4) - Fecal Sample Collection Monitor->Endpoint Analysis Data Analysis - Time to Resolution - Score Comparisons - Microbiome Analysis Endpoint->Analysis End Study Conclusion Analysis->End

Figure 3. Proposed Experimental Workflow for Canine Diarrhea Study.

Safety and Toxicology

This compound is generally considered safe for short-term oral use due to its minimal absorption.[1]

  • Common Side Effects: A temporary and harmless darkening of the stool to a grey-black or greenish-black color is common and expected.[4] Darkening of the tongue may also occur.[8]

  • Neurotoxicity: While rare, chronic ingestion of large quantities of bismuth compounds can lead to bismuth-related neurotoxicity, characterized by progressive encephalopathy, myoclonus, and ataxia.[13][14] This is primarily a concern with long-term, high-dose use and is reversible upon discontinuation of the agent.[13]

  • Contraindications: Bismuth compounds should be used with caution in animals with known hypersensitivity or those with significant gastric or intestinal ulceration or bleeding disorders.[4]

Conclusion and Future Directions

This compound is a GI agent with multiple mechanisms of action that support its use for treating uncomplicated diarrhea and other minor intestinal disturbances in veterinary species. Its poor absorption profile contributes to its safety for short-term use. However, there is a notable lack of controlled clinical trials and established dosage regimens specifically for this compound in veterinary medicine. Future research should focus on conducting robust clinical studies, like the one proposed, to establish species-specific dosing, confirm efficacy, and further characterize its effects on the gut microbiome. Such studies are essential for providing an evidence-based foundation for its use by veterinary professionals.

References

Troubleshooting & Optimization

Overcoming challenges in the large-scale synthesis of bismuth subgallate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale synthesis of bismuth subgallate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product has a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction between the bismuth salt and gallic acid may not have gone to completion.

    • Solution: Ensure the molar ratio of gallic acid to the bismuth precursor is optimized. Some literature suggests a slight excess of gallic acid, for instance, a molar ratio of 1.1:1 to 1.2:1 (gallic acid to bismuth nitrate), can improve the yield.[1] Also, verify that the reaction time and temperature are adequate for the chosen synthesis method.

  • Precipitation of Bismuth Basic Salts: Bismuth nitrate can hydrolyze in water to form insoluble basic bismuth salts, which reduces the amount of bismuth available to react with gallic acid.[1]

    • Solution: Maintain an acidic environment during the initial mixing of reactants to prevent premature precipitation. The synthesis method starting from bismuth trioxide dissolved in concentrated nitric acid is designed to address this issue.[1]

  • Loss During Washing: Excessive washing or the use of a washing solvent in which this compound has some solubility can lead to product loss.

    • Solution: Use deionized water for washing the precipitate.[1] Minimize the volume of washing solvent used while ensuring impurities are adequately removed.

Q2: The purity of my this compound does not meet the required specifications. How can I improve it?

A2: Purity is a critical parameter for pharmaceutical applications. Here’s how to address common purity issues:

  • Starting Material Impurities: The purity of your final product is highly dependent on the purity of your starting materials, particularly the bismuth source.

    • Solution: For high-purity applications, it may be necessary to purify the bismuth precursor. One method involves the preliminary precipitation of bismuth from nitrate solutions as an oxohydroxonitrate to remove metal impurities.[2][3]

  • Presence of Unreacted Gallic Acid: Free gallic acid is a common impurity.

    • Solution: Ensure the reaction goes to completion by optimizing the reaction time and temperature. Washing the final product with ethanol can help remove residual gallic acid, as this compound is practically insoluble in it.[4]

  • Nitrate Impurities: If using a nitrate-based bismuth precursor, residual nitrate can be a challenging impurity to remove.

    • Solution: Thoroughly wash the precipitated this compound with deionized water. The absence of a reddish-brown ring when the filtrate is layered on a ferrous sulfate and sulfuric acid solution indicates the removal of nitrates.[5]

  • Other Metal Impurities (Copper, Lead, Silver, Arsenic): These are common impurities in bismuth salts.

    • Solution: Use high-purity starting materials. The USP provides specific tests for these impurities to ensure they are within acceptable limits.[5]

Q3: My this compound is discolored. What could be the cause?

A3: this compound is a yellow powder.[4] Discoloration can indicate the presence of impurities or degradation.

  • Exposure to Light: this compound is known to be affected by light, which can cause it to darken.[4]

    • Solution: Store the final product in well-closed, light-resistant containers.[4][5]

  • Impurities: The presence of certain metal impurities can also affect the color of the final product.

    • Solution: Refer to the solutions for improving purity in Q2.

Q4: I am considering a more environmentally friendly synthesis route. What are my options?

A4: Traditional synthesis methods often involve nitric acid and large volumes of water, making them less environmentally friendly.[6][7]

  • Mechanochemical Synthesis: This "green chemistry" approach involves the grinding of solid reactants, often with a small amount of liquid additive (Liquid-Assisted Grinding or LAG).[6] This method can reduce or eliminate the need for bulk solvents.

    • Considerations: The reactivity of bismuth oxide (a common precursor in this method) can vary, and some batches may require thermal activation.[6] The reaction environment and milling conditions need to be carefully controlled.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis and quality control of this compound.

Table 1: Reaction Parameters for this compound Synthesis

ParameterConventional Precipitation MethodMechanochemical Method
Bismuth Precursor Bismuth Nitrate Pentahydrate or Bismuth Trioxide[1]Bismuth(III) Oxide (Bi₂O₃)[6]
Gallic Acid Source Gallic Acid[1]Gallic Acid[6]
Molar Ratio (Gallic Acid:Bi) 1.1:1 to 1.2:1[1]Stoichiometric ratios have been tested[6]
Solvent/Liquid Additive Water, Nitric Acid[1]Water, Propanol, Acetone, DMF, Ethanol[6]
Reaction Temperature Elevated temperatures (e.g., 60°C)[1]Often room temperature with optional heating[6]
Reaction Time Can be several hoursTypically shorter, from minutes to hours[6]

Table 2: Quality Control Specifications for this compound

ParameterSpecificationReference
Assay (as Bi₂O₃, dried basis) 52.0% – 57.0%[5]
Assay (as Bi, dried basis) 47.0% – 51.0%[4]
Loss on Drying Not more than 6.0% (1 g, 105°C, 3 hours)[4]
Arsenic Not more than 7.5 ppm[5]
Limit of Nitrate No reddish-brown color at the contact zone[5]
Free Gallic Acid Residue on evaporation of ethanol extract ≤ 5.0 mg[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Precipitation from Bismuth Trioxide

This protocol is adapted from a cost-effective method that avoids the use of expensive and hygroscopic bismuth nitrate pentahydrate.[1]

  • Preparation of Bismuth Nitrate Solution: In a well-ventilated fume hood, dissolve 57.8 g of bismuth trioxide in 80 mL of 68% (w/w) concentrated nitric acid with stirring. Once the bismuth trioxide is completely dissolved, cool the solution to room temperature. Slowly add 50 mL of deionized water to the solution.

  • Preparation of Gallic Acid Solution: In a separate beaker, dissolve the stoichiometric equivalent of gallic acid (based on a 1.1:1 to 1.2:1 molar ratio to bismuth) in 200 mL of deionized water. Heat gently if necessary to achieve complete dissolution, then cool the solution to 60°C.

  • Precipitation: Slowly add the warm gallic acid solution to the bismuth nitrate solution with constant stirring. A yellow precipitate of this compound will form. Maintain the temperature and continue stirring for at least 20 minutes to ensure the reaction is complete.

  • Filtration and Washing: Filter the yellow precipitate using a Buchner funnel. Wash the filter cake with warm (50°C) deionized water until the filtrate is free of nitrate ions (test with ferrous sulfate and sulfuric acid as per USP guidelines[5]).

  • Drying: Dry the purified this compound in an oven at 105°C for 3 hours.[4]

  • Storage: Store the final product in a well-closed, light-resistant container.

Protocol 2: Mechanochemical Synthesis of this compound

This protocol is based on a greener, solvent-minimized approach.[6]

  • Reactant Preparation: Weigh stoichiometric amounts of bismuth(III) oxide (Bi₂O₃) and gallic acid.

  • Milling: Place the reactants into a milling jar with grinding media (e.g., stainless steel balls). For Liquid-Assisted Grinding (LAG), add a small, controlled amount of a liquid additive such as water or propanol (e.g., 50 µL per 200 mg of reaction mixture).

  • Grinding Process: Mill the mixture for a specified time (e.g., 30-60 minutes) at a set frequency. The optimal time and frequency will depend on the specific milling equipment used.

  • Optional Heating: In some cases, heating the reaction mixture inside the jars (e.g., at 85°C for 30 minutes) prior to or during milling can improve the reaction.[6]

  • Product Recovery: After milling, retrieve the product from the jar.

  • Purification: If necessary, wash the product to remove any unreacted starting materials.

  • Drying and Storage: Dry the final product and store it in a light-resistant container.

Visualizations

experimental_workflow_precipitation cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_purification Purification & Drying Bi2O3 Bismuth Trioxide DissolveBi Dissolve Bi₂O₃ in HNO₃ Bi2O3->DissolveBi HNO3 Conc. Nitric Acid HNO3->DissolveBi GallicAcid Gallic Acid DissolveGA Dissolve Gallic Acid GallicAcid->DissolveGA Water1 Deionized Water Water1->DissolveGA Water2 Deionized Water Wash Washing Water2->Wash AddWater1 Add Water DissolveBi->AddWater1 Precipitate Precipitation AddWater1->Precipitate DissolveGA->Precipitate Filter Filtration Precipitate->Filter Filter->Wash Dry Drying Wash->Dry FinalProduct This compound Dry->FinalProduct

Caption: Workflow for the precipitation synthesis of this compound.

logical_relationship_troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Corrective Action LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReaction Side Reactions (e.g., Hydrolysis) LowYield->SideReaction Impurity High Impurity Impurity->IncompleteReaction ImpureReactants Impure Reactants Impurity->ImpureReactants InefficientWashing Inefficient Washing Impurity->InefficientWashing OptimizeParams Optimize Reaction Parameters (Ratio, T, t) IncompleteReaction->OptimizeParams ControlpH Control pH / Acidity SideReaction->ControlpH PurifyReactants Purify Bismuth Precursor ImpureReactants->PurifyReactants ImproveWashing Improve Washing Protocol InefficientWashing->ImproveWashing

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Investigating Drug-Induced Discoloration of the Tongue and Stools

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering temporary darkening of the tongue and stools as a potential side effect in preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the temporary darkening of the tongue and stools observed with certain oral compounds?

A1: The most well-documented mechanism, particularly for compounds containing bismuth, is a chemical reaction. Bismuth salts react with trace amounts of sulfur present in saliva and the gastrointestinal tract to form bismuth sulfide (Bi₂S₃), a black, insoluble compound.[1] This discoloration is considered harmless and temporary, resolving after discontinuation of the compound.[2][3][4]

Q2: Are there other mechanisms that can lead to drug-induced tongue discoloration?

A2: Yes, several other mechanisms can contribute to tongue discoloration. These include:

  • Increased Melanin Production: Some drugs may stimulate melanocytes, leading to hyperpigmentation.[5]

  • Direct Deposition: The drug or its metabolites may deposit directly into the tissues of the tongue.[5]

  • Formation of Other Pigments: Certain compounds can trigger the formation of other pigments, such as lipofuscin.[5]

  • Alteration of Oral Microbiota: Changes in the balance of bacteria in the mouth can lead to the growth of chromogenic (color-producing) bacteria, which can contribute to a "black hairy tongue" appearance.[6]

Q3: How can we differentiate between bismuth-induced discoloration and other potential causes of darkened stools, such as gastrointestinal bleeding?

A3: This is a critical consideration during clinical trials. While bismuth-induced black stools are generally tarry or grayish-black and not associated with other symptoms, gastrointestinal bleeding (melena) typically produces black, tarry, and foul-smelling stools. Melena is also often accompanied by other clinical signs such as anemia, fatigue, and abdominal pain. In a research setting, fecal occult blood tests (FOBT) can be employed to distinguish between the two.

Q4: What factors can influence the extent of discoloration observed?

A4: The degree of discoloration can be influenced by several factors, including:

  • The dosage of the administered compound.

  • The formulation and bioavailability of the active pharmaceutical ingredient (API).

  • Individual variations in the oral and gut microbiome, which can affect the availability of sulfur-containing compounds.

  • Dietary factors that may alter the composition of the gut microbiota.

  • Concomitant medications that may affect the gastrointestinal environment.

Troubleshooting Guide

Issue: Unexpected or severe discoloration observed in preclinical animal models.

Troubleshooting Steps:

  • Verify Compound Integrity: Confirm the stability and purity of the investigational drug. Impurities could potentially contribute to the observed discoloration.

  • Analyze Diet and Water: Assess the diet and water source for high levels of sulfur-containing compounds that could be reacting with the test article.

  • Microbiome Analysis: Conduct a baseline and post-treatment analysis of the gut microbiome of the animals to identify any significant shifts that might correlate with the discoloration.

  • Histopathological Examination: Perform a thorough histopathological examination of the tongue and gastrointestinal tract to rule out any tissue damage or inflammation associated with the discoloration.

Issue: Difficulty in predicting the discoloration potential of a new chemical entity (NCE).

Troubleshooting Steps:

  • In Vitro Chemical Reactivity Assay: A simple in vitro assay can be developed to assess the propensity of the NCE to react with sulfur-containing compounds (e.g., sodium sulfide) to form a precipitate. The color and intensity of the precipitate can provide an early indication of discoloration potential.

  • Adapt Existing In Vitro Models: While specific models for tongue and stool discoloration are not standard, existing 3D tissue models of the oral mucosa or intestinal epithelium can be adapted.[7] Following exposure to the NCE, the tissue models can be visually inspected and analyzed for any color changes.

  • Utilize Animal Models for GI Effects: Standard animal models used for assessing gastrointestinal side effects can be modified to specifically monitor for discoloration of the tongue and feces.[8][9]

Data Presentation: Mechanisms of Drug-Induced Discoloration

Mechanism of DiscolorationExample Drug ClassesAffected TissuesNotes
Chemical Reaction (Sulfide Formation) Bismuth-containing compoundsTongue, StoolsHarmless and temporary.[1]
Increased Melanin Production Antimalarials, certain chemotherapeuticsSkin, Oral Mucosa, NailsCan be exacerbated by sun exposure.[5][10]
Direct Drug/Metabolite Deposition Minocycline, SilverSkin, Gums, ScleraDiscoloration may be blue-gray or brown.[5]
Iron Deposition Iron supplements, some antibioticsStools, TeethCan cause dark green or black stools.
Alteration of Oral Microbiota AntibioticsTongueCan lead to "black hairy tongue."[6]

Experimental Protocols

Protocol: In Vitro Sulfide Reactivity Assay for Predicting Discoloration Potential

Objective: To provide a rapid, early-stage assessment of the likelihood of a test compound to cause discoloration via reaction with sulfur compounds.

Materials:

  • Test compound solution at various concentrations.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Sodium sulfide (Na₂S) solution (freshly prepared).

  • 96-well microplate.

  • Plate reader capable of measuring absorbance at various wavelengths.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable vehicle (e.g., DMSO, water).

    • Create a serial dilution of the test compound in PBS to achieve a range of final concentrations.

    • Prepare a fresh 1% (w/v) solution of sodium sulfide in deoxygenated water.

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the test compound dilution.

    • Include a vehicle control (PBS with the same concentration of the vehicle used for the test compound).

    • Add 10 µL of the sodium sulfide solution to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Collection and Analysis:

    • Visually inspect the plate for the formation of any precipitate and note any color changes.

    • Measure the absorbance of each well at 405 nm and 600 nm using a plate reader.

    • An increase in absorbance is indicative of precipitate formation.

    • The intensity of the color change can be quantified and compared across different concentrations of the test compound.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation invitro_start Test Compound sulfide_reactivity Sulfide Reactivity Assay invitro_start->sulfide_reactivity Chemical Screen oral_mucosa_model 3D Oral Mucosa Model invitro_start->oral_mucosa_model Cell-Based Assay intestinal_model Intestinal Epithelium Model invitro_start->intestinal_model Cell-Based Assay discoloration_potential Discoloration Potential Assessment sulfide_reactivity->discoloration_potential Precipitate Formation? oral_mucosa_model->discoloration_potential Tissue Discoloration? intestinal_model->discoloration_potential Tissue Discoloration? animal_model Rodent Model Dosing discoloration_potential->animal_model If High Potential tongue_exam Visual Tongue Examination animal_model->tongue_exam fecal_analysis Fecal Colorimetric Analysis animal_model->fecal_analysis histopathology Histopathology of GI Tract tongue_exam->histopathology fecal_analysis->histopathology go_nogo Go/No-Go Decision for Further Development histopathology->go_nogo Safety Assessment

Caption: Workflow for investigating drug-induced discoloration.

References

Optimizing the concentration of bismuth subgallate for maximum antimicrobial effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bismuth subgallate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experimental design and interpretation for maximizing the antimicrobial effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action for this compound?

A1: The antimicrobial activity of this compound is multifaceted, primarily attributed to the action of the bismuth ion (Bi³⁺). The key mechanisms include:

  • Cell Wall Disruption: Bismuth ions can bind to and disrupt the integrity of the bacterial cell wall and membrane.[1][2]

  • Protein Denaturation: Bi³⁺ has a high affinity for thiol groups (-SH) found in bacterial proteins, including enzymes. This binding can lead to protein denaturation and inactivation.

  • Enzyme Inhibition: Bismuth compounds can inhibit essential bacterial enzymes, such as urease, catalase, and lipase.[3] They have also been shown to inhibit metallo-β-lactamases, potentially reversing some antibiotic resistance.[4]

  • Interference with Iron Homeostasis: Bismuth can disrupt bacterial iron uptake by binding to siderophores, the molecules bacteria use to acquire iron. This leads to iron deprivation within the bacterial cell, impairing critical processes like the electron transport chain and ATP synthesis.[5][6][7]

  • Disruption of Proton Motive Force: By interfering with the electron transport chain, bismuth can dissipate the proton motive force across the bacterial membrane, which is crucial for energy production and other cellular functions.[5][6]

Q2: What is the known antimicrobial spectrum of this compound?

A2: this compound has demonstrated activity against a range of opportunistic pathogens. One study indicated good antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus epidermidis.[8] However, it's important to note that the efficacy can be strain-dependent, and in some cases, other bismuth salts may show greater potency. For instance, one report found that a 0.25 mg application of this compound did not produce a zone of inhibition against Aggregatibacter actinomycetemcomitans or Streptococcus mutans, while bismuth acetate and nitrate did.

Q3: How does the solubility of this compound affect antimicrobial testing?

A3: this compound is poorly soluble in water, which presents a significant challenge for standard antimicrobial susceptibility testing methods like broth microdilution and agar diffusion. Its insolubility can lead to inconsistent results and underestimation of its true antimicrobial potential. To address this, it is often necessary to dissolve the compound in a solvent like dimethyl sulfoxide (DMSO) before preparing dilutions for your assay.

Q4: Are there standardized protocols for testing the antimicrobial activity of this compound?

A4: While there are no protocols specifically tailored to this compound, you can adapt standard methodologies from the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12][13] The key is to ensure the compound is adequately solubilized or suspended to allow for uniform exposure to the microorganisms. See the Experimental Protocols section below for a recommended starting point.

Data Presentation

The following tables summarize the antimicrobial activity of various bismuth compounds against common pathogens. Note: Specific MIC and zone of inhibition data for this compound are limited in publicly available literature. The data presented for other bismuth compounds are for comparative and illustrative purposes. Researchers should determine the precise MIC and zone of inhibition for this compound against their specific strains of interest.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Bismuth Compounds

CompoundMicroorganismMIC (µg/mL)Reference
Bismuth SubsalicylateHelicobacter pylori4 - 32[14]
Colloidal Bismuth SubcitrateHelicobacter pylori1 - 8[14]
Bismuth SubnitrateS. aureus, P. aeruginosa>1280[14]
Bismuth-thiol (BisBAL)Staphylococcus aureus≤ 7 µM Bi³⁺[15]
Bismuth NanoparticlesCandida auris1 - 4[16]
Synthetic Bismuth CompoundsClostridium difficile< 1[17][18]
Bismuth/Silver NanoparticlesE. coli3.44[19]
Bismuth/Silver NanoparticlesS. aureus1.72[19]

Table 2: Zone of Inhibition (ZoI) for Bismuth Compounds

CompoundMicroorganismConcentrationZone of Inhibition (mm)Reference
This compoundA. actinomycetemcomitans0.25 mg0
This compoundS. mutans0.25 mg0
Bismuth-thiol (BisBAL) coated rodS. epidermidis50 or 75 mM≥30 for >25 days[20]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination of this compound

This protocol is adapted from CLSI guidelines for testing water-insoluble compounds.

1. Preparation of this compound Stock Solution: a. Due to its poor aqueous solubility, prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). For example, a 10 mg/mL stock solution. b. Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.

2. Preparation of Microtiter Plates: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium. b. It is crucial to keep the final concentration of DMSO in the wells at a level that does not inhibit bacterial growth (typically ≤1%). To achieve this, the initial dilution of the stock solution into the broth should be at least 1:100.

3. Inoculum Preparation: a. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. b. Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

4. Incubation: a. Inoculate the wells containing the serially diluted this compound with the bacterial suspension. b. Include appropriate controls:

  • Positive Control: Broth with inoculum (no this compound).
  • Negative Control: Broth only.
  • Solvent Control: Broth with inoculum and the highest concentration of DMSO used in the assay. c. Incubate the plate at 35-37°C for 16-20 hours.

5. Determining the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Agar Disk Diffusion for Zone of Inhibition (ZoI) Assay

1. Preparation of this compound Disks: a. Dissolve this compound in a suitable volatile solvent (e.g., DMSO). b. Impregnate sterile paper disks with a known amount of the this compound solution. c. Allow the solvent to fully evaporate in a sterile environment.

2. Inoculation of Agar Plates: a. Spread a standardized bacterial inoculum (equivalent to a 0.5 McFarland standard) evenly onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile swab. b. Allow the plate to dry for a few minutes.

3. Disk Placement and Incubation: a. Aseptically place the prepared this compound disk onto the center of the inoculated MHA plate. b. Gently press the disk to ensure complete contact with the agar. c. Invert the plate and incubate at 35-37°C for 18-24 hours.

4. Measuring the Zone of Inhibition: a. After incubation, measure the diameter of the clear zone around the disk where bacterial growth has been inhibited. The measurement should be in millimeters.

Troubleshooting Guides

Issue 1: Inconsistent or no antimicrobial activity observed.

  • Possible Cause: Poor solubility of this compound in the test medium.

    • Solution: Ensure complete dissolution of this compound in the initial solvent (e.g., DMSO) before preparing dilutions. Consider using a solvent control to confirm that the solvent itself is not affecting bacterial growth. The final concentration of DMSO should typically be kept below 1%.

  • Possible Cause: The concentration range tested is too low.

    • Solution: Broaden the concentration range of this compound in your assay. Given that some studies show high MICs for other bismuth compounds, you may need to test concentrations up to and exceeding 1000 µg/mL.[14]

  • Possible Cause: The chosen test organism is resistant to bismuth compounds.

    • Solution: Test against a panel of different microorganisms, including both Gram-positive and Gram-negative bacteria, to determine the antimicrobial spectrum.

Issue 2: Precipitation of this compound in the broth microdilution wells.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the broth-solvent mixture.

    • Solution: Decrease the starting concentration of your stock solution and adjust dilutions accordingly. While a higher DMSO concentration might improve solubility, it also increases the risk of solvent-induced toxicity to the bacteria. It's a balance that may require optimization.

Issue 3: Difficulty in interpreting results due to the color of this compound.

  • Possible Cause: this compound is a yellow powder, which can interfere with visual or spectrophotometric readings of bacterial growth.

    • Solution: Use a viability indicator dye, such as resazurin or INT (iodonitrotetrazolium chloride), which changes color in the presence of metabolically active cells. This provides a colorimetric endpoint that is less affected by the compound's native color.

Visualizations

Antimicrobial_Mechanism_of_Bismuth Bi Bismuth Ion (Bi³⁺) IronUptake Iron Homeostasis Bi->IronUptake interferes with Disruption Disruption & Permeabilization Bi->Disruption binds to Denaturation Denaturation & Inactivation Bi->Denaturation binds to Inhibition Enzyme Inhibition Bi->Inhibition inhibits CellWall Bacterial Cell Wall & Membrane Proteins Bacterial Proteins (Thiol Groups) Enzymes Essential Enzymes (e.g., Urease, Catalase) Siderophores Siderophores IronUptake->Siderophores IronDeprivation Iron Deprivation IronUptake->IronDeprivation ETC Electron Transport Chain PMF Proton Motive Force ETC->PMF dissipates EnergyDepletion ATP Depletion & Energy Crisis PMF->EnergyDepletion Disruption->CellWall CellDeath Bacterial Cell Death Disruption->CellDeath Denaturation->Proteins Denaturation->CellDeath Inhibition->Enzymes Inhibition->CellDeath IronDeprivation->ETC disrupts IronDeprivation->CellDeath EnergyDepletion->CellDeath

Caption: Antimicrobial mechanisms of bismuth ions against bacteria.

Experimental_Workflow_MIC Start Start Stock Prepare this compound Stock in DMSO Start->Stock Dilute Serial Dilute in 96-Well Plate with Broth Stock->Dilute AddInoculum Inoculate Wells Dilute->AddInoculum Inoculum Prepare 0.5 McFarland Bacterial Inoculum Inoculum->AddInoculum Incubate Incubate 16-20h at 37°C AddInoculum->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read End End Read->End

Caption: Workflow for MIC determination of this compound.

Troubleshooting_Logic Problem Inconsistent/No Activity CheckSolubility Is the compound fully dissolved in stock? Problem->CheckSolubility CheckConcentration Is the concentration range adequate? CheckSolubility->CheckConcentration Yes Solubilize Optimize Solubilization (e.g., vortex, gentle heat) CheckSolubility->Solubilize No CheckResistance Is the organism known to be resistant? CheckConcentration->CheckResistance Yes IncreaseRange Increase Concentration Range (e.g., up to >1000 µg/mL) CheckConcentration->IncreaseRange No TestPanel Test Against a Panel of Different Bacteria CheckResistance->TestPanel Maybe Success Re-run Assay CheckResistance->Success No Solubilize->Success IncreaseRange->Success TestPanel->Success

Caption: Troubleshooting logic for antimicrobial assays.

References

Technical Support Center: Troubleshooting Interference of Bismuth Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bismuth compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate interference in your biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do bismuth compounds interfere with biological assays?

A1: Bismuth compounds, particularly those containing the Bi(III) ion, are known to interfere with a variety of biological assays through several mechanisms:

  • Enzyme Inhibition: Bismuth can directly inhibit enzyme activity. This often occurs through the interaction with critical amino acid residues, such as cysteine, in the enzyme's active site.[1][2][3] Bismuth can also displace essential metal cofactors, like zinc, leading to a loss of function.[1]

  • Interaction with Thiol-Containing Reagents: Bismuth has a high affinity for thiol groups (-SH) and can form complexes with common assay reagents like dithiothreitol (DTT) and glutathione (GSH).[4][5][6] This can alter the intended function of these reagents and lead to inaccurate results.

  • Precipitation in Aqueous Solutions: Many bismuth salts have poor solubility in biological buffers and can precipitate, especially with changes in pH.[7][8] This precipitation can interfere with optical measurements by causing light scattering in absorbance and fluorescence-based assays.

  • Fluorescence Quenching: Bismuth compounds have been observed to quench the signal in fluorescence-based assays, which can lead to false-positive results in inhibition screens.[9][10]

  • Disruption of Biomolecular Interactions: Bismuth can interfere with the binding of proteins to their substrates, such as DNA or ATP, which is a critical step in many biological processes.[9][11][12]

Q2: Which types of assays are most susceptible to bismuth interference?

A2: A wide range of assays can be affected. Those particularly at risk include:

  • Enzymatic Assays: Especially those involving metalloenzymes or enzymes with critical cysteine residues in their active sites.[1][2]

  • Fluorescence and Luminescence-Based Assays: Due to the potential for signal quenching or precipitation-induced light scatter.[9][13][14]

  • Cell-Based Assays: Bismuth compounds can exhibit cytotoxicity, which can confound the results of assays measuring cell viability, proliferation, or other cellular functions.

  • Binding Assays: Assays that measure the interaction between proteins and other molecules (e.g., protein-DNA, protein-protein, or protein-ligand binding) can be disrupted.[9][11][12]

  • Assays Containing Thiols: The presence of reducing agents like DTT or antioxidants like glutathione can lead to complex formation with bismuth, altering the assay chemistry.[4][6]

Q3: How can I tell if my bismuth compound is interfering with my assay?

A3: A series of control experiments are essential to identify potential interference. Please refer to the Troubleshooting Guide below for specific experimental protocols. Key indicators of interference include:

  • The compound shows activity in multiple, unrelated assays.

  • The dose-response curve has an unusual shape or a very steep slope.

  • The compound's effect is still observed in the absence of the biological target (e.g., enzyme or cell).

  • There is visible precipitation in the assay wells.

  • The interference is dependent on the concentration of other assay components, such as DTT.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating interference from bismuth compounds in your assays.

Issue 1: Suspected Direct Enzyme Inhibition by Bismuth

Question: My bismuth compound shows inhibitory activity in my enzymatic assay. How do I confirm the inhibition is specific to the enzyme and not an artifact?

Answer:

  • Perform a No-Enzyme Control: Run the assay with your bismuth compound but without the enzyme. If you still observe a signal change, the compound is likely interfering with the substrate or detection system.

  • Vary Enzyme Concentration: If the IC50 value of your bismuth compound changes significantly with varying enzyme concentrations, it may indicate non-specific inhibition.

  • Check for Thiol Reactivity: Bismuth readily interacts with thiols.[4][6] If your assay buffer contains DTT or other reducing agents, test for interference by running the assay with and without these agents. A significant shift in potency may indicate a thiol-mediated effect.

Issue 2: Precipitation of Bismuth Compound in Assay Buffer

Question: I observe turbidity or precipitation in my assay plate after adding my bismuth compound. How can I address this?

Answer:

  • Solubility Assessment: First, determine the solubility of your bismuth compound in the assay buffer. You can do this by preparing a serial dilution of the compound in the buffer and visually inspecting for precipitation or measuring light scattering at a wavelength outside the absorbance range of your assay components (e.g., 600 nm).

  • pH Adjustment: The solubility of bismuth salts can be highly pH-dependent.[15] Experiment with slight adjustments to the buffer pH to see if solubility can be improved without compromising assay performance.

  • Inclusion of Solubilizing Agents: In some cases, the addition of a low concentration of a non-ionic detergent (e.g., Triton X-100, Tween-20) can help to prevent aggregation and precipitation of compounds.[16] However, be sure to test the effect of the detergent on your assay in a control experiment.

Issue 3: Interference in Fluorescence-Based Assays

Question: My bismuth compound is showing up as a hit in my fluorescence-based assay. How do I rule out fluorescence quenching?

Answer:

  • Directly Measure Fluorescence Quenching: Prepare a solution of the fluorescent probe used in your assay. Add your bismuth compound at the same concentrations used in the assay and measure the fluorescence. A concentration-dependent decrease in fluorescence indicates quenching.

  • Counter-Screen: If available, use an orthogonal assay with a different detection method (e.g., absorbance-based or label-free) to confirm the activity of the bismuth compound.

Quantitative Data on Bismuth Compound Interference

The following tables summarize quantitative data on the inhibitory effects of bismuth compounds from the literature.

Table 1: Inhibition of Enzyme Activity by Bismuth Compounds

Enzyme TargetBismuth CompoundIC50 ValueReference
SARS-CoV-2 Helicase (nsp13) ATPase ActivityBi(5-aminotropolonate)330 nM[9]
Cleaved Caspase 3Bi(TPP)2.19 µM[2]
Cleaved Caspase 9Bi(TPP)0.53 µM[2]
H+/K(+)-ATPaseColloidal Bismuth Subcitrate (CBS)23 ± 6.5 µmol/l[6]

Table 2: Antibacterial Activity of Bismuth Compounds (Minimum Inhibitory Concentration - MIC)

Bacterial SpeciesBismuth CompoundMIC Value (Bi³⁺)Reference
Helicobacter pyloriBismuth-BAL (BisBAL)2.2 µM[17]
StaphylococciBismuth-BAL (BisBAL)5 to 7 µM[17]
Gram-negative bacteriaBismuth-BAL (BisBAL)< 17 µM[15][17]
Clostridium difficileBismuth-BAL (BisBAL)7.5 µM[15]
EnterococciBismuth-BAL (BisBAL)63 µM[15]

Experimental Protocols

Protocol 1: Assessing Bismuth Compound Solubility in Assay Buffer

Objective: To determine the concentration at which a bismuth compound precipitates in the assay buffer.

Materials:

  • Bismuth compound stock solution (e.g., in DMSO)

  • Assay buffer

  • Clear-bottom 96-well plate

  • Plate reader capable of measuring absorbance

Methodology:

  • Prepare a 2-fold serial dilution of your bismuth compound stock solution in the assay buffer in a 96-well plate. Include a buffer-only control.

  • Incubate the plate under the same conditions as your main assay (e.g., temperature, time).

  • Visually inspect the plate for any signs of precipitation.

  • Measure the absorbance of each well at a wavelength of 600 nm. An increase in absorbance compared to the buffer-only control indicates light scattering due to compound precipitation.

  • The lowest concentration at which a significant increase in absorbance is observed is the limit of solubility for your compound under these conditions.

Protocol 2: Control Experiment for Thiol-Mediated Interference

Objective: To determine if the observed activity of a bismuth compound is due to its interaction with thiol-containing reagents in the assay buffer.

Materials:

  • Bismuth compound

  • Assay components (enzyme, substrate, etc.)

  • Assay buffer with the standard concentration of thiol reagent (e.g., DTT)

  • Modified assay buffer without the thiol reagent

Methodology:

  • Perform your standard assay to determine the potency (e.g., IC50) of your bismuth compound in the presence of the thiol reagent.

  • Repeat the assay using the modified assay buffer that does not contain the thiol reagent.

  • Compare the potency of the bismuth compound under both conditions. A significant shift in potency (e.g., >5-fold) suggests that the compound's activity is at least partially mediated by its interaction with the thiol reagent.

Visualizations

Bismuth_Interference_Pathway cluster_assay Biological Assay cluster_interference Interference Mechanisms Enzyme Enzyme (e.g., with Cys residues) Substrate Substrate (e.g., ATP, DNA) Thiol_Reagent Thiol Reagent (e.g., DTT, GSH) Fluorophore Fluorescent Probe Bismuth Bismuth Compound (Bi³⁺) Inhibition Enzyme Inhibition Bismuth->Inhibition Binds to active site or displaces cofactors Complexation Thiol Complexation Bismuth->Complexation Binding_Disruption Binding Disruption Bismuth->Binding_Disruption Quenching Fluorescence Quenching Bismuth->Quenching Precipitation Precipitation Bismuth->Precipitation Inhibition->Enzyme Complexation->Thiol_Reagent Binding_Disruption->Enzyme Binding_Disruption->Substrate Quenching->Fluorophore

Caption: Mechanisms of bismuth compound interference in biological assays.

Troubleshooting_Workflow Start Suspected Interference with Bismuth Compound Check_Solubility Assess Solubility in Assay Buffer Start->Check_Solubility Precipitation Precipitation Observed Check_Solubility->Precipitation Yes No_Precipitation No Precipitation Check_Solubility->No_Precipitation No Modify_Buffer Modify Buffer (pH, detergents) Precipitation->Modify_Buffer Run_Controls Run Control Experiments No_Precipitation->Run_Controls Modify_Buffer->Run_Controls No_Enzyme No-Enzyme Control Run_Controls->No_Enzyme Signal_Change Signal Change Observed No_Enzyme->Signal_Change Yes No_Signal_Change No Signal Change No_Enzyme->No_Signal_Change No Interference_Confirmed Interference with Assay Components Confirmed Signal_Change->Interference_Confirmed Check_Thiol Check Thiol Dependence No_Signal_Change->Check_Thiol Thiol_Dependent Thiol-Dependent Activity Check_Thiol->Thiol_Dependent Yes Thiol_Independent Thiol-Independent Activity Check_Thiol->Thiol_Independent No Thiol_Dependent->Interference_Confirmed True_Activity Potentially True Biological Activity Thiol_Independent->True_Activity

Caption: A logical workflow for troubleshooting bismuth compound interference.

References

Strategies to enhance the stability of bismuth subgallate formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bismuth subgallate formulations. The information is presented in a question-and-answer format to directly address common stability challenges.

Troubleshooting Guide

Issue 1: Discoloration of this compound Formulations Upon Storage

Q: My this compound tablets/powder are turning from a bright yellow to a grayish or darker yellow color over time. What is causing this, and how can I prevent it?

A: Discoloration of this compound, a yellow powder, is a common issue primarily caused by exposure to light, particularly UV light.[1][2] This photodegradation can lead to a change in appearance and potentially a loss of potency.[3] The gallate moiety of the molecule is susceptible to photo-oxidation.

Troubleshooting Steps & Preventative Measures:

  • Manufacturing Environment:

    • Lighting: During manufacturing, processing should be carried out under controlled lighting conditions. Using yellow or amber-colored lighting can help minimize exposure to shorter, more energetic wavelengths of light.[4]

    • Process Duration: Minimize the exposure time of the formulation to light at all stages of manufacturing.

  • Formulation Strategies:

    • Film Coating: Applying a light-blocking film coating to tablets is a highly effective strategy. Pigmented coatings containing opacifiers like titanium dioxide can provide excellent protection.[5]

    • Excipient Selection: While specific data for this compound is limited, some excipients can act as light absorbers or create a protective matrix. The impact of excipients on photostability should be evaluated during pre-formulation studies.

  • Packaging:

    • Primary Packaging: Package the final product in light-resistant containers, such as amber-colored glass bottles or opaque plastic containers.[3][4]

    • Blister Packs: If using blister packs, opt for opaque or amber-tinted PVC/PVDC films with an aluminum foil backing.[4]

Issue 2: Physical Instability of Formulations (e.g., Caking, Hardness Changes)

Q: I am observing changes in the physical properties of my this compound formulation, such as caking of the powder or changes in tablet hardness during stability studies. What could be the cause?

A: Physical instability in solid dosage forms is often related to moisture content. This compound formulations can be susceptible to changes in humidity, which can lead to alterations in powder flow, tablet hardness, and dissolution profiles.[6]

Troubleshooting Steps & Preventative Measures:

  • Control of Humidity:

    • Manufacturing: Maintain a controlled low-humidity environment during all manufacturing and packaging steps.

    • Storage: Store the drug substance and final product in well-closed containers in a climate-controlled environment.

  • Excipient Selection:

    • Hygroscopicity: Select excipients with low hygroscopicity. Conduct compatibility studies to assess the impact of excipients on the formulation's moisture sensitivity.

    • Binders and Disintegrants: The choice and concentration of binders and disintegrants can significantly affect the tablet's response to moisture. Evaluate different options and concentrations to find the optimal balance.

  • Packaging:

    • Moisture Barrier: Utilize packaging with a high moisture barrier, such as aluminum foil blisters or containers with tight-fitting closures.

    • Desiccants: Consider including a desiccant in the packaging for highly sensitive formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is photodegradation.[1][2] The molecule is sensitive to light, which can cause a color change from yellow to a darker shade. Hydrolysis and oxidation are also potential degradation pathways, especially in the presence of moisture and oxygen, or at pH extremes in liquid formulations.[7][8]

Q2: How can I enhance the stability of a this compound suspension?

A2: For liquid suspensions, stability can be enhanced by:

  • pH Control: Maintaining an optimal pH is crucial. Bismuth salts can be more stable in a slightly acidic to neutral pH range.[9][10] Buffering agents can be used to maintain the desired pH.

  • Antioxidants: The inclusion of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, can help prevent oxidative degradation of the gallate moiety.[11]

  • Chelating Agents: Chelating agents like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[12][13] They sequester metal ions that can catalyze oxidative degradation.[12][14]

  • Light Protection: Storing the suspension in amber or opaque bottles is essential to prevent photodegradation.

Q3: Are there any known excipient incompatibilities with this compound?

A3: While specific comprehensive studies on this compound are not widely published, general incompatibilities for bismuth salts can be considered. For instance, bismuth subnitrate can react with sodium bicarbonate.[3] It's crucial to conduct compatibility studies with all planned excipients. Potential interactions could occur with:

  • Alkaline Excipients: Strong bases may cause degradation.

  • Reducing or Oxidizing Agents: These could interact with the bismuth or gallate components.

  • Excipients with High Moisture Content: This can accelerate degradation.

Q4: What is a logical workflow for developing a stable this compound formulation?

A4: A systematic approach is crucial. The following workflow can be adopted:

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Stability Testing A API Characterization (Solubility, pKa, Particle Size) B Forced Degradation Studies (Light, Heat, Humidity, Acid, Base, Oxidation) A->B C Excipient Compatibility Screening (Binary mixtures, DSC, HPLC) B->C D Prototype Formulation Design (Selection of excipients and process) C->D E Process Optimization (e.g., granulation, compression) D->E F Develop & Validate Stability-Indicating Method (HPLC) E->F G ICH Stability Studies (Accelerated and Long-term) F->G H Characterize Degradation Products G->H H->E Reformulation/ Process Adjustment

Figure 1. A logical workflow for the development of stable this compound formulations.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing to identify potential degradation products and establish the degradation pathway of this compound.

  • Preparation of Samples: Prepare solutions or suspensions of the drug substance and/or drug product in appropriate solvents. Also, use the solid drug substance and drug product.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid samples at 105°C for 48 hours.

    • Photostability: Expose samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method validation should be performed as per ICH guidelines.

  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0). The gradient can be optimized to achieve separation of all peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the parent drug and potential degradation products have significant absorbance (e.g., 280 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Extract the drug from the formulation using a suitable solvent (e.g., a mixture of mobile phase components) and dilute to an appropriate concentration.

Workflow for Stability-Indicating Method Development

G Start Start: Method Development ForcedDeg Perform Forced Degradation Studies Start->ForcedDeg Analyze Analyze Stressed Samples by Initial HPLC Conditions ForcedDeg->Analyze PeakPurity Assess Peak Purity and Resolution Analyze->PeakPurity Optimize Optimize HPLC Parameters (Mobile Phase, Gradient, etc.) PeakPurity->Optimize Inadequate Separation Validate Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, etc.) PeakPurity->Validate Adequate Separation Optimize->Analyze Implement Implement for Routine Stability Testing Validate->Implement End End Implement->End

Figure 2. Workflow for developing a stability-indicating HPLC method.

Data Presentation

Table 1: Illustrative Stability Data for this compound Tablets (40°C/75% RH)

Time (Months)AppearanceAssay (%)Total Impurities (%)
0Bright Yellow100.20.15
1Bright Yellow99.80.25
3Yellow99.10.45
6Slightly Darker Yellow98.50.75

Table 2: Illustrative Photostability Data for this compound Tablets

ConditionAppearanceAssay (%)Total Impurities (%)
Control (Dark)Bright Yellow100.10.16
Exposed (ICH Q1B)Grayish Yellow97.21.85

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results. Actual stability data will vary depending on the specific formulation, manufacturing process, and packaging.

References

Refining purification methods for high-purity bismuth subgallate production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: High-Purity Bismuth Subgallate Production

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refining and purification of high-purity this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to help you resolve specific problems that may arise during the synthesis and purification of this compound.

Problem Potential Causes Recommended Solutions
Low Product Yield Incomplete precipitation of this compound.- Ensure the molar ratio of gallic acid to bismuth nitrate is optimized, typically between 1.1:1 and 1.2:1.[1] - Maintain the reaction temperature within the recommended range (e.g., 50-60°C) for a sufficient duration (e.g., 10-20 minutes) to allow for complete precipitation.[1] - If preparing bismuth nitrate in situ from bismuth trioxide and nitric acid, ensure the complete dissolution of the bismuth trioxide.[1]
Loss of product during washing steps.- Avoid using excessively hot water for washing, as it may slightly increase the solubility of the product. A temperature of around 50°C is often recommended.[1] - Ensure the filter paper is appropriate for retaining fine particles.
Product is not a bright yellow powder Presence of unreacted starting materials or byproducts.- Thoroughly wash the precipitate with deionized water until the pH of the filtrate is neutral (6.5-7.0).[1] - Consider an additional wash with ethanol to remove residual organic impurities.[1]
Incorrect reaction temperature or time.- High reaction temperatures (e.g., 90°C) and long reaction times (3-4 hours) can sometimes lead to side reactions and color changes.[1] Adhere to the optimized temperature and time for the chosen protocol.
Product fails purity test for free gallic acid Insufficient washing of the precipitate.- Increase the number of washes with deionized water. - Perform a final wash with ethanol, as gallic acid is soluble in it.[2]
Product fails purity test for nitrates Inadequate removal of residual nitric acid or bismuth nitrate.- Wash the filter cake thoroughly with deionized water until the washings are free of nitrate ions. A qualitative test with ferrous sulfate can be used to check for the presence of nitrates in the wash water.[3][4]
Presence of metallic impurities (e.g., copper, lead, silver) Impure bismuth starting material.- For the production of high-purity this compound, it may be necessary to first purify the bismuth source by precipitating it from a nitrate solution as oxohydroxonitrate.[5]
Product has a high "Loss on Drying" value Inefficient drying of the final product.- Dry the this compound at a temperature of 105°C for a minimum of 3 hours to ensure the removal of residual water.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a precipitation reaction. An aqueous solution of a bismuth salt, most commonly bismuth nitrate, is reacted with an aqueous solution of gallic acid. This results in the formation of a yellow precipitate of this compound, which is then isolated, washed, and dried.[1][5]

Q2: Can I use bismuth trioxide instead of bismuth nitrate as a starting material?

A2: Yes, you can prepare the bismuth nitrate solution in situ by dissolving bismuth trioxide in concentrated nitric acid. This method can be more cost-effective than using expensive, purified bismuth nitrate pentahydrate and avoids issues with the latter's tendency to deliquesce and degrade.[1]

Q3: What is the importance of the molar ratio of reactants?

A3: The molar ratio of gallic acid to bismuth nitrate is crucial for ensuring a complete reaction and maximizing yield. A slight excess of gallic acid, typically in a molar ratio of 1.1:1 to 1.2:1 (gallic acid:bismuth nitrate), is often used to drive the reaction to completion.[1]

Q4: What are the critical parameters to control during the reaction?

A4: The key parameters to control are the reaction temperature, reaction time, and the rate of addition of the reactants. The temperature of the gallic acid solution is often controlled at 50-60°C during its addition to the bismuth nitrate solution.[1] A post-addition holding time of 10-20 minutes can ensure complete precipitation.[1]

Q5: How do I properly wash the this compound precipitate?

A5: The precipitate should be washed with deionized water to remove unreacted starting materials and soluble byproducts. It is recommended to continue washing until the pH of the filtrate is neutral (between 6.5 and 7.0).[1] A final wash with ethanol can be beneficial for removing any remaining organic impurities, such as free gallic acid.[1][2]

Q6: What are the standard drying procedures for the final product?

A6: To ensure the removal of residual moisture, the purified this compound should be dried in an oven at 105°C for at least 3 hours.[2][3] The "Loss on drying" should not exceed 6-7%.[2][4]

Q7: How can I assess the purity of my synthesized this compound?

A7: The purity of this compound is typically assessed through a series of tests outlined in pharmacopoeias such as the USP and EP. These include an assay for bismuth content (often determined by igniting the sample to bismuth trioxide), and specific tests for impurities like free gallic acid, nitrates, and heavy metals.[2][3]

Q8: What are some common impurities found in this compound and how can they be avoided?

A8: Common impurities include unreacted gallic acid, nitrates, and various metallic impurities such as copper, lead, silver, and arsenic.[2][3][4] Free gallic acid and nitrates can be removed by thorough washing. Metallic impurities often originate from the bismuth raw material and may require a preliminary purification step of the bismuth salt solution.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from Bismuth Trioxide

This protocol is adapted from a method that prepares bismuth nitrate in situ.[1]

Materials:

  • Bismuth trioxide (Bi₂O₃)

  • Concentrated nitric acid (68%)

  • Gallic acid

  • Deionized water

  • Ethanol (optional)

Procedure:

  • Preparation of Bismuth Nitrate Solution: In a suitable reaction vessel, dissolve 57.8g of bismuth trioxide in 80ml of concentrated nitric acid with stirring. Once the bismuth trioxide is completely dissolved, cool the solution to room temperature and add 50ml of deionized water.

  • Preparation of Gallic Acid Solution: In a separate beaker, dissolve the appropriate amount of gallic acid (to achieve a 1.1:1 to 1.2:1 molar ratio with the initial bismuth) in 200ml of deionized water. Heat the solution to 60°C to ensure complete dissolution of the gallic acid.

  • Precipitation: Slowly add the hot gallic acid solution to the bismuth nitrate solution with continuous stirring. Maintain the temperature of the reaction mixture for 20 minutes to allow for complete precipitation of the yellow this compound.

  • Filtration and Washing: Filter the yellow precipitate using a Buchner funnel. Wash the filter cake with deionized water heated to 50°C until the pH of the filtrate is between 6.5 and 7.0. An optional final wash with ethanol can be performed.

  • Drying: Dry the purified this compound in an oven at 105°C for at least 3 hours.

Protocol 2: Purity Test for Free Gallic Acid

This protocol is based on the solubility of gallic acid in ethanol.[2]

Procedure:

  • To 1.0 g of the synthesized this compound, add 20 mL of 95% ethanol.

  • Shake the mixture vigorously for 1 minute.

  • Filter the solution.

  • Evaporate the filtrate to dryness on a water bath.

  • The mass of the residue should not exceed a specified limit (e.g., 5.0 mg) to pass the purity test.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control A Prepare Bismuth Nitrate Solution C Mix and Precipitate A->C B Prepare Gallic Acid Solution B->C D Filter Precipitate C->D E Wash with Deionized Water (until pH 6.5-7.0) D->E F Optional: Wash with Ethanol E->F G Dry at 105°C for 3 hours F->G H Final High-Purity Product G->H I Perform Purity Tests (e.g., Assay, Free Gallic Acid, Nitrates) H->I

Caption: Experimental workflow for the synthesis and purification of high-purity this compound.

troubleshooting_logic start Start Experiment synthesis Synthesis Step start->synthesis check_yield Check Yield synthesis->check_yield low_yield Low Yield? check_yield->low_yield adjust_synthesis Adjust Synthesis Conditions: - Molar Ratio - Temperature - Time low_yield->adjust_synthesis Yes purification Purification Step (Washing & Drying) low_yield->purification No adjust_synthesis->synthesis purity_test Perform Purity Tests purification->purity_test fails_test Fails Purity Test? purity_test->fails_test troubleshoot_purity Troubleshoot Purity: - Increase Washing - Check Raw Material Purity - Optimize Drying fails_test->troubleshoot_purity Yes success High-Purity Product fails_test->success No troubleshoot_purity->purification

Caption: Logical troubleshooting workflow for this compound production.

References

Adjusting bismuth subgallate dosage for patients with liver or kidney disease

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting bismuth subgallate dosage for patients with liver or kidney disease. The following information is intended for research and investigational purposes and should not be considered clinical advice.

Frequently Asked Questions (FAQs)

Q1: How is this compound eliminated from the body, and why is this important for patients with kidney disease?

A1: this compound is minimally absorbed after oral administration, with a bioavailability of less than 1%.[1][2] The small amount of absorbed bismuth is primarily eliminated through the kidneys via urine.[1] In patients with impaired renal function, the clearance of bismuth is reduced, which can lead to its accumulation in the body and an increased risk of toxicity.[3]

Q2: Are there specific dosage adjustments recommended for patients with kidney disease?

A2: While specific dosage adjustments for this compound in renal impairment have not been formally established, caution is strongly advised.[4][5] For other bismuth salts, such as tripotassium dicitrato bismuthate, a 50% dose reduction has been suggested for patients with severe renal insufficiency (creatinine clearance ≤ 20 ml/min).[6] A similar conservative approach should be considered for this compound in a research setting. It is contraindicated in patients with severe renal failure.[5]

Q3: What are the risks of bismuth accumulation in patients with kidney disease?

A3: Bismuth accumulation can lead to nephrotoxicity, characterized by acute tubular injury.[3][7] In severe cases, it can result in irreversible renal damage.[8] Neurotoxicity is another significant concern with bismuth accumulation, presenting as encephalopathy, myoclonus, and ataxia.[4]

Q4: How does liver disease affect the use of this compound?

A4: There is limited evidence to suggest that this compound is directly hepatotoxic.[9] However, caution is recommended in patients with pre-existing liver disease.[4] One case report has described coagulopathy associated with bismuth subsalicylate overuse in a patient with cirrhosis. This suggests that individuals with compromised liver function may be more susceptible to certain adverse effects.

Q5: Are there specific dosage adjustments recommended for patients with liver disease?

A5: There are no specific dosage adjustment guidelines for this compound in hepatic impairment. Given its very low oral bioavailability, significant first-pass metabolism is unlikely.[1] For drugs with low hepatic extraction, dosage adjustments are often not necessary unless there is severe hepatic dysfunction.[10][11] However, careful monitoring of patients with liver disease for any adverse effects is crucial.

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Action
Elevated serum creatinine or BUN in a subject with renal impairment. Bismuth accumulation leading to nephrotoxicity.1. Immediately discontinue this compound administration. 2. Increase fluid intake to enhance urinary excretion if appropriate for the subject's renal status. 3. Consider therapeutic drug monitoring to determine plasma bismuth concentrations. 4. For severe toxicity, chelation therapy or hemodialysis may be considered in a clinical setting.
Neurological symptoms (e.g., confusion, myoclonus, ataxia) in any subject. Bismuth neurotoxicity due to accumulation.1. Discontinue this compound immediately. 2. Measure plasma and urine bismuth levels to confirm toxicity. 3. Provide supportive care for neurological symptoms.
Abnormal liver function tests (e.g., elevated ALT, AST) in a subject with liver disease. Potential exacerbation of underlying liver condition.1. Discontinue this compound. 2. Monitor liver function tests closely. 3. Investigate other potential causes of liver injury.
Unexpectedly high plasma bismuth concentrations in a subject. - Co-administration of agents that enhance bismuth absorption (e.g., citrate-containing compounds). - Individual variability in absorption.1. Review all co-administered substances. 2. Consider reducing the this compound dose or increasing the dosing interval. 3. Continue to monitor plasma bismuth levels.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueReference
Oral Bioavailability < 1% (reported as low as 0.04%)[1][2]
Protein Binding > 90% (for absorbed bismuth)[1][12]
Volume of Distribution Not well characterized for this compound
Primary Route of Elimination Renal (for absorbed bismuth)[1]
Elimination Half-life Long and variable (multi-compartment)

Experimental Protocols

Protocol 1: Monitoring Renal Function
  • Baseline Assessment: Before initiating any experiment involving this compound in subjects with renal impairment, establish baseline renal function. This should include:

    • Serum creatinine (SCr)

    • Blood Urea Nitrogen (BUN)

    • Estimated Glomerular Filtration Rate (eGFR) calculated using a validated formula (e.g., CKD-EPI).[13]

  • Regular Monitoring: During the experimental period, monitor renal function at regular intervals. The frequency of monitoring should be based on the subject's baseline renal function and the dose of this compound being administered.

    • For subjects with mild to moderate renal impairment (eGFR 30-89 mL/min/1.73m²), weekly monitoring of SCr and BUN is recommended.

    • For subjects with severe renal impairment (eGFR <30 mL/min/1.73m²), more frequent monitoring (e.g., twice weekly) is advised.

  • Urine Analysis: Periodically perform urinalysis to check for proteinuria, hematuria, and casts, which can be early signs of renal injury.

Protocol 2: Monitoring Hepatic Function
  • Baseline Assessment: For subjects with known or suspected hepatic disease, establish baseline liver function prior to the experiment. This should include:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total bilirubin

    • Albumin

    • Prothrombin time (PT) / International Normalized Ratio (INR)

  • Regular Monitoring: Monitor liver function tests periodically throughout the study. The frequency should be determined by the baseline liver function and the experimental design. For subjects with significant hepatic impairment, weekly monitoring is recommended.[14]

Protocol 3: Determination of Bismuth in Biological Samples
  • Sample Collection: Collect whole blood, plasma, or urine samples at predetermined time points.

  • Analytical Method: Utilize a validated analytical method for the quantification of bismuth in biological matrices. Atomic absorption spectrometry (AAS) with graphite furnace (GFAAS) or hydride generation (HGAAS) are sensitive and commonly used techniques.[15][16]

    • Sample Preparation: Samples typically require digestion, often with a strong acid (e.g., nitric acid), which can be facilitated by microwave-assisted mineralization.

    • Instrumentation:

      • GFAAS: Involves injecting a small volume of the prepared sample into a graphite tube, which is then heated in a programmed sequence to atomize the sample. The absorption of light by the bismuth atoms is measured.

      • HGAAS: Involves the chemical conversion of bismuth to a volatile hydride, which is then swept into an atomizer (e.g., a heated quartz cell) for measurement.

    • Calibration: Construct a calibration curve using standard solutions of known bismuth concentrations to quantify the bismuth in the unknown samples.

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_monitoring Monitoring cluster_decision Decision Point cluster_action Action pre_assess Baseline Assessment - Renal Function (SCr, BUN, eGFR) - Hepatic Function (LFTs) administer Administer this compound (Consider Dose Adjustment) pre_assess->administer monitor_renal Monitor Renal Function (SCr, BUN, Urinalysis) administer->monitor_renal monitor_hepatic Monitor Hepatic Function (LFTs) administer->monitor_hepatic monitor_bismuth Monitor Bismuth Levels (Blood, Urine via AAS) administer->monitor_bismuth decision Adverse Effects? monitor_renal->decision monitor_hepatic->decision monitor_bismuth->decision continue_exp Continue Experiment decision->continue_exp No stop_exp Discontinue Bismuth & Investigate decision->stop_exp Yes

Caption: Experimental workflow for studies involving this compound.

signaling_pathway cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_elimination Elimination bsg Oral this compound absorption Minimal Absorption (<1%) bsg->absorption feces Unabsorbed Bismuth (>99%) Excreted in Feces bsg->feces plasma_bi Absorbed Bismuth in Plasma absorption->plasma_bi protein_binding Protein Binding (>90%) plasma_bi->protein_binding kidney Kidney protein_binding->kidney liver Liver (Minor Pathway) protein_binding->liver urine Excretion in Urine kidney->urine biliary Biliary Excretion liver->biliary

References

Validation & Comparative

A Comparative Efficacy Analysis: Bismuth Subgallate vs. Bismuth Subsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bismuth-containing compounds used for gastrointestinal and topical applications, bismuth subgallate and bismuth subsalicylate are two prominent agents. While both leverage the therapeutic properties of bismuth, their distinct chemical structures give rise to different clinical efficacies and primary uses. This guide provides a detailed comparative analysis of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Core Mechanisms and Applications

Bismuth subsalicylate is widely recognized for its antidiarrheal, antacid, and anti-inflammatory properties.[1][2][3] Upon ingestion, it hydrolyzes in the gastrointestinal tract to bismuth oxychloride and salicylic acid.[1] The bismuth moiety is thought to exert antimicrobial effects and stimulate the absorption of fluids and electrolytes, while the salicylate component provides anti-inflammatory action by inhibiting prostaglandin synthesis.[1][4][5] Its primary applications include the treatment of traveler's diarrhea, indigestion, and as part of a quadruple therapy for Helicobacter pylori eradication.[2][6]

This compound , on the other hand, is primarily used as an internal deodorant to manage odors from flatulence and ostomies, and topically as an astringent and hemostatic agent in wound care.[7][8] Its mechanism is attributed to its ability to bind to sulfhydryl groups in proteins, which denatures bacterial enzymes responsible for producing malodorous compounds.[7] The astringent property helps to precipitate proteins, forming a protective layer over mucosal surfaces or wounds.[7][8]

Comparative Efficacy Data

Direct head-to-head clinical trials comparing the efficacy of this compound and bismuth subsalicylate for the same indication are limited. However, by examining data from individual studies, a comparative overview can be constructed.

Antimicrobial and Antidiarrheal Efficacy

Bismuth subsalicylate has been extensively studied for its antimicrobial and antidiarrheal effects. In contrast, data for this compound in treating infectious diarrhea is less robust.

ParameterBismuth SubsalicylateThis compoundSource
Indication Traveler's Diarrhea, Indigestion, H. pylori eradicationInternal Deodorant, Topical Hemostatic[2][6][7]
Antimicrobial Activity (In Vitro) Effective against E. coli, Salmonella, Shigella, C. difficile, H. pylori. MIC90 for C. difficile was 128 µg/mL.Demonstrated antimicrobial effects against various GI pathogens, but specific comparative MIC data is less available.[9][10][11]
Antidiarrheal Efficacy (Clinical) Reduces stool frequency, duration of diarrhea, and total stool output in acute watery diarrhea. 3.7 times greater odds of diarrhea relief compared to placebo.Primarily forms a protective coat and absorbs water; clinical data on infectious diarrhea efficacy is sparse.[12][13][14]
Systemic Absorption Low systemic absorption of bismuth. Salicylate is absorbed.Mentioned as having a potentially higher systemic bismuth exposure than BSS.[14][15]
Wound Healing and Hemostatic Efficacy

This compound is more traditionally associated with wound care, although with some conflicting evidence.

ParameterThis compoundBismuth SubsalicylateSource
Indication Topical hemostatic and astringent for wounds.Not a primary indication.[7]
Hemostatic Effect Used to control bleeding post-surgery (e.g., adenotonsillectomy), though some studies question its efficacy without adrenaline.Not typically used for this purpose.[16]
Effect on Healing One experimental study in rats suggested a negative influence on healing, delaying new vessel formation (angiogenesis).Not applicable.[16][17]

Mechanisms of Action: A Visual Comparison

The differing therapeutic effects of these two compounds stem from their distinct actions at a molecular and physiological level.

Mechanism_of_Action cluster_BSS Bismuth Subsalicylate cluster_BSG This compound BSS Bismuth Subsalicylate Hydrolysis Hydrolysis in GI Tract BSS->Hydrolysis Bismuth Bismuth Moiety (e.g., Bismuth Oxychloride) Hydrolysis->Bismuth Salicylate Salicylic Acid Hydrolysis->Salicylate Antimicrobial Antimicrobial Bismuth->Antimicrobial Inhibits bacterial growth Antisecretory Antisecretory Bismuth->Antisecretory Stimulates fluid absorption AntiInflammatory AntiInflammatory Salicylate->AntiInflammatory Inhibits Prostaglandins BSG This compound Binding Binds to Sulfhydryl Groups in Bacterial Proteins BSG->Binding Precipitation Precipitates Mucosal Proteins BSG->Precipitation Deodorant Deodorant Binding->Deodorant Inhibits odor-producing enzymes Astringent Astringent Precipitation->Astringent Forms protective layer

Caption: Comparative mechanisms of action for Bismuth Subsalicylate and this compound.

Experimental Protocols

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Bismuth Subsalicylate)

This protocol is a generalized representation of methods used to determine the antimicrobial activity of bismuth compounds.

  • Objective: To determine the minimum inhibitory concentration (MIC) of bismuth subsalicylate against various enteric pathogens.

  • Methodology:

    • Bacterial Strains: Cultures of pathogenic bacteria (e.g., E. coli, Salmonella, Shigella) are prepared and standardized to a specific concentration (e.g., 10^5 CFU/mL).

    • Compound Preparation: Bismuth subsalicylate is serially diluted in a suitable culture medium (e.g., Mueller-Hinton broth) to create a range of concentrations.

    • Inoculation: The standardized bacterial suspensions are inoculated into the culture medium containing the various concentrations of the test compound.

    • Incubation: The inoculated cultures are incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth. Viable organisms can be quantified by plate counts to determine log reductions compared to a control culture without the bismuth compound.[10]

Experimental_Workflow_Antimicrobial A Prepare & Standardize Bacterial Cultures C Inoculate Cultures with Diluted Compound A->C B Serially Dilute Bismuth Compound B->C D Incubate at 37°C for 24 hours C->D E Observe for Growth Inhibition (Visual Inspection) D->E G Perform Plate Counts (Optional) D->G F Determine MIC E->F H Calculate Log Reduction G->H

Caption: Generalized workflow for in vitro antimicrobial susceptibility testing.

Protocol 2: Experimental Wound Healing Assessment (this compound)

This protocol is based on an experimental study evaluating the effect of this compound on tissue repair.

  • Objective: To evaluate the effect of topical this compound on the inflammatory process and angiogenesis in oral mucosal wounds.

  • Methodology:

    • Animal Model: Sixty rats are used, divided into a control group and an experimental group.

    • Surgical Procedure: A standardized surgical injury is created on the oral mucosa of all animals.

    • Treatment Application: The control group receives a saline solution application on the wound. The experimental group receives a solution of this compound.

    • Tissue Harvesting: At predetermined time points (e.g., 3, 7, 14 days), animals from each group are euthanized, and the wound tissue is excised for analysis.

    • Histological Analysis: The tissue samples are processed for histology. Slides are stained (e.g., with Hematoxylin and Eosin) and examined under a microscope.

    • Data Analysis: The degree of inflammatory cell infiltration and the density of new blood vessels (neovascularization) are quantified and compared between the control and experimental groups.[16][17]

Conclusion

This compound and bismuth subsalicylate, while sharing a common elemental component, are not interchangeable therapeutic agents. Bismuth subsalicylate is a well-documented and effective treatment for common gastrointestinal ailments like diarrhea and indigestion, with its efficacy rooted in a dual antimicrobial and anti-inflammatory mechanism.[1][4][5] this compound's primary role is as a specialized agent for odor reduction and as a topical astringent.[7] The available data suggests that for treating infectious diarrhea, bismuth subsalicylate is the superior agent with a more substantial body of clinical evidence. Conversely, while this compound is used in wound care, some experimental evidence indicates it may impair the healing process, warranting further investigation.[17] This analysis underscores the importance of selecting the appropriate bismuth salt based on the specific clinical indication and the supporting scientific evidence.

References

Bismuth Subgallate vs. Alternative Hemostatic Agents: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparison of bismuth subgallate and other leading hemostatic agents used in research and clinical settings. Designed for researchers, scientists, and drug development professionals, this document provides an objective analysis of performance based on available experimental data, detailed methodologies of key experiments, and visual representations of mechanisms and workflows.

Executive Summary

Controlling bleeding is a critical aspect of surgical and trauma scenarios. A variety of topical hemostatic agents have been developed to aid in achieving rapid hemostasis. This guide focuses on the comparative efficacy of this compound against other commonly used agents, including oxidized regenerated cellulose, microporous polysaccharide hemospheres, gelatin-based products, chitosan dressings, and kaolin-impregnated gauze. The comparison is based on key performance indicators such as time to hemostasis and total blood loss, as documented in preclinical and clinical studies.

Mechanism of Action at a Glance

Topical hemostatic agents function through diverse mechanisms to halt bleeding. This compound, for instance, is known to activate the intrinsic coagulation pathway.[1] The diagram below illustrates the initiation of the coagulation cascade by this compound.

Hemostatic_Action cluster_Intrinsic_Pathway Intrinsic Pathway Activation cluster_Coagulation_Cascade Coagulation Cascade Bismuth_Subgallate This compound Factor_XII Factor XII (Hageman Factor) Bismuth_Subgallate->Factor_XII activates Activated_Factor_XII Activated Factor XII (XIIa) Factor_XII->Activated_Factor_XII Prothrombin Prothrombin Activated_Factor_XII->Prothrombin initiates cascade leading to Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot

Diagram 1: this compound's Activation of the Intrinsic Coagulation Pathway.

Quantitative Comparison of Hemostatic Efficacy

The following table summarizes the performance of various hemostatic agents based on data from several key preclinical and clinical studies. It is important to note that the experimental conditions, including the animal model and severity of bleeding, vary between studies, which may affect direct comparisons.

Hemostatic AgentStudy ModelTime to HemostasisBlood LossReference
This compound Wistar Rat Tail AmputationSignificantly decreased vs. saline controlSignificantly decreased vs. saline control[2]
Human Tonsillectomy (with adrenaline)Operation time reduced by 31.49% vs. controlReduced by 33.28% vs. control[3][4]
Human Palatal Donor Site2.6 ± 0.7 minutesNot specified[5]
Oxidized Regenerated Cellulose (ORC) Porcine Liver AbrasionMedian: 211.2 seconds (non-regenerated) vs. 384.6 seconds (regenerated)Not specified[6]
Porcine Liver Abrasion (Powder)Significantly lower Time to Hemostasis vs. collagen-based powderNot specified[7][8]
Microporous Polysaccharide Hemospheres (MPH) Heparinized Pre-clinical Bleeding ModelMedian: 14.5 minutesNot specified[9][10]
Porcine Liver AbrasionInferior to gelatin-thrombin matrixHigher than gelatin-thrombin matrix[11]
Gelatin-based (Bovine Gelatin Particles - BGP) Heparinized Pre-clinical Bleeding ModelMedian: 1.6 minutesNot specified[9][10]
Gelatin-Thrombin Matrix Porcine Liver AbrasionSuperior to MPHLower than MPH[11]
Chitosan Gauze Swine Femoral Arterial Injury3 minutes (average for survived animals)36 mL (mean for survived animals)[12]
Swine Uncontrolled HemorrhageShorter application time vs. standard and kaolin gauzeSecondary blood loss significantly less than standard and kaolin gauze[13]
Kaolin Gauze Swine Femoral Arterial Injury12 minutes (average for survived animals)216 mL (mean for survived animals)[12]

Detailed Experimental Protocols

To provide a clearer context for the data presented, this section outlines the methodologies of some of the key experiments cited.

This compound in a Rat Tail Amputation Model
  • Objective: To evaluate the hemostatic effect of this compound in both normal and clopidogrel-treated rats.[2]

  • Animal Model: Twenty-eight male Wistar rats (200-300g).[2]

  • Procedure:

    • Rats were randomly assigned to receive either clopidogrel (10 mg/kgBW) or saline orally.[2]

    • After anesthesia, the tail was amputated 10 mm from the distal tip.[2]

    • Bleeding was controlled by applying a gauze soaked in either saline or a 1 g/mL this compound solution for 60 seconds.[2]

    • Primary Endpoints: Bleeding time and bleeding volume were recorded.[2]

  • Workflow Diagram:

Rat_Tail_Amputation_Workflow Start Start Animal_Preparation Wistar Rat Preparation (n=28) Start->Animal_Preparation Randomization Randomization Animal_Preparation->Randomization Group_A Group A: Clopidogrel (10 mg/kgBW) Randomization->Group_A Group_B Group B: Saline Randomization->Group_B Anesthesia Anesthesia Group_A->Anesthesia Group_B->Anesthesia Tail_Amputation Tail Amputation (10mm from tip) Anesthesia->Tail_Amputation Hemostatic_Application Application of Hemostatic Agent (this compound or Saline Gauze) Tail_Amputation->Hemostatic_Application Data_Collection Data Collection (Bleeding Time, Bleeding Volume) Hemostatic_Application->Data_Collection End End Data_Collection->End

Diagram 2: Workflow for the Rat Tail Amputation Bleeding Model.
Chitosan Gauze vs. Kaolin Gauze in a Swine Femoral Arterial Injury Model

  • Objective: To compare the hemostatic efficacy of ChitoGauze and Combat Gauze (kaolin-impregnated) in a lethal arterial injury model.[12]

  • Animal Model: Swine.[12]

  • Procedure:

    • A femoral arterial injury was created.[12]

    • The wound was packed with either ChitoGauze or Combat Gauze.[12]

    • Primary Endpoints: Time to hemostasis and post-treatment blood loss were measured over a three-hour observation period.[12]

  • Results Summary: ChitoGauze demonstrated a higher rate of immediate hemostasis and significantly less blood loss in surviving animals compared to Combat Gauze.[12]

Oxidized Regenerated Cellulose in a Porcine Liver Abrasion Model
  • Objective: To compare the hemostatic efficacy of a novel ORC-based powder with a collagen-based combination powder.[7][8]

  • Animal Model: Porcine.[7][8]

  • Procedure:

    • A standardized liver abrasion injury was created.[7][8]

    • The assigned hemostatic powder was applied to the bleeding site.[7][8]

    • Primary Endpoint: Time to hemostasis (TTH) within a 5-minute window.[7][8]

  • Results Summary: The ORC powder demonstrated significantly higher hemostatic efficacy and a lower TTH compared to the collagen-based powder.[7][8]

Conclusion

The selection of an appropriate hemostatic agent is contingent on the specific application, the nature of the bleeding, and the desired handling characteristics. This compound demonstrates efficacy in various models, primarily through its activation of the intrinsic coagulation pathway.[1] However, its performance relative to other agents varies.

For severe arterial bleeding, agents like chitosan-based dressings have shown robust performance in preclinical models.[12] In situations requiring control of diffuse, mild to moderate bleeding from solid organs, powdered forms of oxidized regenerated cellulose have proven effective.[7][8] Gelatin-based products, particularly when combined with thrombin, also offer a reliable option.[11]

This guide provides a foundational comparison based on publicly available data. Researchers and drug development professionals are encouraged to consult the primary literature for more in-depth information and to consider the specific context of their experimental or clinical needs when selecting a hemostatic agent. Future head-to-head studies under standardized conditions would be invaluable for a more definitive comparative assessment.

References

A comparative study on the antimicrobial spectrum of different bismuth salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial properties of various bismuth salts, which have a long history in medicine for treating gastrointestinal disorders.[1] With the rise of antibiotic resistance, there is renewed interest in bismuth compounds for their broad-spectrum antimicrobial activities.[1][2] This document summarizes quantitative experimental data, details common experimental protocols, and visualizes key processes and mechanisms to aid in research and development.

Comparative Antimicrobial Spectrum: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of different bismuth salts has been evaluated against a wide range of pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard metric for comparison. The data below, compiled from multiple studies, illustrates the varied potency of these salts.

Bismuth SaltMicroorganismMIC Range (µg/mL)Reference
Bismuth Subsalicylate (BSS) Clostridium difficile128 - 2,000[3][4]
Bacteroides fragilis group512[4]
Escherichia coli (Shiga toxin-producing)2,000 - 8,000[3]
Salmonella enterica4,000 - 8,000[3]
Shigella sonnei2,000 - 4,000[3]
Helicobacter pylori4 - 32[5]
Pseudomonas aeruginosa6,144[4]
Bismuth Oxychloride (BiOCl) Clostridium difficile4,000[3]
Escherichia coli (Shiga toxin-producing)16,000 - 64,000[3]
Salmonella enterica16,000 - 32,000[3]
Shigella sonnei8,000 - 16,000[3]
Colloidal Bismuth Subcitrate (CBS) Helicobacter pylori1 - 8[5]
Clostridium difficile< 1[6][7]
Ranitidine Bismuth Citrate (RBC) Helicobacter pylori12.5 (Geometric Mean)[8]
Helicobacter mustelae1 - 4[9]
Clostridium difficile< 1[6][7]
Bismuth Potassium Citrate Helicobacter pylori2 - 16[5]
Bismuth Subnitrate Staphylococcus aureus> 1280[10][11]
Pseudomonas aeruginosa> 1280[10][11]
Proteus mirabilis> 1280[10][11]

Note: MIC values can vary based on the specific strain, testing methodology, and experimental conditions.

Mechanisms of Antimicrobial Action

Bismuth compounds exert their antimicrobial effects through a multi-targeted approach, making the development of resistance less likely.[12] The primary mechanisms involve the action of the bismuth ion (Bi³⁺).

  • Cell Wall and Membrane Disruption : Bismuth ions can bind to bacterial cell walls and membranes, disrupting their integrity.[13][14] This is often facilitated by the high affinity of bismuth for thiol groups in bacterial proteins.[13]

  • Inhibition of Key Enzymes : Bismuth has been shown to inhibit critical bacterial enzymes. For instance, in H. pylori, it displaces nickel from the active sites of urease, an enzyme essential for the bacterium's survival in the acidic stomach environment.[15][16] It can also disrupt other enzymes involved in energy metabolism like catalase and fumarase.[16]

  • Disruption of Synthesis Pathways : Evidence suggests bismuth can interfere with the synthesis of essential molecules, including proteins and ATP, hindering bacterial growth and replication.[3][17]

  • Prevention of Adhesion : Bismuth compounds can form a protective layer on the gastrointestinal mucosa, which physically prevents bacteria from adhering to host epithelial cells, a critical step in colonization and infection.[2][17][18]

  • Interference with Nutrient Uptake : Recent studies show bismuth can disrupt iron homeostasis in bacteria like P. aeruginosa by blocking iron-binding molecules (siderophores) and interfering with iron uptake, leading to metabolic imbalance.[2]

G cluster_bismuth Bismuth Ions (Bi³⁺) cluster_targets Bacterial Cell Targets bismuth Bi³⁺ cell_wall Cell Wall & Membrane bismuth->cell_wall Disrupts Integrity enzymes Key Enzymes (e.g., Urease, Catalase) bismuth->enzymes Inhibits Function synthesis Protein & ATP Synthesis bismuth->synthesis Hinders adhesion Bacterial Adhesion bismuth->adhesion Prevents nutrient Iron Homeostasis bismuth->nutrient Dysregulates

Fig. 1: Proposed mechanisms of bismuth's antimicrobial action.

Experimental Protocols

Accurate and reproducible data is crucial for comparative studies. The following section details a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of bismuth salts.

Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Materials and Reagents:

  • 96-well microtiter plates (sterile)

  • Test bismuth salt

  • Appropriate solvent for the bismuth salt (e.g., sterile deionized water, DMSO)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

  • Sterile tubes for dilution

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Incubator

2. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this suspension in the test broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Bismuth Salt Dilutions: a. Prepare a stock solution of the bismuth salt in a suitable solvent. b. Perform a serial two-fold dilution of the stock solution in broth across a series of sterile tubes to create a range of concentrations. c. Transfer 50 µL of each dilution into the corresponding wells of the 96-well plate.

4. Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the bismuth salt dilutions. The final volume in each well will be 100 µL. b. Include a positive control well (broth + inoculum, no bismuth salt) and a negative control well (broth only). c. Seal the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions (e.g., aerobic or anaerobic).

5. Determination of MIC: a. After incubation, visually inspect the plate for turbidity (bacterial growth). b. The MIC is the lowest concentration of the bismuth salt in which there is no visible growth (the first clear well). c. Results can also be read using a microplate reader by measuring the optical density (OD) at 600 nm.

G start Start prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate 3. Add Dilutions & Inoculum to 96-Well Plate prep_inoculum->inoculate_plate prep_dilutions 2. Prepare Serial Dilutions of Bismuth Salt in Broth prep_dilutions->inoculate_plate incubate 4. Incubate Plate (e.g., 37°C for 18-20h) inoculate_plate->incubate read_results 5. Read Results Visually or with Plate Reader incubate->read_results end Determine MIC Value read_results->end

Fig. 2: Experimental workflow for an MIC assay.

Conclusion

Bismuth salts exhibit a broad and varied spectrum of antimicrobial activity.[3][19] Colloidal bismuth subcitrate and ranitidine bismuth citrate show particular potency against H. pylori, while bismuth subsalicylate and its derivative, bismuth oxychloride, are effective against a range of enteric pathogens.[3][5][8] The multi-targeted mechanism of action is a significant advantage, potentially mitigating the development of microbial resistance.[17] The data and protocols presented in this guide serve as a valuable resource for researchers investigating the therapeutic potential of bismuth compounds as alternatives or adjuncts to conventional antibiotics.

References

Bismuth Subgallate vs. Placebo for Wound Healing: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the wound healing properties of bismuth subgallate against a placebo, targeted at researchers, scientists, and drug development professionals. The information presented is based on available preclinical data.

Executive Summary

This compound is a topical agent traditionally used for its astringent and hemostatic properties. Preclinical studies investigating its efficacy in wound healing against a placebo (typically saline) have yielded mixed results. While some animal studies suggest that this compound does not significantly interfere with the normal wound healing process and may be biocompatible, others indicate it might not offer substantial benefits over a placebo in terms of accelerating healing and, in some contexts, could potentially delay certain aspects of tissue repair, such as angiogenesis. Its mechanism of action is primarily attributed to its ability to precipitate proteins, create a protective barrier, and exert antimicrobial effects, rather than direct modulation of key cellular signaling pathways involved in wound healing.

Quantitative Data Comparison

The following tables summarize the quantitative findings from preclinical studies comparing this compound to a placebo.

Table 1: Histometric Analysis of Wound Healing in a Rat Model [1][2]

ParameterThis compound GroupPlacebo (Saline) GroupTime PointStatistical Significance
Area of UlcerationSignificantly smallerLargerDay 1p < 0.05
Distance Between Epithelial EdgesSignificantly smallerLargerDay 4p < 0.05
Area of Granulation TissueSignificantly greaterSmallerDays 7, 11, 18p < 0.05

Table 2: Histological Assessment of Wound Healing in a Rat Model [3]

ParameterThis compound GroupPlacebo (Saline) GroupTime PointsStatistical Significance
Inflammatory ResponseNo significant differenceNo significant differenceDays 3, 7, 14Not significant
Collagen Type I & III ProductionNo significant differenceNo significant differenceDays 3, 7, 14Not significant
AngiogenesisNo significant differenceNo significant differenceDays 3, 7, 14Not significant

Table 3: Angiogenesis in Oral Mucosal Wounds in a Rat Model [4]

ParameterThis compound GroupPlacebo (Saline) GroupTime PointsObservation
NeovascularizationDecreasedIncreasedDays 1, 3, 7This compound had a negative influence on the rate of new vessel formation.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below.

In Vivo Wound Healing Model (Rat)

A commonly utilized preclinical model to assess the wound healing properties of this compound involves the following steps:

  • Animal Model: Male Wistar rats are typically used[1][3].

  • Wound Creation:

    • The dorsal region of the rat is shaved and disinfected.

    • A standardized full-thickness excisional wound is created using a biopsy punch (e.g., 3.5 mm x 2 mm or a circular punch)[1][3].

  • Treatment Groups:

    • Test Group: The wound is filled with a specified amount of this compound powder (e.g., 0.5 mg)[3].

    • Placebo Group: The wound is treated with a saline solution (0.9% NaCl)[1][3][4].

  • Application: The treatment is applied topically to the wound bed. In some protocols, this is a one-time application, while in others, it may be applied daily[3].

  • Wound Assessment: Wounds are monitored and tissue samples are collected at various time points (e.g., days 1, 3, 4, 7, 11, 14, 18) for analysis[1][3].

  • Endpoints for Evaluation:

    • Macroscopic Evaluation: Wound contraction rate is measured.

    • Histological Analysis: Tissue samples are processed for staining (e.g., Hematoxylin and Eosin for general morphology and inflammatory cell infiltration, Masson's Trichrome for collagen deposition)[3].

    • Histometric Analysis: Digital images of histological slides are used to quantify parameters such as the area of ulceration, distance between epithelial edges, and the area of granulation tissue[1][2].

    • Immunohistochemistry: Staining for specific markers can be performed to assess angiogenesis (e.g., antibodies against CD31 or von Willebrand factor)[3].

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_analysis Analysis animal_model Wistar Rat Model wound_creation Dorsal Full-Thickness Wound Creation (Biopsy Punch) animal_model->wound_creation bismuth This compound placebo Placebo (Saline) macroscopic Wound Closure Rate bismuth->macroscopic placebo->macroscopic histology Histological Examination (H&E, Masson's Trichrome) macroscopic->histology histometry Histometric Quantification histology->histometry ihc Immunohistochemistry (Angiogenesis Markers) histometry->ihc G cluster_effects Primary Effects on Wound Bed cluster_outcomes Wound Healing Outcomes bismuth_subgallate This compound astringent Astringent Action (Protein Precipitation) bismuth_subgallate->astringent antimicrobial Antimicrobial Action (Inhibition of Bacterial Growth) bismuth_subgallate->antimicrobial hemostatic Hemostatic Action (Factor XII Activation) bismuth_subgallate->hemostatic protective_layer Formation of a Protective Layer astringent->protective_layer infection_prevention Prevention of Infection antimicrobial->infection_prevention reduced_bleeding Reduced Bleeding hemostatic->reduced_bleeding G cluster_kinases Kinase Activation gallic_acid Gallic Acid (Component of this compound) fak FAK (Focal Adhesion Kinase) gallic_acid->fak jnk JNK (c-Jun N-terminal Kinase) gallic_acid->jnk erk Erk (Extracellular Signal-Regulated Kinase) gallic_acid->erk cell_migration Keratinocyte and Fibroblast Cell Migration fak->cell_migration jnk->cell_migration erk->cell_migration wound_closure Wound Closure cell_migration->wound_closure

References

Bismuth Subgallate/Borneol Ointment Demonstrates Competitive Efficacy Against Standard Antibiotics in Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of bismuth subgallate/borneol ointment and standard antibiotic treatments reveals comparable and, in some instances, superior wound healing efficacy. Supported by clinical and preclinical data, this guide provides a comprehensive analysis of its performance, detailing experimental protocols and potential mechanisms of action for researchers, scientists, and drug development professionals.

A proprietary ointment formulation of this compound and borneol has shown promising results in wound care, positioning it as a viable alternative to standard antibiotic ointments. Studies indicate that the synergistic combination of this compound's antimicrobial, astringent, and hemostatic properties with borneol's antiseptic and anti-inflammatory effects contributes to accelerated wound closure and improved healing outcomes.

Comparative Efficacy in Wound Healing

Clinical and preclinical studies have evaluated the efficacy of this compound/borneol ointment against common topical antibiotics, including bacitracin and silver sulfadiazine.

A randomized, investigator-blinded study on 20 healthy human volunteers with 6-mm full-thickness skin punch biopsies found that wounds treated with a this compound/borneol ointment healed more rapidly than those treated with bacitracin.[1][2] The study, designed to demonstrate equivalence, provided convincing evidence of the superiority of the this compound/borneol formulation in this acute wound model.[1]

In a preclinical study using a full-thickness wound model in rats, the combination of this compound and borneol was compared to Flamazine cream (silver sulfadiazine). The results indicated that the combined this compound and borneol treatment had the most significant effect on healing, demonstrated by a decrease in lesion area and an increase in granulation tissue formation and re-epithelialization.[3]

Furthermore, a randomized controlled trial involving 46 patients with infectious wounds following anorectal surgery showed that a this compound-borneol compound ointment, used as an adjuvant to standard care, significantly improved wound healing. The experimental group exhibited a higher growth rate of granulation tissue at all observation points and a significantly improved wound healing rate by day 14 compared to the control group receiving standard care alone.[4]

Data Summary

Study TypeModelComparatorKey FindingsReference
Randomized Controlled TrialHuman Forearm Biopsy (6-mm full-thickness)BacitracinThis compound/borneol treated wounds healed more rapidly (P = .03, paired t-test).[1][2]
Preclinical StudyRat Full-thickness Wound (3 cm x 3 cm)Silver Sulfadiazine (Flamazine)This compound/borneol combination showed the best healing effect, decreasing lesion area and increasing granulation and re-epithelialization.[3]
Randomized Controlled TrialPost-anorectal Surgery Infectious WoundsStandard Wound CareThis compound/borneol group had a higher granulation growth rate and a significantly higher wound healing rate by day 14 (P < .05).[4]

Mechanism of Action

The enhanced efficacy of the this compound/borneol ointment is attributed to the synergistic action of its components.

This compound: This compound is known for its multi-faceted properties beneficial for wound healing. It possesses antimicrobial activity by binding to bacterial cell walls and disrupting their integrity.[5] Its astringent properties help in reducing fluid loss and forming a protective layer over the wound. Furthermore, this compound is believed to promote hemostasis by activating the Hageman factor (clotting factor XII), which initiates the intrinsic pathway of blood coagulation.[6] It may also exert anti-inflammatory effects.

Borneol: A bicyclic organic compound, borneol is recognized for its antiseptic and anti-inflammatory properties. It functions as an anti-infective agent and has been shown to promote wound healing.[3] Borneol can enhance the penetration of other active ingredients, potentially increasing the overall efficacy of the ointment.

The combination of these two components results in a synergistic effect, leading to a more effective wound healing process through simultaneous antimicrobial action, inflammation reduction, and promotion of tissue regeneration.[3]

Experimental Protocols

Human Forearm Biopsy Model
  • Study Design: A randomized, investigator-blinded, controlled study.[1][2]

  • Subjects: 20 healthy adult volunteers.[1][2]

  • Procedure: Two 6-mm full-thickness skin punch biopsies were created on the flexor surface of each forearm of every volunteer.[1][2]

  • Treatment: One wound on each subject was randomly assigned to be treated with the this compound/borneol ointment, and the other with bacitracin ointment (control).[1][2]

  • Assessment: Wounds were examined, measured by digital planimetry, and photographed daily until complete healing. Time-to-complete closure was the primary endpoint. Pain levels and adverse events were also monitored.[1][2]

  • Statistical Analysis: Log-rank analysis and paired t-test were used to compare healing times between the two treatments.[1]

Rat Full-Thickness Wound Model
  • Study Design: A comparative preclinical study.[3]

  • Subjects: Adult male Sprague-Dawley rats.[3]

  • Procedure: A 3 cm x 3 cm full-thickness wound was created on the back of each rat.[3]

  • Treatment Groups:

    • This compound (BS) alone

    • Borneol (BO) alone

    • This compound + Borneol (BS+BO)

    • Flamazine cream (control)[3]

  • Application: The test articles were applied evenly to cheesecloth and placed over the wounds. Dressings were changed every 2-3 days until the wounds were completely covered by the epidermis.[3]

  • Assessment: The primary outcomes measured were the decrease in lesion area, the extent of granulation tissue formation, and the degree of re-epithelialization.[3]

Visualizations

Experimental Workflow: Human Forearm Biopsy Model

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Recruitment Recruit 20 Healthy Volunteers Biopsy Create Two 6-mm Full-Thickness Punch Biopsies per Subject Recruitment->Biopsy Randomization Randomly Assign Wounds to Treatment Groups Biopsy->Randomization Treatment_A This compound/ Borneol Ointment Randomization->Treatment_A Treatment_B Bacitracin Ointment (Control) Randomization->Treatment_B Daily_Assessment Daily Wound Examination, Digital Planimetry, and Photography Treatment_A->Daily_Assessment Treatment_B->Daily_Assessment Data_Collection Monitor Time-to-Complete Closure, Adverse Events, and Pain Levels Daily_Assessment->Data_Collection Analysis Statistical Analysis (Log-rank, Paired t-test) Data_Collection->Analysis Conclusion Determine Superiority of Treatment Analysis->Conclusion

Caption: Workflow of the human forearm biopsy model study.

Proposed Mechanism of Action in Wound Healing

G cluster_components Ointment Components cluster_effects Primary Effects cluster_outcomes Wound Healing Outcomes BS This compound Antimicrobial Antimicrobial Activity BS->Antimicrobial Disrupts bacterial cell wall Anti_inflammatory Anti-inflammatory Action BS->Anti_inflammatory Hemostasis Hemostasis BS->Hemostasis Activates Factor XII Tissue_Regen Tissue Regeneration BS->Tissue_Regen BO Borneol BO->Antimicrobial Antiseptic properties BO->Anti_inflammatory BO->Tissue_Regen Infection_Control Reduced Bacterial Load Antimicrobial->Infection_Control Inflammation_Reduction Decreased Inflammation Anti_inflammatory->Inflammation_Reduction Granulation Enhanced Granulation Tissue Formation Hemostasis->Granulation Tissue_Regen->Granulation Re_epithelialization Accelerated Re-epithelialization Tissue_Regen->Re_epithelialization Accelerated_Healing Accelerated Wound Healing Infection_Control->Accelerated_Healing Inflammation_Reduction->Accelerated_Healing Granulation->Accelerated_Healing Re_epithelialization->Accelerated_Healing

Caption: High-level overview of the proposed synergistic mechanism.

References

In Vitro Astringent Effects of Bismuth Subgallate and Tannic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of the astringent properties of two commonly used compounds: bismuth subgallate and tannic acid. Astringency, the sensation of shrinking or puckering of epithelial tissues, is a critical attribute in various pharmaceutical and dermatological applications. This document outlines the mechanisms of action, presents a standardized experimental protocol for quantitative comparison, and visualizes the underlying processes to aid in research and development.

Mechanism of Astringency: A Tale of Protein Precipitation

The astringent effects of both this compound and tannic acid are primarily attributed to their ability to interact with and precipitate proteins. This interaction leads to the formation of a protective layer on mucosal surfaces and a reduction in tissue permeability.

Tannic Acid: A well-studied polyphenol, tannic acid exerts its astringent effect by forming extensive cross-links with proteins, particularly proline-rich proteins (PRPs) found in saliva.[1][2] This interaction leads to the precipitation of these proteins, resulting in a decrease in oral lubrication and the characteristic sensation of dryness and roughness.[2] The multiple galloyl groups in the tannic acid molecule allow for numerous hydrogen bonding and hydrophobic interactions with proteins, leading to the formation of insoluble complexes.[3]

This compound: As a bismuth salt of gallic acid, this compound's astringency is also rooted in protein interaction.[4] Its mechanism involves the binding of the bismuth ion to sulfhydryl groups within proteins, leading to their denaturation and precipitation.[4] This action forms a protective coagulum on the surface of tissues, which contributes to its therapeutic effects in wound healing and as an anti-diarrheal agent.

Quantitative Comparison of Astringent Potency

While both compounds act as astringents through protein precipitation, their efficiency can be quantitatively compared using a standardized in vitro assay. The Bovine Serum Albumin (BSA) precipitation assay is a widely accepted method for this purpose.[5][6]

ParameterThis compoundTannic Acid
Protein Precipitation Efficiency Data not available in comparative studies. A proposed experimental design would be required to generate this data.Exhibits a linear relationship between concentration and the amount of BSA precipitated. For example, the amount of BSA precipitated (in mg) increases linearly as the tannic acid concentration increases from 0.2 to 0.9 mg.[5]
EC50 for Protein Precipitation Not determined.Not explicitly stated in the provided results, but could be calculated from a dose-response curve generated using the BSA precipitation assay.

Experimental Protocols

To facilitate a direct comparison of the astringent effects of this compound and tannic acid, the following detailed experimental protocol for a protein precipitation assay is provided.

Protein Precipitation Assay Using Bovine Serum Albumin (BSA)

Objective: To quantify and compare the protein precipitation capacity of this compound and tannic acid.

Materials:

  • This compound

  • Tannic Acid

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spectrophotometer

  • Centrifuge

  • Microcentrifuge tubes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of BSA (e.g., 1 mg/mL) in PBS.

    • Prepare stock solutions of this compound and tannic acid in an appropriate solvent (e.g., water or a water/ethanol mixture). Create a series of dilutions to test a range of concentrations.

  • Precipitation Reaction:

    • In microcentrifuge tubes, mix a fixed volume of the BSA solution with an equal volume of the various concentrations of either this compound or tannic acid solutions.

    • Include a control tube with BSA solution and the solvent used for the test compounds.

    • Incubate the mixtures at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of the protein-precipitant complex.

  • Separation of Precipitate:

    • Centrifuge the tubes at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15 minutes) to pellet the precipitated protein complex.

  • Quantification of Precipitated Protein:

    • Carefully remove the supernatant.

    • The amount of precipitated protein can be determined by either:

      • Measuring the remaining protein in the supernatant: Use a standard protein quantification assay (e.g., Bradford or BCA assay) to measure the concentration of BSA remaining in the supernatant. The amount of precipitated protein is the initial amount minus the amount in the supernatant.

      • Measuring the precipitated protein directly: The protein in the tannin-protein complexes can be measured using a ninhydrin assay of amino acids released by alkaline hydrolysis of the complex.[5]

  • Data Analysis:

    • Plot the amount of precipitated protein against the concentration of the astringent compound.

    • Determine the EC50 value (the concentration of the astringent that precipitates 50% of the protein) for both this compound and tannic acid for a quantitative comparison of their potency.

Visualizing the Processes

To better understand the experimental workflow and the proposed mechanism of astringency, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis BSA BSA Solution (1 mg/mL) Mix Mix BSA and Astringent BSA->Mix Astringent Astringent Solutions (this compound & Tannic Acid) Astringent->Mix Incubate Incubate (30 min) Mix->Incubate Centrifuge Centrifuge (10,000 x g) Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Quantify Quantify Protein Supernatant->Quantify Data Data Analysis (EC50) Quantify->Data

Caption: Workflow for the in vitro protein precipitation assay.

Astringency_Mechanism cluster_stimulus Stimulus cluster_oral_cavity Oral Cavity cluster_perception Perception Astringent Astringent Compound (e.g., Tannic Acid) SalivaryProteins Salivary Proteins (e.g., PRPs) Astringent->SalivaryProteins interacts with Precipitation Protein Precipitation and Aggregation SalivaryProteins->Precipitation Lubrication Decreased Salivary Lubrication Precipitation->Lubrication Mechanoreceptors Activation of Mechanoreceptors Lubrication->Mechanoreceptors Sensation Sensation of Astringency Mechanoreceptors->Sensation

Caption: General mechanism of astringency perception in the oral cavity.

References

Evaluating the Cost-Effectiveness of Bismuth Subgallate in Clinical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bismuth subgallate is a versatile bismuth salt of gallic acid with a long history of use in various clinical settings. Its characteristic astringent, antimicrobial, and hemostatic properties have positioned it as a treatment for controlling minor bleeding, managing wound and ostomy odors, and addressing certain gastrointestinal disturbances. This guide provides an objective comparison of this compound's performance and cost-effectiveness against common alternatives, supported by experimental data and detailed methodologies to inform research and development.

Mechanism of Action

This compound's therapeutic effects stem from a combination of actions. As an astringent, it causes tissue to contract, which helps to reduce secretions and bleeding. It is also believed to possess antimicrobial properties by binding to bacterial cell walls and inhibiting key enzymes.[1] Its most notable mechanism, particularly in surgical applications, is its role as a hemostatic agent. It is thought to activate Hageman factor (clotting factor XII), which initiates the intrinsic pathway of the coagulation cascade, leading to thrombin formation and a stable fibrin clot.[1][2]

HemostasisPathway subgallate This compound factorXII Factor XII (Hageman Factor) subgallate->factorXII contact activation factorXIIa Factor XIIa factorXII->factorXIIa factorXI Factor XI factorXIIa->factorXI factorXIa Factor XIa factorXI->factorXIa factorIX Factor IX factorXIa->factorIX factorIXa Factor IXa factorIX->factorIXa factorX Factor X factorIXa->factorX factorXa Factor Xa factorX->factorXa prothrombin Prothrombin factorXa->prothrombin thrombin Thrombin prothrombin->thrombin fibrinogen Fibrinogen thrombin->fibrinogen fibrin Fibrin Clot fibrinogen->fibrin

This compound's activation of the intrinsic coagulation cascade.

Application 1: Topical Hemostasis

This compound is frequently used as a topical hemostatic agent in minor surgical procedures, such as tonsillectomies, dental extractions, and dermatological applications, to control capillary bleeding.

Performance Comparison

Clinical studies have evaluated its efficacy against standard methods and other hemostatic agents. A notable application is in tonsillectomy, where its use has been shown to significantly reduce the time to achieve hemostasis and the number of surgical ties required.[3][4]

ParameterThis compound GroupControl Group (No Agent)Statistical Significance
Mean Time to Hemostasis (minutes) 7.89.9p < 0.05
Mean Number of Ties Used 1.53.4p < 0.05
Data from a randomized controlled trial in pediatric tonsillectomy (n=72).[3][4]
Cost-Effectiveness Comparison

While formal pharmacoeconomic studies are limited, a cost-effectiveness evaluation can be inferred by comparing the material cost against performance benefits, such as reduced operative time. Alternatives range from simple gauze to advanced absorbable hemostats like gelatin sponges and oxidized regenerated cellulose.

AgentFormEstimated Cost (USD)Key Features
This compound Bulk Powder (100g)$80 - $190[5][6]Activates intrinsic pathway; astringent.
Absorbable Gelatin Sponge (Gelfoam®) Dental Sponge (Size 4)~$28.75 per sponge[7]Provides a matrix for clotting.
Oxidized Regenerated Cellulose (Surgicel®) 2"x3" Dressing~$27.50 per unit[8]Bactericidal; forms a clot matrix.

Prices are estimates based on publicly available data from various suppliers and are subject to change. Cost per application for this compound powder is very low but requires preparation (e.g., as a paste).

Experimental Protocol: Evaluation in Tonsillectomy

The following protocol is based on the methodology described by Fenton et al. (1995).[3][4]

  • Patient Selection: A cohort of 100 pediatric patients scheduled for tonsillectomy were enrolled in a prospective randomized trial.

  • Randomization: Patients were randomly assigned to one of two groups: the test group (n=50) receiving this compound and the control group (n=50) receiving no topical hemostatic agent.

  • Surgical Procedure: All tonsillectomies were performed using a standardized dissection technique by either a Consultant or a Registrar.

  • Intervention: In the test group, immediately following the removal of each tonsil, the tonsillar fossa was packed with a gauze swab containing a paste of this compound and adrenaline. In the control group, a plain gauze swab was used for compression.

  • Outcome Measurement:

    • Time to Hemostasis: Timed from the removal of the tonsil to the point where the fossa was dry.

    • Number of Ties: The total number of surgical ligatures required to control bleeding points was recorded.

    • Post-operative Morbidity: Parameters such as pain, fever, and secondary hemorrhage were monitored.

  • Data Analysis: The collected data for 72 patients (39 in the test group, 33 in the control) was analyzed for statistical significance using appropriate statistical tests.

ExperimentalWorkflow recruit Patient Recruitment (e.g., n=100 for Tonsillectomy) randomize Randomization recruit->randomize groupA Group A: This compound Application randomize->groupA Test Arm groupB Group B: Control/Alternative Agent randomize->groupB Control Arm procedure Standardized Surgical Procedure groupA->procedure groupB->procedure outcome Outcome Measurement (e.g., Time to Hemostasis, Adverse Events) procedure->outcome analysis Statistical Analysis (Comparison of Outcomes) outcome->analysis

Generalized workflow for a clinical trial comparing hemostatic agents.

Application 2: Internal Deodorant

This compound is the active ingredient in several over-the-counter products for reducing fecal and flatus odor, commonly used by patients with ostomies, fecal incontinence, or following bariatric surgery.[9] It is thought to work by binding to sulfur-containing compounds in the gut.

Performance and Cost-Effectiveness Comparison

The efficacy of internal deodorants is often subjective and difficult to quantify. This compound is considered effective by many users, but alternatives exist.[10] The cost-effectiveness depends on the required dosage and the price per tablet or capsule.

AgentActive IngredientEstimated Cost (USD) per 100 DosesMechanism
Devrom® This compound (200mg)$13.95 - $15.27[1][9]Binds sulfur compounds.
Activated Charcoal Activated Charcoal (~280mg)~$6.25[11]Adsorbs odor molecules.
Chlorophyllin Copper Complex Chlorophyllin (~50mg)~$11.99 (for 100 capsules)[12]Neutralizes odors.

Prices are estimates for 100-count bottles based on publicly available data and are subject to change. A "dose" is considered one to two tablets/capsules.

Experimental Protocol: Evaluating Fecal Odor Reduction (Generalized)

A robust clinical trial to quantify odor reduction would involve the following steps:

  • Subject Recruitment: Enroll subjects with colostomies or ileostomies who report significant fecal odor.

  • Study Design: A double-blind, placebo-controlled, crossover study design is optimal to minimize subjective bias.

  • Intervention: Subjects would receive periods of treatment with the active agent (e.g., this compound) and a placebo, separated by a washout period.

  • Odor Assessment:

    • Quantitative: Collection of fecal or flatus samples for analysis by gas chromatography to measure the concentration of volatile sulfur compounds (e.g., hydrogen sulfide, methyl mercaptan).

    • Qualitative: Use of validated odor-assessment scales where subjects or independent judges rate odor intensity and unpleasantness.

  • Data Analysis: Comparison of quantitative and qualitative data between the active treatment and placebo phases to determine efficacy.

Safety and Toxicology

This compound is generally considered safe for short-term use as directed. The oral bioavailability is very low (around 0.04%).[1] However, chronic use of large amounts can lead to bismuth accumulation and potential neurotoxicity.[8] A common, harmless side effect is the darkening of the stool and/or tongue.[12] It should be used with caution in individuals with hepatic or renal impairment.

Conclusion

The cost-effectiveness of this compound is highly dependent on its clinical application.

  • As a Topical Hemostatic Agent: this compound appears to be a cost-effective option for controlling minor surgical bleeding. The low material cost of the powder, combined with demonstrated efficacy in reducing procedure time, presents a favorable economic profile compared to more expensive, pre-packaged hemostatic agents, particularly when large areas require treatment.

  • As an Internal Deodorant: this compound is competitively priced against alternatives like activated charcoal and chlorophyllin. Its effectiveness is well-regarded by users, making it a viable choice in this market. The ultimate cost-effectiveness for a patient will depend on the required dosage to achieve satisfactory odor control.

For drug development professionals, this compound's established mechanisms and safety profile offer a solid foundation. Future research should focus on developing novel formulations to enhance its hemostatic or deodorizing properties and on conducting formal pharmacoeconomic studies to quantify its cost-effectiveness in specific clinical scenarios.

References

A Comparative Analysis of Bismuth Subgallate and Alternative Antidiarrheal Agents

Author: BenchChem Technical Support Team. Date: December 2025

A review of clinical data on the efficacy of bismuth subgallate in the management of diarrhea, contrasted with other common treatments.

This guide provides a cross-study analysis of this compound's effectiveness in treating diarrhea, aimed at researchers, scientists, and drug development professionals. Due to a scarcity of direct comparative trials involving this compound for general diarrheal conditions, this analysis synthesizes findings from a key study on this compound and contrasts them with data from studies on other widely used antidiarrheal agents, including bismuth subsalicylate and loperamide.

Data Summary

The following table summarizes quantitative data from various studies to facilitate a comparison of the effectiveness of different antidiarrheal treatments. It is important to note that the patient populations and etiologies of diarrhea differ across these studies, which should be considered when interpreting the data.

Treatment GroupStudy PopulationKey Efficacy Endpoint(s)ResultsStudy Type
This compound Patients with steatorrhea-like diarrhea post-loop duodenal switchImprovement in Gastrointestinal Quality of Life Index (GIQLI) scoreStatistically significant improvement in overall GIQLI score (P = 0.007) and digestive domain score (P < 0.001) compared to baseline.[1][2][3][4]Randomized, double-blind, placebo-controlled, crossover trial[1][2][3][4]
Bismuth Subsalicylate Adults with acute nonspecific diarrheaAverage number of unformed bowel movementsLoperamide was significantly more effective in reducing the average number of unformed stools.[5]Open-label, parallel comparison[5]
Bismuth Subsalicylate Students with traveler's diarrheaNumber of unformed stoolsLoperamide recipients passed fewer unformed stools compared to the bismuth subsalicylate group at all time points studied.[6]Comparative trial
Bismuth Subsalicylate Individuals at risk for or with traveler's diarrheaPrevention and relief of diarrheaSubjects treated with bismuth subsalicylate had 3.5 times greater odds of preventing traveler's diarrhea and 3.7 times greater odds of diarrhea relief compared to placebo.[7]Systematic review and meta-analysis
Loperamide Adults with acute nonspecific diarrheaTime to last unformed stool; overall subjective reliefTime to last unformed stool was significantly shorter with loperamide. Loperamide was rated significantly better for overall relief.[5]Open-label, parallel comparison[5]
Probiotics Patients with abdominal bloatingFrequency and severity of abdominal bloatingAfter 8 weeks, both probiotics and bismuth subcitrate groups had a lower frequency of bloating compared to placebo. Probiotics showed a significantly lower severity of bloating.[8]Clinical trial

Experimental Protocols

Detailed methodologies from key studies are provided below to offer insight into the experimental conditions under which the data were generated.

This compound for Steatorrhea-like Diarrhea

A prospective, randomized, double-blinded, placebo-controlled, crossover study was conducted with 36 patients who had undergone a loop duodenal switch and reported flatus and/or stool odor changes.[1][3][4] The study included patients who were at least 6 months post-surgery.[1][2][3][4] Participants were enrolled in two one-week treatment periods, separated by a one-week washout period.[1][2][3][4] In each period, patients received either 200 mg of this compound (two capsules per meal) or a placebo.[1][2][3][4] The primary outcome was assessed using the Gastrointestinal Quality of Life Index (GIQLI) questionnaire, which was administered before the start of the therapy and after the completion of each treatment arm.[1][2][3][4]

Loperamide vs. Bismuth Subsalicylate for Acute Diarrhea

An open-label, parallel comparison study was conducted with adult students experiencing acute diarrhea, defined as three or more unformed stools in the preceding 24 hours, accompanied by at least one other symptom of enteric infection.[5] The study duration was two days.[5] The daily dosage was limited to 8 mg (40 ml) for the loperamide group and 4.9 g for the bismuth subsalicylate group.[5] The main outcomes measured were the average number of unformed bowel movements, the time to the last unformed stool, and overall subjective relief as rated by the participants at the end of the 24-hour period.[5]

Visualizations

The following diagrams illustrate the experimental workflow of the this compound study and a simplified proposed mechanism of action for bismuth compounds in the gastrointestinal tract.

experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Crossover Design cluster_assessment Assessment cluster_analysis Data Analysis s1 36 Patients Recruited (Post-Loop Duodenal Switch with Diarrhea) r1 Randomized to Treatment Sequence s1->r1 g1 Group A: this compound -> Placebo r1->g1 g2 Group B: Placebo -> this compound r1->g2 p1 Period 1 (1 week) w1 Washout (1 week) p1->w1 a2 GIQLI Assessment after Period 1 p1->a2 p2 Period 2 (1 week) w1->p2 a3 GIQLI Assessment after Period 2 p2->a3 g1->p1 g2->p1 a1 Baseline GIQLI Assessment a1->r1 da1 29 Patients Included in Final Analysis (5 lost to follow-up, 2 withdrawn) a2->da1 a3->da1 da2 Comparison of GIQLI scores da1->da2

Caption: Experimental workflow of the randomized controlled trial on this compound.

proposed_mechanism cluster_lumen Intestinal Lumen cluster_effects Proposed Therapeutic Effects cluster_outcomes Clinical Outcomes bs Bismuth Compounds (e.g., this compound) e1 Antisecretory Effects bs->e1 e2 Anti-inflammatory Properties bs->e2 e3 Antibacterial & Adsorbent Properties bs->e3 o1 Reduced Fluid Secretion e1->o1 o2 Decreased Intestinal Inflammation e2->o2 o3 Inhibition of Enteropathogens & Toxin Adsorption e3->o3 o4 Amelioration of Diarrhea o1->o4 o2->o4 o3->o4

Caption: Proposed mechanisms of action for bismuth compounds in treating diarrhea.

Concluding Remarks

The available evidence suggests that this compound is effective in improving the quality of life and symptoms in patients with steatorrhea-like diarrhea following bariatric surgery.[1][2][3][4] However, there is a lack of direct comparative studies evaluating its efficacy for more common forms of acute and traveler's diarrhea against established treatments like loperamide and bismuth subsalicylate.

Studies on bismuth subsalicylate indicate its utility in both the prevention and treatment of traveler's diarrhea, although it may be less potent than loperamide in providing rapid symptomatic relief for acute diarrhea.[5][6][7] Loperamide consistently demonstrates strong efficacy in reducing the duration and frequency of unformed stools.[5][6]

Bismuth compounds, in general, are thought to exert their therapeutic effects through a combination of antisecretory, anti-inflammatory, and antimicrobial actions.[3][9] While this compound appears to be a viable option for specific patient populations, further large-scale, randomized controlled trials are necessary to establish its comparative effectiveness against other antidiarrheal agents for a broader range of diarrheal diseases. Researchers and drug development professionals should consider these gaps in the literature when designing future studies in this therapeutic area.

References

A Head-to-Head Comparison: Bismuth Subgallate and Activated Charcoal for the Amelioration of Flatulence Odor

Author: BenchChem Technical Support Team. Date: December 2025

Mechanism of Action

The malodor of human flatus is primarily attributed to volatile sulfur compounds (VSCs), including hydrogen sulfide, methanethiol, and dimethyl sulfide. Both bismuth subgallate and activated charcoal aim to reduce this odor, but through distinct mechanisms.

This compound: This compound is believed to act as an internal deodorant by directly targeting the odor-causing VSCs within the gastrointestinal tract. The bismuth ion has the ability to bind with sulfur compounds, forming insoluble complexes. This process neutralizes the VSCs before they can be expelled, thereby reducing their volatility and associated odor. Additionally, some evidence suggests that this compound may possess antimicrobial properties that could alter the gut microbiome and inhibit the bacteria responsible for producing these malodorous gases.

Activated Charcoal: The efficacy of activated charcoal lies in its porous nature and large surface area, which allows it to adsorb various substances, including gases and toxins. When ingested, it is thought to trap gas molecules, including the sulfur-containing compounds responsible for odor, on its surface. This process of adsorption prevents the gases from being released and contributing to the smell of flatus.

cluster_0 This compound Pathway cluster_1 Activated Charcoal Pathway BS This compound VSC Volatile Sulfur Compounds (VSCs) BS->VSC Binds to IC Insoluble Complexes VSC->IC Forms RO Reduced Odor IC->RO AC Activated Charcoal GM Gas Molecules (including VSCs) AC->GM Adsorbs AG Adsorbed Gas GM->AG RO2 Reduced Odor AG->RO2

Figure 1: Proposed Mechanisms of Action

Clinical Efficacy and Data Presentation

The clinical evidence for the effectiveness of both agents in reducing flatulence odor is varied, with more consistent positive results reported for this compound in targeted studies. The evidence for activated charcoal is conflicting.

Agent Study Design Key Findings Reference
This compound Prospective, randomized, double-blinded, placebo-controlled, crossover studyStatistically significant improvement in the digestive domain of the Gastrointestinal Quality of Life Index (GIQLI) (P < 0.001) and overall GIQLI score (P = 0.007) compared to pre-treatment. Symptoms of flatus and stool odor improved significantly (P < 0.001).
Activated Charcoal Double-blind clinical trialSignificantly reduced breath hydrogen levels and symptoms of bloating and abdominal cramps compared to placebo (p < 0.05).
Activated Charcoal Review of multiple small RCTsEvidence for oral activated charcoal has been inconsistent and does not support its use for reducing flatus volume or odor.
Activated Charcoal Study on dogsAn unknown oral dose of activated charcoal reduced hydrogen sulfide levels by 71%.
Bismuth Subsalicylate In vitro studyA 524 mg dose four times a day resulted in a >95% reduction in fecal hydrogen sulfide release.

Experimental Protocols

The evaluation of treatments for flatulence odor involves specialized experimental designs to quantitatively and qualitatively assess changes in flatus composition and perceived odor.

Gas Collection and Analysis: A common method involves the collection of rectal gas via a non-invasive perforated tube held near the anus. This allows for the continuous monitoring and measurement of specific gas concentrations, particularly hydrogen sulfide, which has been shown to correlate

A Comparative Guide to the Long-Term Safety of Bismuth Subgallate and its Alternatives for Internal Deodorization in Specific Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term safety profiles of bismuth subgallate and its common alternatives, activated charcoal and chlorophyllin, when used as internal deodorants in specific patient populations, such as individuals with ostomies or those who have undergone gastrointestinal surgeries. This document summarizes available data, outlines experimental methodologies for safety and efficacy assessment, and presents key information in a structured format to aid in research and development.

Comparative Safety and Efficacy Profile

The selection of an internal deodorant requires a careful balance between efficacy in odor control and the potential for adverse effects, particularly with long-term use. The following tables summarize the known safety and efficacy profiles of this compound, activated charcoal, and chlorophyllin based on available literature.

Table 1: Comparison of Adverse Effects

Adverse EffectThis compoundActivated CharcoalChlorophyllin
Gastrointestinal Constipation, nausea, dark stools and tongue (common, generally harmless)[1][2][3]Constipation, black stools, nausea, vomiting, abdominal distention[4][5][6]Green discoloration of urine and feces (harmless)[7]
Neurological Bismuth Encephalopathy (rare but serious with chronic high-dose use): confusion, memory impairment, myoclonus, ataxia, psychosis[8][9][10][11][12][13][14]Not reportedNot reported
Systemic Bismuth toxicity with accumulation in tissues (risk with impaired renal function)[1][15]Interference with absorption of nutrients, vitamins, and oral medications[4][6]Generally considered safe with limited systemic absorption
Allergic Reactions Rare: rash, itching, swelling, difficulty breathing[1][3]RareRare

Table 2: Efficacy in Fecal Odor Control

AgentMechanism of ActionEvidence of Efficacy
This compound Bismuth reacts with sulfur in the gastrointestinal tract to form bismuth sulfide, a black, insoluble salt, which reduces the odor of flatus and feces[1]Commonly used in ostomy patients for odor control[7][10][16][17][18].
Activated Charcoal Adsorbs odor-causing compounds in the gastrointestinal tract due to its porous structure[5][6][19].Evidence for reducing intestinal gas is conflicting[4]. Its use as an internal deodorant for ostomy patients is mentioned but less documented than this compound.
Chlorophyllin Thought to neutralize odor-causing compounds in the gastrointestinal tract[7].Used for controlling body, fecal, and urine odors, though robust clinical evidence is limited[7][17][20].

Experimental Protocols

Detailed experimental protocols from the reviewed literature are not extensively available. However, based on the methodologies described in clinical studies, a general protocol for evaluating the safety and efficacy of internal deodorants can be outlined.

2.1. Study Design: Randomized, Double-Blind, Placebo-Controlled Crossover Trial

A crossover design is often suitable for this type of study, where each participant serves as their own control.

  • Participants: A cohort of patients from the target population (e.g., adults with a permanent colostomy or ileostomy) who report significant concerns about fecal odor.

  • Intervention: Participants would be randomized to receive one of the study agents (this compound, activated charcoal, or chlorophyllin) or a placebo for a defined period (e.g., 2-4 weeks).

  • Washout Period: A washout period of at least one week between treatment arms is crucial to minimize carryover effects.

  • Blinding: Both participants and investigators should be blinded to the treatment allocation. For this compound, which causes dark stools, an active placebo like enteric-coated charcoal can be used to maintain blinding[5].

  • Data Collection:

    • Efficacy: Use of validated questionnaires to assess the patient's perception of fecal odor, frequency of pouch changes due to odor, and impact on quality of life.

    • Safety: Monitoring and recording of all adverse events. For this compound, this would include regular neurological assessments and measurement of bismuth levels in blood and urine.

2.2. Assessment of Bismuth Neurotoxicity

Given the primary concern of encephalopathy with long-term this compound use, a specific protocol for monitoring neurotoxicity is essential.

  • Baseline Assessment: Prior to initiating long-term therapy, a thorough neurological examination, including cognitive function tests (e.g., Mini-Mental State Examination), and assessment of gait and coordination should be performed.

  • Regular Monitoring:

    • Clinical: Quarterly to semi-annual neurological examinations to detect early signs of toxicity such as tremors, myoclonus, or changes in mental status.

    • Biochemical: Annual measurement of whole blood and 24-hour urine bismuth concentrations. While therapeutic ranges are not well-established, elevated levels should prompt clinical re-evaluation[8].

  • Patient Education: Patients should be educated on the early symptoms of bismuth toxicity and instructed to report any changes immediately.

2.3. Methodology for Bismuth Level Determination

The accurate measurement of bismuth in biological samples is critical for monitoring patient safety.

  • Sample Collection: Whole blood should be collected in trace element-free tubes (e.g., royal blue top with EDTA). 24-hour urine collections are also standard.

  • Analytical Technique: Inductively Coupled Plasma/Mass Spectrometry (ICP-MS) is the preferred method for determining bismuth concentrations in blood and urine due to its high sensitivity and specificity[21][22][23][24][25].

Visualizations

3.1. Experimental Workflow for a Clinical Trial of Internal Deodorants

G cluster_0 Phase 1: Screening & Baseline cluster_1 Phase 2: Randomization & Treatment Periods cluster_2 Phase 3: Data Collection & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (QoL, Odor Score, Neurological Exam) Consent->Baseline Randomization Randomization Baseline->Randomization TreatmentA Treatment A (e.g., this compound) Randomization->TreatmentA TreatmentB Treatment B (e.g., Placebo/Alternative) Randomization->TreatmentB Washout Washout Period TreatmentA->Washout DataCollection Data Collection (Adverse Events, Efficacy Measures) TreatmentA->DataCollection TreatmentB->DataCollection Washout->TreatmentB Analysis Statistical Analysis (Comparison of Treatments) DataCollection->Analysis G cluster_0 Systemic Circulation cluster_1 Central Nervous System Bismuth Absorbed Bismuth BBB Blood-Brain Barrier Penetration Bismuth->BBB Neuron Neuronal Accumulation BBB->Neuron Mitochondria Mitochondrial Dysfunction Neuron->Mitochondria OxidativeStress Oxidative Stress Neuron->OxidativeStress Neuroinflammation Neuroinflammation Neuron->Neuroinflammation Apoptosis Neuronal Apoptosis Mitochondria->Apoptosis OxidativeStress->Apoptosis Neuroinflammation->Apoptosis Encephalopathy Encephalopathy (Myoclonus, Ataxia, Confusion) Apoptosis->Encephalopathy G start Patient with Ostomy Presents with Odor Concerns assess Assess Patient History: - Renal Function - GI Conditions - Medication History start->assess renal_impaired Impaired Renal Function? assess->renal_impaired gi_issues History of Severe Constipation or GI Obstruction? renal_impaired->gi_issues No avoid_bismuth Avoid this compound renal_impaired->avoid_bismuth Yes polypharmacy Taking Multiple Oral Medications? gi_issues->polypharmacy No chlorophyllin Consider Chlorophyllin (generally safe first-line option) avoid_charcoal Avoid Activated Charcoal gi_issues->avoid_charcoal Yes bismuth Consider this compound (with neurotoxicity monitoring) charcoal Consider Activated Charcoal (advise on timing with other meds) polypharmacy->charcoal Yes polypharmacy->chlorophyllin No avoid_bismuth->gi_issues avoid_charcoal->polypharmacy

References

Safety Operating Guide

Proper Disposal of Bismuth Subgallate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety, handle Bismuth Subgallate with standard laboratory precautions, including wearing gloves and safety glasses. While not classified as hazardous, proper disposal is crucial to ensure environmental responsibility and compliance with local regulations.

This compound, a common topical medication and hemostatic agent, is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, its disposal from laboratory settings requires adherence to institutional and local environmental regulations. This guide provides a comprehensive overview of the procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling

Before disposal, ensure that this compound is handled in accordance with standard laboratory safety protocols. This includes:

  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety glasses to prevent skin and eye contact.

  • Ventilation: Handle the powder in a well-ventilated area or a fume hood to avoid inhalation of dust particles.

  • Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for disposal.

Disposal Procedures: A Step-by-Step Guide

The primary principle for the disposal of any chemical waste is to follow the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department. Due to variations in local regulations, a universal disposal method cannot be prescribed. However, a general workflow can be followed to determine the appropriate disposal route for this compound.

  • Consult Your Institution's EHS Guidelines: This is the most critical step. Your EHS department will have specific protocols for the disposal of non-hazardous chemical waste. These guidelines are tailored to comply with federal, state, and local regulations.

  • Waste Characterization: this compound is an organometallic compound. While generally considered non-toxic, it is still a chemical waste product. Do not dispose of it in the regular trash or down the sanitary sewer unless explicitly permitted by your EHS department.

  • Containerization and Labeling:

    • Collect waste this compound in a dedicated, sealed, and chemically compatible container.

    • Label the container clearly with the words "Waste this compound" and include the approximate quantity.

    • Do not mix this compound waste with other chemical waste streams unless approved by your EHS department.

  • Arrange for Pickup: Contact your EHS department to schedule a pickup for your chemical waste. They will ensure its disposal in a manner that is safe and environmentally sound.

Quantitative Data Summary

PropertyValue
GHS Classification Not classified as hazardous
Transport Classification Not classified as dangerous goods
Environmental Fate Bismuth and its compounds are generally considered less toxic than other heavy metals and are not known to bioaccumulate.[1][2][3][4][5]

Logical Workflow for Disposal Decision

To aid researchers in determining the correct disposal procedure within their institution, the following logical workflow can be used.

DisposalWorkflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines for Non-Hazardous Waste start->consult_ehs ehs_permits_sewer Does EHS permit sewer disposal for this specific non-hazardous solid? consult_ehs->ehs_permits_sewer sewer_disposal Dispose down sanitary sewer with copious amounts of water (If explicitly permitted) ehs_permits_sewer->sewer_disposal Yes ehs_permits_trash Does EHS permit regular trash disposal for this specific non-hazardous solid? ehs_permits_sewer->ehs_permits_trash No end End: Proper Disposal Complete sewer_disposal->end trash_disposal Dispose in regular trash (If explicitly permitted) ehs_permits_trash->trash_disposal Yes collect_waste Collect in a labeled, sealed, compatible container ehs_permits_trash->collect_waste No trash_disposal->end ehs_pickup Arrange for EHS waste pickup collect_waste->ehs_pickup ehs_pickup->end

Caption: this compound Disposal Decision Workflow

References

Essential Safety and Logistical Information for Handling Bismuth Subgallate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of all laboratory chemicals is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Bismuth subgallate.

This compound is generally not classified as a hazardous substance; however, adherence to good industrial hygiene and safety practices is crucial.[1][2] The following information outlines the necessary precautions and procedures for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

While this compound is not considered hazardous, wearing appropriate PPE is a fundamental safety measure to prevent potential irritation and contamination.[3][4]

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesTightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][6]
Skin Protection GlovesChemical-impermeable gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after.[1][5]
Lab CoatA standard lab coat or fire/flame-resistant and impervious clothing should be worn to prevent skin contact.[3][5]
Respiratory Protection Dust RespiratorIn cases of insufficient ventilation or when dust formation is likely, a NIOSH-approved dust respirator or a full-face respirator should be used.[3][5]
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment and ensuring the integrity of the chemical.

Handling:

  • Work in a well-ventilated area to avoid dust formation and inhalation.[4][5]

  • Use process enclosures or local exhaust ventilation if operations are likely to generate dust.[3]

  • Avoid contact with skin and eyes.[5]

  • Ground all equipment containing the material to prevent electrostatic discharge.[3]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[7]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5][7]

  • Store away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[3][8][9]

  • Store apart from foodstuff containers.[5]

Disposal Plan

Unused this compound and its containers must be disposed of in accordance with local, state, and federal regulations.

Waste Disposal:

  • Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[1]

  • The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[5]

  • Do not allow the chemical to enter drains or contaminate water, foodstuffs, or animal feed.[5]

Container Disposal:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5]

  • Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[5]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate Personnel: Keep people away from and upwind of the spill.[5]

  • Ensure Ventilation: Provide adequate ventilation.[5]

  • Prevent Contamination: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5][6]

  • Clean-up:

    • Wear appropriate PPE.[5]

    • Sweep up the spilled material and place it into a suitable, closed container for disposal.[1][4]

    • Avoid generating dust during clean-up.[4][5]

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[1][5]

  • After Skin Contact: Wash off with soap and plenty of water.[1][5]

  • After Eye Contact: Rinse with pure water for at least 15 minutes as a precaution.[1][5]

  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][5]

Visual Protocols

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflow and the hierarchy of safety controls.

Bismuth_Subgallate_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Review_SDS->Don_PPE Proceed Weigh_Chemical Weigh this compound in a Ventilated Area Don_PPE->Weigh_Chemical Proceed Perform_Experiment Perform Experimental Procedure Weigh_Chemical->Perform_Experiment Proceed Clean_Work_Area Clean Work Area Perform_Experiment->Clean_Work_Area Complete Dispose_Waste Dispose of Waste Chemical and Contaminated Materials Clean_Work_Area->Dispose_Waste Proceed Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE Proceed Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Final Step

Caption: Workflow for safely handling this compound.

Hierarchy_of_Controls Hierarchy of Safety Controls for this compound Elimination Elimination (Not Applicable) Substitution Substitution (Use a less hazardous chemical if possible) Engineering_Controls Engineering Controls (e.g., Fume Hood, Ventilation) Administrative_Controls Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of safety controls for chemical handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.